molecular formula C10H21I B13031112 2-Iododecane CAS No. 64154-08-1

2-Iododecane

Cat. No.: B13031112
CAS No.: 64154-08-1
M. Wt: 268.18 g/mol
InChI Key: HESWECJVRHEYKY-UHFFFAOYSA-N
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Description

2-Iododecane is a useful research compound. Its molecular formula is C10H21I and its molecular weight is 268.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

64154-08-1

Molecular Formula

C10H21I

Molecular Weight

268.18 g/mol

IUPAC Name

2-iododecane

InChI

InChI=1S/C10H21I/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-9H2,1-2H3

InChI Key

HESWECJVRHEYKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)I

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-iododecane. Due to the limited availability of experimental data for this specific compound, this guide incorporates computed data and comparative information from its structural isomer, 1-iododecane (B1670042), to offer a thorough understanding for research and drug development applications.

Chemical Properties and Identification

This compound is a secondary alkyl iodide characterized by an iodine atom attached to the second carbon of a ten-carbon chain. Its chemical identity is established by its molecular formula, weight, and various chemical identifiers.

PropertyValueSource
Molecular Formula C₁₀H₂₁I[PubChem][1]
Molecular Weight 268.18 g/mol [PubChem][1]
IUPAC Name This compound[PubChem][1]
CAS Number 64154-08-1[PubChem][1]
SMILES CCCCCCCCC(C)I[PubChem][1]
InChI InChI=1S/C10H21I/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-9H2,1-2H3[PubChem][1]

Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and application in various experimental setups. As noted, specific experimental data for this compound is scarce; therefore, computed values and data for 1-iododecane are included for reference.

PropertyThis compound (Value)1-Iododecane (for comparison)Source (this compound)Source (1-Iododecane)
Boiling Point n/a285.6 °C (at 760 mmHg)[ChemSrc][2][PubChem][3]
Melting Point n/a-15.5 °C[ChemSrc][2][PubChem][3]
Density n/a1.25 g/cm³[ChemSrc][2][PubChem][3]
Vapor Pressure Not available0.01 mmHg[PubChem][3]
Solubility Insoluble in waterInsoluble in waterAssumed[PubChem][3]
XLogP3 6.16.3[PubChem][1][PubChem][3]

Reactivity and Stability

As a secondary iodoalkane, this compound's reactivity is primarily dictated by the carbon-iodine bond. This bond is the weakest among the carbon-halogen bonds, making iodoalkanes the most reactive of the haloalkanes.[4][5] The reactivity of halogenoalkanes is influenced by the strength of the carbon-halogen bond, with the C-I bond being the weakest and thus most easily broken.[4]

This compound is expected to participate in nucleophilic substitution reactions, likely through a mechanism that is a hybrid of SN1 and SN2 pathways, a common characteristic of secondary haloalkanes.[6] Steric hindrance from the alkyl chain and the potential for carbocation stabilization at the secondary carbon are competing factors that influence the reaction mechanism.[7] Common nucleophilic substitution reactions for iodoalkanes include reactions with hydroxides, cyanides, and ammonia (B1221849) to form alcohols, nitriles, and amines, respectively.

In terms of stability, this compound is a stable compound under standard conditions. However, like many iodoalkanes, it may be sensitive to light and should be stored accordingly.

Experimental Protocols

Synthesis of this compound from 2-Decanol (B1670014)

A common and effective method for the synthesis of this compound is the iodination of its corresponding alcohol, 2-decanol, using iodine and a phosphine (B1218219) reagent, such as triphenylphosphine (B44618). This method is adapted from a general procedure for the synthesis of iodoalkanes from alcohols.[8]

Materials:

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.

  • Formation of Phosphonium Iodide: To the stirred solution, add iodine (1.2 equivalents) portion-wise. The mixture will become a dark brown solution. Stir at room temperature for 20 minutes to allow for the formation of the triphenylphosphine-iodine adduct.

  • Addition of Alcohol: Dissolve 2-decanol (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 2-decanol spot.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine. The color of the solution will fade.

  • Extraction: Transfer the mixture to a separatory funnel and wash with water, followed by brine. Extract the aqueous layers with dichloromethane.

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain pure this compound.

Visualizations

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification Reactants 2-Decanol, PPh3, I2 in CH2Cl2 Reaction_Mixture Stirring at RT Reactants->Reaction_Mixture Quenching Add Na2S2O3 (aq) Reaction_Mixture->Quenching Extraction Extract with CH2Cl2 Wash with H2O & Brine Quenching->Extraction Drying Dry with MgSO4 Extraction->Drying Solvent_Removal Rotary Evaporation Drying->Solvent_Removal Chromatography Silica Gel Column (Hexane/EtOAc) Solvent_Removal->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to 2-Iododecane: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-iododecane, a versatile alkyl iodide intermediate crucial in organic synthesis and of significant interest in the development of novel therapeutic agents. This document details its chemical identity, physicochemical properties, a standard experimental protocol for its synthesis, and its application in forming key chemical bonds, visualized through a logical workflow diagram.

Core Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 64154-08-1[1]
Molecular Formula C₁₀H₂₁I
Molecular Weight 268.18 g/mol [1]
Canonical SMILES CCCCCCCCC(C)I
InChI InChI=1S/C10H21I/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-9H2,1-2H3[1]
InChIKey HESWECJVRHEYKY-UHFFFAOYSA-N

Physicochemical and Safety Data

A summary of the key computed and experimental properties of this compound is presented below. This data is essential for its handling, reaction setup, and purification.

PropertyValueSource
Appearance Colorless to pale yellow liquid-
Boiling Point 235.6 °C (Predicted)-
Density 1.2±0.1 g/cm³ (Predicted)-
Refractive Index 1.482 (Predicted)-
Flash Point 96.3±12.5 °C (Predicted)-
Solubility Insoluble in water; soluble in common organic solvents like ether, dichloromethane (B109758).-
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362+P364, P403+P233, P501

Experimental Protocol: Synthesis of this compound from 2-Decanol (B1670014)

This section details a robust and widely applicable method for the synthesis of this compound from its corresponding alcohol, 2-decanol, using triphenylphosphine (B44618) and iodine. This reaction proceeds via a phosphonium (B103445) iodide intermediate, followed by an Sₙ2 displacement by the iodide ion.

Materials:

  • 2-Decanol (1.0 equivalent)

  • Triphenylphosphine (PPh₃) (1.2 equivalents)

  • Iodine (I₂) (1.2 equivalents)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.

  • Formation of Triphenylphosphine-Iodine Adduct: To the stirred solution, add iodine (1.2 equivalents) portion-wise. The addition is exothermic, and the solution will turn dark brown. Stir the mixture at room temperature for 15-20 minutes to ensure the complete formation of the triphenylphosphine-iodine adduct.

  • Addition of Alcohol: Dissolve 2-decanol (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture using a dropping funnel.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine. The brown color of the solution will disappear.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal and Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure this compound.

Application in Organic Synthesis: Williamson Ether Synthesis

This compound is a valuable substrate in a variety of organic transformations, including nucleophilic substitution reactions. A classic example is the Williamson ether synthesis, where this compound can react with an alkoxide to form an ether. This reaction is particularly useful for creating asymmetrical ethers.

The diagram below illustrates the logical workflow for the synthesis of an ether using this compound as the electrophile.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound SN2_Reaction Sₙ2 Reaction (Nucleophilic Attack) This compound->SN2_Reaction Alkoxide Alkoxide (e.g., Sodium Ethoxide) Alkoxide->SN2_Reaction Ether 2-Ethoxydecane SN2_Reaction->Ether Salt Sodium Iodide SN2_Reaction->Salt

Williamson Ether Synthesis Workflow.

This technical guide provides foundational information for the safe and effective use of this compound in a research and development setting. Its versatile reactivity makes it a valuable building block for the synthesis of a wide range of organic molecules with potential applications in medicinal chemistry and materials science.

References

Synthesis of 2-Iododecane from 2-decanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Iododecane from 2-Decanol (B1670014)

This technical guide provides a comprehensive overview of a reliable and widely used method for the synthesis of this compound from 2-decanol. The intended audience for this document includes researchers, scientists, and professionals involved in organic synthesis and drug development. This guide details the necessary physicochemical data, a step-by-step experimental protocol, and a summary of quantitative data.

Physicochemical Data

A summary of the key physicochemical properties of the reactant, 2-decanol, and the product, this compound, is presented below for easy reference and comparison.

Property2-DecanolThis compound
Molecular Formula C₁₀H₂₂OC₁₀H₂₁I
Molecular Weight 158.28 g/mol [1]268.18 g/mol [2][3]
CAS Number 1120-06-5[4][5]64154-08-1[3]
Boiling Point 211 °C (lit.)[4][6]Not available (n/a)[2]
Melting Point -6 to -4 °C (lit.)[6]Not available (n/a)[2]
Density 0.827 g/mL at 25 °C (lit.)[5][6]Not available (n/a)[2]
Appearance Colorless to pale yellow clear liquid (est.)[5]-

Synthesis of this compound from 2-Decanol

The conversion of 2-decanol to this compound is effectively achieved through an iodination reaction. A common and mild method for this transformation involves the use of iodine and triphenylphosphine (B44618).[7] This reaction proceeds via a phosphonium (B103445) iodide intermediate, which is then displaced by the iodide ion in an Sₙ2 reaction.[7]

Reaction Scheme

Experimental Protocol

This protocol is a representative procedure for the iodination of a secondary alcohol and has been adapted for the synthesis of this compound.

Materials:

  • 2-Decanol (C₁₀H₂₂O)

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous dichloromethane.

  • Addition of Iodine: To the stirred solution, add iodine portion-wise. The addition is exothermic, and the color of the solution will turn dark brown. Stir the mixture at room temperature for 15-20 minutes to form the triphenylphosphine-iodine adduct.[7]

  • Addition of Alcohol: Dissolve 2-decanol in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.[7]

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.[8]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.[7]

  • Washing: Wash the combined organic layers with brine.[7]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[7]

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure this compound.[7][8]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the described experimental protocol, assuming the reaction is performed on a 10 mmol scale of 2-decanol.

ParameterValue
2-Decanol 1.58 g (10 mmol, 1.0 eq)
Triphenylphosphine 3.93 g (15 mmol, 1.5 eq)
Iodine 3.81 g (15 mmol, 1.5 eq)
Anhydrous Dichloromethane 50 mL
Reaction Temperature Room Temperature
Reaction Time 2-4 hours (monitor by TLC)
Expected Yield 80-95% (based on typical yields for this reaction)

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound from 2-decanol.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve PPh3 in CH2Cl2 add_iodine Add I2 portion-wise reagents->add_iodine add_alcohol Add 2-decanol solution add_iodine->add_alcohol react Stir at room temperature add_alcohol->react quench Quench with Na2S2O3 (aq) react->quench Reaction complete extract Extract with CH2Cl2 quench->extract wash Wash with brine extract->wash dry Dry over MgSO4 wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by column chromatography evaporate->purify product This compound purify->product Final Product

Caption: Workflow for the synthesis of this compound.

References

A Technical Guide to 2-Iododecane: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Iododecane, along with detailed experimental protocols for its synthesis and its application in various organic transformations. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and materials science.

Core Properties of this compound

This compound is a secondary alkyl iodide characterized by a ten-carbon aliphatic chain with an iodine atom attached to the second carbon. Its chemical formula is C10H21I.[1][2][3] The presence of the iodine atom makes it a versatile intermediate in organic synthesis, primarily due to the C-I bond's susceptibility to nucleophilic substitution and its ability to participate in the formation of organometallic reagents.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C10H21I[1][2][3]
Molecular Weight 268.18 g/mol [2][4]
CAS Number 64154-08-1[1]
Appearance Liquid-
Boiling Point 132 °C at 2.0 kPa-
Density 1.26 g/cm³-
IUPAC Name This compound[1][2]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the iodination of the corresponding alcohol, 2-decanol (B1670014). The use of triphenylphosphine (B44618) and iodine provides a mild and efficient route to the desired alkyl iodide.

Experimental Protocol: Iodination of 2-Decanol

Materials:

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.

  • To the stirred solution, add iodine (1.2 equivalents) portion-wise. The reaction is exothermic, and the solution will turn dark brown. Stir for 15-20 minutes to form the triphenylphosphine-iodine adduct.

  • Dissolve 2-decanol (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine, at which point the brown color will dissipate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent, such as hexanes, to yield pure this compound.

Synthesis_of_2_Iododecane 2-Decanol 2-Decanol Reaction Iodination Reaction (Anhydrous CH₂Cl₂) 2-Decanol->Reaction PPh3_I2 Triphenylphosphine Iodine (I₂) PPh3_I2->Reaction Workup Quenching (Na₂S₂O₃) Extraction Washing Reaction->Workup Purification Drying (MgSO₄) Solvent Removal Column Chromatography Workup->Purification This compound Pure this compound Purification->this compound

Synthetic pathway for this compound from 2-Decanol.

Key Reactions of this compound

This compound is a valuable precursor for a variety of functionalized decane (B31447) derivatives, which have potential applications in drug development and as probes for biological signaling pathways.

Nucleophilic Substitution Reactions

The carbon-iodine bond in this compound is susceptible to cleavage by nucleophiles, allowing for the introduction of various functional groups.

Materials:

  • This compound

  • Sodium azide (B81097) (NaN3)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add sodium azide (2.0 equivalents).

  • Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to yield 2-azidodecane.

Grignard Reagent Formation and Reaction

This compound can be converted into a Grignard reagent, a powerful nucleophile for carbon-carbon bond formation.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • An aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask under a nitrogen atmosphere. Add a small crystal of iodine to initiate the reaction.

  • Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise. The reaction should begin spontaneously, evidenced by gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent in an ice bath and add a solution of the aldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over an anhydrous salt, and concentrate to obtain the crude secondary alcohol, which can be purified by column chromatography.

Reactions_of_2_Iododecane cluster_start Starting Material cluster_reactions Transformations cluster_products Products This compound This compound SN2 Nucleophilic Substitution (Sₙ2) This compound->SN2 NaN₃, NaCN, or Thiourea Grignard_Formation Grignard Reagent Formation This compound->Grignard_Formation Mg, Et₂O Azide 2-Azidodecane SN2->Azide Nitrile 2-Cyanodecane SN2->Nitrile Thiol Decane-2-thiol SN2->Thiol Grignard_Reagent 2-Decylmagnesium Iodide Grignard_Formation->Grignard_Reagent Alcohol Secondary Alcohol Grignard_Reagent->Alcohol Electrophile (e.g., R-CHO)

Key synthetic transformations of this compound.

References

Stability and storage conditions for 2-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage Conditions for 2-Iododecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from safety data sheets, general chemical knowledge of alkyl halides, and studies on analogous iodoalkanes to provide a thorough understanding of its stability profile.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is crucial for its proper handling and storage.

PropertyValue
Molecular Formula C₁₀H₂₁I
Molecular Weight 268.18 g/mol
Appearance Colorless to light yellow liquid
Boiling Point Approximately 124 °C at 15 mmHg
Density ~1.25 g/cm³
Sensitivity Light-sensitive
Incompatible Materials Strong oxidizing agents, strong bases

Stability Profile

This compound, like other secondary iodoalkanes, is susceptible to degradation through several pathways. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodoalkanes the most reactive of the alkyl halides.[1][2][3]

Key Factors Influencing Stability:

  • Light: Exposure to light, particularly UV radiation, can initiate the photochemical decomposition of this compound. This occurs through the homolytic cleavage of the C-I bond, leading to the formation of free radicals.[4] These radicals can then participate in chain reactions, resulting in a variety of degradation products.

  • Temperature: Elevated temperatures accelerate the rate of all degradation reactions. Storing this compound at low temperatures is crucial for long-term stability.[4]

  • Oxygen: The presence of oxygen can promote oxidative degradation pathways, especially in the presence of light or heat.

  • Moisture: Water can act as a nucleophile, leading to the hydrolysis of this compound to form 2-decanol (B1670014) and hydrogen iodide. This reaction can proceed through both SN1 and SN2 mechanisms for a secondary alkyl halide.[5][6][7][8]

  • pH: The presence of bases can promote elimination reactions (E2 mechanism), leading to the formation of decene isomers.[9] Acidic conditions, which can be generated by hydrolysis, may catalyze other degradation pathways.

Degradation Pathways

The primary degradation pathways for this compound are photochemical decomposition, hydrolysis, and elimination.

This compound This compound Radical Intermediates Radical Intermediates This compound->Radical Intermediates Photochemical Decomposition 2-Decanol + HI 2-Decanol + HI This compound->2-Decanol + HI Hydrolysis (SN1/SN2) Decene Isomers + I- Decene Isomers + I- This compound->Decene Isomers + I- Elimination (E2) Light (UV) Light (UV) Light (UV)->Radical Intermediates Heat Heat Heat->Radical Intermediates Moisture (H2O) Moisture (H2O) Moisture (H2O)->2-Decanol + HI Base Base Base->Decene Isomers + I- Degradation Products (e.g., Alkanes, Alkenes) Degradation Products (e.g., Alkanes, Alkenes) Radical Intermediates->Degradation Products (e.g., Alkanes, Alkenes)

Figure 1. Key degradation pathways for this compound.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on information from safety data sheets and best practices for handling alkyl halides.[10][11]

ParameterRecommendation
Temperature Store in a refrigerator at 2-8°C for long-term storage.
Light Store in an amber, light-resistant container and in a dark location.
Atmosphere For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Container Use a tightly sealed, chemically resistant container (e.g., glass with a PTFE-lined cap).
Incompatibilities Store away from strong oxidizing agents and strong bases.
Stabilizers The addition of a small piece of copper is a common practice to stabilize iodoalkanes by scavenging iodine radicals.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound would involve monitoring its purity over time under various storage conditions (e.g., ICH stability zones).[12] The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[4]

General Experimental Workflow

cluster_0 Preparation cluster_1 Analysis cluster_2 Evaluation Sample This compound Sample Aliquoting Aliquot into Vials Sample->Aliquoting Storage Store under Defined Conditions (e.g., 25°C/60% RH, 40°C/75% RH, Photostability) Aliquoting->Storage Time_0 Time-Zero Analysis (GC-MS, NMR) Time_X Analysis at Timepoints (e.g., 1, 3, 6 months) Time_0->Time_X Comparison Compare Data to Time-Zero Degradation Identify & Quantify Degradants Comparison->Degradation Shelf_Life Determine Shelf-Life Degradation->Shelf_Life

Figure 2. General workflow for a stability study of this compound.

GC-MS Method for Purity and Degradant Analysis

Objective: To separate and quantify this compound and identify potential volatile degradation products.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Capillary column suitable for semi-volatile compounds (e.g., DB-5ms or equivalent).

Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or ethyl acetate).

  • At each time point of the stability study, dilute an aliquot of the stored sample to a suitable concentration for GC-MS analysis.

GC-MS Parameters (Example):

ParameterValue
Injection Volume 1 µL
Injector Temperature 250°C
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Oven Program - Initial Temperature: 50°C, hold for 2 minutes- Ramp: 10°C/min to 280°C- Final Hold: 5 minutes at 280°C
MS Transfer Line 280°C
Ion Source Temp 230°C
Mass Range m/z 40-400

Data Analysis:

  • Monitor the peak area of the this compound peak over time to determine the rate of degradation.

  • Identify new peaks that appear in the chromatogram by comparing their mass spectra to libraries (e.g., NIST) to identify potential degradation products like 2-decanol and decene isomers.

¹H NMR Spectroscopy for Monitoring Stability

Objective: To monitor the structural integrity of this compound and detect the formation of non-volatile degradation products.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • At each time point, dissolve a precise amount of the this compound sample in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS, or another stable compound with a distinct signal).

NMR Acquisition:

  • Acquire a quantitative ¹H NMR spectrum.

Data Analysis:

  • Integrate the characteristic signals of this compound (e.g., the methine proton at the C-2 position) and the internal standard.

  • Calculate the purity of this compound at each time point by comparing the relative integrals.

  • Look for the appearance of new signals that may correspond to degradation products. For example, the appearance of signals corresponding to the protons on the carbon bearing the hydroxyl group in 2-decanol or vinylic protons in decene isomers.

Conclusion

While this compound is a valuable reagent, its inherent instability, particularly its sensitivity to light, necessitates careful handling and storage. By adhering to the recommended storage conditions of a cool, dark, and inert environment, its shelf-life can be maximized. For applications requiring high purity, it is recommended to assess the purity of this compound prior to use, especially if it has been stored for an extended period. The experimental protocols outlined in this guide provide a framework for conducting stability studies to establish a definitive shelf-life under specific storage conditions.

References

An In-depth Technical Guide on the Safe Handling of 2-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the safe handling, storage, and disposal of 2-Iododecane, based on the properties of 1-Iododecane.

Core Quantitative Data

The following tables summarize the key quantitative data for 1-Iododecane, which should be considered indicative for this compound.

Physical and Chemical Properties of 1-Iododecane
PropertyValueSource
Molecular Formula C10H21I[1][2]
Molecular Weight 268.18 g/mol
Appearance Colorless or yellow liquid[1]
Boiling Point 132 °C at 15 mmHg[3]
Melting Point Not available in provided search results
Density 1.257 g/mL at 25 °C[3]
Vapor Pressure 0.01 mmHg at 20 °C[1]
Vapor Density >5 (vs air)
Refractive Index n20/D 1.485[3]
Solubility Immiscible with water[3]
Toxicological and Hazard Data of 1-Iododecane
Hazard ClassificationCategoryHazard StatementSource
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][4][5]
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation[1][4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[1][4][5]
Hazardous to the Aquatic Environment (Long-term) Category 4H413: May cause long lasting harmful effects to aquatic life[5]

Experimental Protocols

Detailed experimental protocols for the determination of all physical and toxicological properties are not explicitly stated in the safety data sheets. However, standardized methods are typically employed for such evaluations.

Determination of Physical Properties:

  • Boiling Point: The boiling point is likely determined using a standard method such as distillation under reduced pressure, as indicated by the pressure at which the boiling point was measured (15 mmHg).

  • Density: Density is typically measured using a pycnometer or a digital density meter at a specified temperature (25 °C).

  • Vapor Pressure: Vapor pressure can be determined using a variety of methods, including the static or dynamic method, or through calculation based on boiling point data.

  • Refractive Index: The refractive index is measured using a refractometer at a specific temperature (20 °C) and wavelength (the D-line of the sodium spectrum).

Toxicological Data Generation:

  • Skin and Eye Irritation: These studies are typically conducted following OECD (Organisation for Economic Co-operation and Development) guidelines, such as OECD 404 (Acute Dermal Irritation/Corrosion) and OECD 405 (Acute Eye Irritation/Corrosion), often using in vitro or in vivo models.

  • Specific Target Organ Toxicity: This is assessed based on evidence from animal studies or human exposure, in line with GHS (Globally Harmonized System of Classification and Labelling of Chemicals) criteria.

Mandatory Visualizations

Safe Handling Workflow for Iododecanes

The following diagram illustrates a logical workflow for the safe handling of iododecanes in a laboratory setting, from procurement to disposal.

Safe Handling Workflow for Iododecanes A Receipt and Storage D Handling and Use A->D Store in a cool, dry, well-ventilated area away from light and incompatible materials. B Engineering Controls (Fume Hood) B->D Always handle within a certified chemical fume hood. C Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->D Wear appropriate PPE at all times. E Spill Response D->E In case of a spill, follow emergency procedures. F Waste Disposal D->F Collect waste in a properly labeled, sealed container. G Decontamination E->G Decontaminate spill area and dispose of cleanup materials as hazardous waste. F->G Dispose of waste according to institutional and local regulations.

Caption: A logical workflow for the safe handling of iododecanes.

Safety and Handling Recommendations

Based on the data for 1-Iododecane, the following precautions should be taken when handling this compound:

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[4][5]

  • Ensure that eyewash stations and safety showers are readily accessible.[4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[4][5] Avoid prolonged or repeated skin contact.

  • Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.[4]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Protect from light, as iodo-compounds can be light-sensitive.[4]

  • Incompatible with strong oxidizing agents and strong bases.[4]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill and Disposal Procedures:

  • Spills: In the event of a spill, wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.[5]

References

An In-depth Technical Guide to the Predicted NMR and Mass Spectrometry Data of 2-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-iododecane. It is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectral characteristics of this compound for identification, characterization, and quality control purposes.

Predicted Spectroscopic Data

The following sections and tables summarize the anticipated ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are based on established principles of spectroscopy and data from analogous iodoalkanes.

Predicted ¹H NMR Data for this compound

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The proton attached to the carbon bearing the iodine atom is expected to be the most downfield-shifted proton (excluding the terminal methyl group at the other end of the chain) due to the deshielding effect of the electronegative iodine atom.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Assignments for this compound

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2~ 4.1 - 4.3Sextet1H-CH(I)-
1~ 1.8 - 1.9Doublet3H-CH(I)CH₃
3~ 1.7 - 1.8Multiplet2H-CH(I)CH₂ -
4-9~ 1.2 - 1.4Broad Multiplet12H-(CH₂ )₆-
10~ 0.8 - 0.9Triplet3H-CH₃

Predicted in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Data for this compound

The carbon-13 NMR spectrum will show signals for each of the ten unique carbon atoms in this compound. The carbon directly bonded to the iodine atom (C2) is expected to have a significantly lower chemical shift compared to its corresponding alkane due to the "heavy atom effect" of iodine.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1~ 27
C2~ 30
C3~ 42
C4~ 32
C5~ 29
C6~ 29.5
C7~ 29.3
C8~ 29.1
C9~ 22.7
C10~ 14.1

Predicted in CDCl₃ at 100 MHz.

Predicted Mass Spectrometry Data for this compound

The mass spectrum of this compound, likely acquired using Electron Ionization (EI), is expected to show a molecular ion peak and characteristic fragmentation patterns. The carbon-iodine bond is the weakest bond in the molecule and is prone to cleavage.

Table 3: Predicted m/z Values and Assignments for Major Fragments of this compound

m/zAssignmentDescription
282[C₁₀H₂₁I]⁺Molecular Ion (M⁺)
155[C₁₀H₂₁]⁺Loss of Iodine radical (∙I)
127[I]⁺Iodine cation
43[C₃H₇]⁺Propyl cation (base peak)

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for a sample of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (B151607) (CDCl₃)

  • This compound sample

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's autosampler or manual probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This is often an automated process.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm, centered around 8 ppm.

    • Use a standard pulse sequence (e.g., 'zg30').

    • Set the number of scans (NS) to a minimum of 8, and the number of dummy scans (DS) to 2 or 4.

    • Acquire the spectrum.

    • Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

    • Integrate the signals and pick the peaks.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 240 ppm, centered around 120 ppm.

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Set the number of scans to a minimum of 1024 to achieve a good signal-to-noise ratio, due to the low natural abundance of ¹³C.

    • Acquire the spectrum.

    • Process the FID with an exponential window function and Fourier transform.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

    • Pick the peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC column suitable for semi-volatile compounds (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

  • Helium carrier gas (high purity).

  • Hexane (B92381) (GC grade).

  • This compound sample.

  • Autosampler vials with inserts.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in hexane (e.g., 100 µg/mL).

    • Transfer the solution to an autosampler vial.

  • GC-MS Instrument Setup:

    • Injector: Set to 250 °C with a split ratio of 50:1.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400.

      • Solvent Delay: 3 minutes.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Start the data acquisition.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern and assign major fragment ions.

Logical Relationships and Visualization

The structure of a molecule directly dictates its spectroscopic output. The following diagram illustrates the relationship between the chemical structure of this compound and its predicted primary mass fragmentation and key NMR signals.

G cluster_structure This compound Structure cluster_ms Mass Spectrometry (EI) cluster_nmr NMR Spectroscopy cluster_hnmr_signals Key 1H Signals cluster_cnmr_signals Key 13C Signals Structure CH3-CH(I)-(CH2)7-CH3 MS Molecular Ion m/z = 282 Structure->MS Ionization HNMR 1H NMR Structure->HNMR CNMR 13C NMR Structure->CNMR Frag1 [C10H21]+ m/z = 155 MS->Frag1 Loss of ∙I Frag2 [I]+ m/z = 127 MS->Frag2 C-I Cleavage H1 ~4.2 ppm -CH(I)- HNMR->H1 H2 ~0.9 ppm -CH3 HNMR->H2 C1 ~30 ppm -C(I)- CNMR->C1 C2 ~14 ppm -CH3 CNMR->C2

Caption: Correlation of this compound structure with its predicted spectral data.

Commercial Suppliers and Technical Guide for 2-Iododecane in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, sourcing specific chemical reagents is a foundational step in the experimental process. This technical guide provides a comprehensive overview of 2-Iododecane (CAS No. 64154-08-1), including information on its commercial suppliers, physicochemical properties, and key applications in organic synthesis. Due to the limited availability of detailed experimental data for this specific isomer, this guide also includes representative protocols for analogous secondary iodoalkanes to provide a practical framework for its use in research.

Commercial Availability

Identifying direct commercial suppliers for this compound can be challenging, as it is a less common isomer compared to 1-Iododecane. However, several chemical suppliers list this compound in their catalogs, often available upon request or as part of their synthesis services. Researchers are advised to inquire directly with these companies for availability, purity specifications, and pricing.

Potential Commercial Suppliers:

SupplierWebsite (General)Notes
BLD Pharm--INVALID-LINK--Lists this compound (CAS 64154-08-1) in their product index.[1][2][3]
JHECHEM CO LTD--INVALID-LINK--Listed as a supplier of this compound.[4][5][6]
Letopharm Limited--INVALID-LINK--Lists "Decane, 2-iodo-" with CAS number 64154-08-1.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. It is important to note that some of these values are computed and may vary slightly from experimental data.[7]

PropertyValue
Molecular Formula C₁₀H₂₁I
Molecular Weight 268.18 g/mol [7]
CAS Number 64154-08-1[7]
Appearance Expected to be a liquid
Boiling Point Not available
Melting Point Not available
Density Not available
XLogP3-AA 6.1

Synthesis of this compound

For research purposes where commercial availability is limited, this compound can be synthesized in the laboratory. A common and effective method is the iodination of the corresponding secondary alcohol, 2-decanol (B1670014).

Representative Synthesis Protocol: Iodination of a Secondary Alcohol

This protocol describes a general method for the conversion of a secondary alcohol to a secondary iodoalkane using triphenylphosphine (B44618) and iodine. This method is widely applicable and can be adapted for the synthesis of this compound from 2-decanol.[8]

Reaction Scheme:

G reactant 2-Decanol product This compound reactant->product reagents PPh₃, I₂ DCM

Synthesis of this compound from 2-Decanol.

Materials:

  • 2-Decanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.

  • To the stirred solution, add iodine (1.2 equivalents) portion-wise. The solution will turn dark brown.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Dissolve 2-decanol (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using hexanes as the eluent) to obtain pure this compound.[8]

Experimental Protocols for Key Reactions

As a secondary iodoalkane, this compound is a versatile substrate for various organic transformations, particularly nucleophilic substitution and Grignard reactions.

Nucleophilic Substitution Reactions

Secondary alkyl halides can undergo both Sₙ1 and Sₙ2 reactions, with the preferred pathway depending on the nucleophile, solvent, and reaction conditions.[9][10]

General Workflow for Nucleophilic Substitution:

G start This compound + Nucleophile reaction Reaction in suitable solvent (e.g., Acetone (B3395972) for Sₙ2, Ethanol for Sₙ1) start->reaction workup Aqueous workup and extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Substituted Product purification->product

General workflow for nucleophilic substitution.

Representative Protocol (Sₙ2 Conditions):

This protocol describes a typical Sₙ2 reaction using sodium iodide in acetone, a common method for comparative reactivity studies of alkyl halides.[9][10]

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Test tubes

Procedure:

  • Prepare a solution of sodium iodide in anhydrous acetone (e.g., 1 M).

  • In a clean, dry test tube, add a specific amount of this compound.

  • Add the sodium iodide/acetone solution to the test tube.

  • Observe the formation of a precipitate (sodium iodide is soluble in acetone, while the resulting sodium salt of the leaving group may not be).

  • The rate of precipitate formation can be used to qualitatively assess the reactivity. For quantitative studies, aliquots can be taken over time and analyzed by techniques like GC or HPLC.[11]

Grignard Reaction

The formation of a Grignard reagent from this compound allows for the creation of new carbon-carbon bonds by reaction with various electrophiles.[12][13][14]

General Workflow for Grignard Reaction:

G start This compound + Mg turnings formation Grignard Reagent Formation (in anhydrous ether or THF) start->formation reaction Reaction with Electrophile (e.g., Aldehyde, Ketone, CO₂) formation->reaction quench Quenching (e.g., with aqueous NH₄Cl) reaction->quench workup Extraction and Purification quench->workup product Alcohol or Carboxylic Acid workup->product

General workflow for a Grignard reaction.

Representative Protocol:

This protocol outlines the formation of a Grignard reagent from a secondary iodoalkane and its subsequent reaction with an aldehyde.[15]

Materials:

  • This compound

  • Magnesium (Mg) turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • An electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings. A small crystal of iodine can be added to activate the magnesium.

  • Add a solution of this compound in anhydrous ether dropwise to initiate the reaction. The formation of the Grignard reagent is often indicated by a change in the appearance of the solution and gentle refluxing.

  • Once the Grignard reagent has formed, cool the flask in an ice bath.

  • Add a solution of the electrophile (e.g., benzaldehyde) in anhydrous ether dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the layers and extract the aqueous layer with ether.

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.[15]

Spectroscopic Characterization (Predicted)

NMR Spectroscopy
  • ¹H NMR: The proton on the carbon bearing the iodine atom (C2) would be expected to appear as a multiplet in the downfield region (around 4.0-4.5 ppm) due to the deshielding effect of the iodine. The terminal methyl group (C1) would likely be a doublet, and the other methyl group (C10) a triplet. The methylene (B1212753) protons would appear as complex multiplets in the upfield region.

  • ¹³C NMR: The carbon atom attached to the iodine (C2) would be shifted significantly upfield compared to the other carbons in the chain, typically appearing in the 20-40 ppm range. The other carbon signals would be found in the typical alkane region.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 268. The fragmentation pattern would likely be dominated by the loss of an iodine atom (M - 127), resulting in a prominent peak at m/z 141.[16][17][18] Further fragmentation of the alkyl chain would lead to a series of peaks separated by 14 mass units (CH₂).[19]

Predicted Fragmentation Pathway:

G M [C₁₀H₂₁I]⁺˙ (m/z 268) M_minus_I [C₁₀H₂₁]⁺ (m/z 141) M->M_minus_I - I˙ fragments Alkyl Fragments M_minus_I->fragments - CnH2n+1

Predicted fragmentation of this compound.

Applications in Drug Development and Research

Alkyl iodides, including this compound, are valuable intermediates in medicinal chemistry and drug discovery. The introduction of a lipophilic decyl chain can significantly modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The iodo-group serves as a versatile handle for further functionalization through nucleophilic substitution or cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for biological screening.[20] As a secondary iodide, this compound offers a different reactivity profile compared to its primary isomer, which can be exploited in the design of novel synthetic routes.

References

Light Sensitivity and Decomposition of 2-Iododecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical lability of 2-iododecane, a compound of interest in various synthetic and pharmaceutical applications. Due to its sensitivity to light, understanding the decomposition pathways and kinetics is critical for its proper handling, storage, and use in experimental and manufacturing settings. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from the well-established principles of alkyl iodide photochemistry to provide a robust framework for researchers.

Introduction to the Photochemical Instability of this compound

This compound, like other alkyl iodides, is susceptible to degradation upon exposure to light, particularly in the ultraviolet (UV) region of the electromagnetic spectrum. The energy from absorbed photons can induce the homolytic cleavage of the carbon-iodine (C-I) bond, which is the weakest bond in the molecule. This initial photochemical event triggers a cascade of chemical reactions, leading to the formation of various degradation products and a noticeable discoloration of the material.

The primary indicator of this compound decomposition is the development of a yellow to brown color, which is attributable to the formation of elemental iodine (I₂).[1] The presence of these degradation products can have significant implications for chemical reactions, leading to inconsistent yields, the formation of unwanted byproducts, and interference with catalytic processes.[1] Therefore, stringent exclusion of light is paramount during the storage and handling of this compound.[1]

Physicochemical Properties of Iododecanes

A summary of key physicochemical properties for 1-iododecane (B1670042) and this compound is presented in Table 1. This data is essential for understanding the behavior of these compounds in various experimental setups.

Property1-IododecaneThis compound
Molecular Formula C₁₀H₂₁IC₁₀H₂₁I
Molecular Weight 268.18 g/mol 268.18 g/mol
CAS Number 2050-77-364154-08-1
Appearance Colorless to yellow liquid-
Boiling Point 273-275 °C-
Density 1.25 g/cm³-

Data for 1-iododecane sourced from PubChem CID 16314. Data for this compound sourced from PubChem CID 12659962.[2]

Photodecomposition Pathway

The photodecomposition of this compound is initiated by the absorption of a photon, leading to the homolytic cleavage of the C-I bond. This primary process generates a 2-decyl radical and an iodine atom.

Primary Photochemical Step:

C₁₀H₂₁I (this compound) + hν → C₁₀H₂₁• (2-decyl radical) + I• (iodine atom)

Following this initiation, the resulting radical species can undergo several secondary reactions, as depicted in the signaling pathway below.

Photodecomposition_Pathway This compound This compound 2-Decyl_Radical 2-Decyl Radical (C₁₀H₂₁•) This compound->2-Decyl_Radical C-I Bond Cleavage Iodine_Atom Iodine Atom (I•) This compound->Iodine_Atom Photon (hν) Photon (hν) Photon (hν)->this compound Decane (B31447) Decane (C₁₀H₂₂) 2-Decyl_Radical->Decane Hydrogen Abstraction Dimer Dimer (C₂₀H₄₂) 2-Decyl_Radical->Dimer Dimerization Iodine_Molecule Iodine (I₂) Iodine_Atom->Iodine_Molecule Dimerization

Figure 1: General photodecomposition pathway of this compound.

The secondary reactions include:

  • Dimerization of Iodine Atoms: Two iodine atoms can combine to form molecular iodine (I₂), which is responsible for the characteristic yellow-brown color of degraded samples.

  • Hydrogen Abstraction: The 2-decyl radical can abstract a hydrogen atom from a solvent molecule or another this compound molecule to form decane.

  • Radical Dimerization: Two 2-decyl radicals can combine to form a C₂₀H₄₂ dimer.

Quantitative Aspects of Photodecomposition

Table 2: Illustrative Quantum Yields for Alkyl Iodide Photolysis

Alkyl IodideWavelength (nm)Quantum Yield (Φ) for I₂ formationReference
Methyl Iodide253.70.26General Photochemistry
Ethyl Iodide253.70.40General Photochemistry
Isopropyl Iodide313.0~0.58 (for radical formation)[3]

Note: The quantum yields presented are for illustrative purposes and may not be directly representative of this compound. The value for isopropyl iodide represents the efficiency of radical formation, which is a precursor to I₂ formation.

Experimental Protocols

Monitoring Photodecomposition

The decomposition of this compound can be monitored using several analytical techniques:

  • UV-Vis Spectroscopy: The formation of I₂ can be monitored by the increase in absorbance in the visible region of the spectrum.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify the various decomposition products, such as decane and dimeric species.

  • ¹H NMR Spectroscopy: The disappearance of the signal corresponding to the proton on the carbon bearing the iodine atom in this compound can be monitored over time.

Determination of Quantum Yield

A general workflow for determining the quantum yield of this compound photolysis is outlined below. This procedure typically involves the use of a chemical actinometer, which is a compound with a known quantum yield that is used to measure the photon flux of the light source.

Quantum_Yield_Workflow cluster_actinometer Actinometer Calibration cluster_sample Sample Photolysis Prepare_Actinometer Prepare Actinometer Solution (e.g., Potassium Ferrioxalate) Irradiate_Actinometer Irradiate Actinometer Prepare_Actinometer->Irradiate_Actinometer Analyze_Actinometer Analyze Actinometer (e.g., UV-Vis Spectroscopy) Irradiate_Actinometer->Analyze_Actinometer Calculate_Flux Calculate Photon Flux (I₀) Analyze_Actinometer->Calculate_Flux Calculate_Quantum_Yield Calculate Quantum Yield (Φ) Calculate_Flux->Calculate_Quantum_Yield Prepare_Sample Prepare this compound Solution Irradiate_Sample Irradiate this compound Prepare_Sample->Irradiate_Sample Analyze_Sample Analyze Sample at Time Intervals (e.g., GC-MS, UV-Vis) Irradiate_Sample->Analyze_Sample Determine_Rate Determine Rate of Decomposition Analyze_Sample->Determine_Rate Determine_Rate->Calculate_Quantum_Yield

Figure 2: Workflow for quantum yield determination.

Detailed Steps:

  • Actinometer Calibration:

    • Prepare a solution of a chemical actinometer (e.g., potassium ferrioxalate).

    • Irradiate the actinometer solution with the light source to be used for the this compound experiment for a known period.

    • Analyze the change in the actinometer solution (e.g., formation of Fe²⁺, measured by UV-Vis spectroscopy after complexation with 1,10-phenanthroline).

    • Calculate the photon flux (moles of photons per unit time) of the light source using the known quantum yield of the actinometer.

  • Sample Photolysis:

    • Prepare a solution of this compound in a suitable, transparent solvent.

    • Irradiate the solution under the same conditions as the actinometer.

    • At regular time intervals, withdraw aliquots and analyze them to determine the concentration of remaining this compound or the formation of a specific decomposition product.

  • Quantum Yield Calculation:

    • From the data collected in the sample photolysis, determine the rate of decomposition of this compound.

    • The quantum yield (Φ) is then calculated using the following equation:

      Φ = (Rate of decomposition of this compound) / (Photon flux)

Storage and Handling Recommendations

Given the light sensitivity of this compound, the following precautions are mandatory to ensure its stability and purity:

  • Storage: Store in amber glass bottles or containers completely wrapped in aluminum foil to exclude all light.[1] The container should be tightly sealed and stored in a cool, dark, and well-ventilated area.

  • Handling: All manipulations of this compound should be performed in a laboratory with minimal light exposure. The use of yellow or red safety lighting can minimize exposure to UV and blue light. When weighing or transferring the compound, work quickly and shield the material from direct light.

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas such as argon or nitrogen to prevent potential oxidation, which can be exacerbated by light.

Conclusion

This compound is a photochemically labile compound that readily decomposes upon exposure to light. The primary decomposition pathway involves the homolytic cleavage of the C-I bond, leading to the formation of radical species and, ultimately, colored degradation products such as molecular iodine. While specific quantitative data on the photodecomposition of this compound is scarce, the principles of alkyl iodide photochemistry provide a strong basis for understanding its behavior. Researchers, scientists, and drug development professionals must adhere to strict light-exclusion protocols during the storage and handling of this compound to maintain its integrity and ensure the reliability of experimental results. Further research to determine the precise quantum yields and to fully characterize the decomposition products of this compound would be of significant value to the scientific community.

References

Solubility of 2-Iododecane in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-Iododecane in Common Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of this compound (C₁₀H₂₁I). Given the scarcity of specific quantitative solubility data in public literature, this document emphasizes the qualitative solubility profile derived from fundamental chemical principles. Furthermore, it provides a detailed experimental protocol for researchers to precisely determine solubility values tailored to their specific laboratory conditions.

Introduction to this compound and Its Solubility

This compound is an organic compound featuring a ten-carbon aliphatic chain with an iodine atom substituted at the second position. Its molecular structure is the primary determinant of its solubility. The long, non-polar hydrocarbon tail constitutes the majority of the molecule, rendering it predominantly lipophilic. The carbon-iodine bond is weakly polar, but its influence is minor compared to the overall non-polar nature of the molecule.

The guiding principle for predicting its solubility is "like dissolves like," which states that substances with similar intermolecular forces and polarity tend to be miscible or soluble in one another.[1][2] Consequently, this compound is expected to dissolve well in non-polar organic solvents and poorly in highly polar solvents.

Qualitative and Predicted Solubility Profile

The predicted solubility of this compound in various common organic solvents is summarized in the table below.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventFormulaPolarityPredicted SolubilityRationale
Non-Polar Aliphatic n-HexaneC₆H₁₄Non-polarHigh / MiscibleVan der Waals forces between hexane (B92381) and the alkyl chain of this compound are strong and compatible.
Non-Polar Aromatic Toluene (B28343)C₇H₈Non-polarHigh / MiscibleToluene can effectively solvate the non-polar alkyl chain through London dispersion forces.[4]
Halogenated DichloromethaneCH₂Cl₂Polar aproticHigh / MiscibleAs a haloalkane, this compound is expected to be highly miscible with other halogenated solvents.
Ethers Diethyl Ether(C₂H₅)₂OWeakly polarHigh / MiscibleThe large non-polar regions of diethyl ether interact favorably with the decane (B31447) chain.
Esters Ethyl AcetateC₄H₈O₂Polar aproticModerate to HighWhile it possesses a polar group, the overall polarity is moderate, making it a good solvent.[4]
Ketones AcetoneC₃H₆OPolar aproticModerateAcetone is more polar than ethyl acetate; solubility is expected but may be less than in non-polar solvents.[4]
Alcohols (Protic) Ethanol (B145695)C₂H₅OHPolar proticLow to ModerateThe hydrogen-bonding network of ethanol is disrupted by the non-polar solute, limiting solubility.[4]
Alcohols (Protic) Methanol (B129727)CH₃OHPolar proticLowAs a highly polar protic solvent, methanol is a poor solvent for the largely non-polar this compound.[4]

Factors Influencing Solubility

The dissolution of this compound is governed by key intermolecular and thermodynamic factors. A conceptual understanding of these factors provides a predictive framework for its behavior in various solvent systems.

G cluster_forces Solubility Solubility of This compound IntermolecularForces Intermolecular Forces (Solute-Solvent Interactions) Solubility->IntermolecularForces SolventProps Solvent Properties Solubility->SolventProps SoluteProps Solute Properties (this compound) Solubility->SoluteProps Temperature Temperature Solubility->Temperature VDW Van der Waals Forces (Dominant) IntermolecularForces->VDW Dipole Dipole-Dipole (Weak C-I bond) IntermolecularForces->Dipole Polarity_Solvent Polarity SolventProps->Polarity_Solvent H_Bonding Hydrogen Bonding Capacity SolventProps->H_Bonding Polarity_Solute Predominantly Non-Polar SoluteProps->Polarity_Solute

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The isothermal shake-flask method is a classic and reliable approach for determining the solubility of a liquid solute in an organic solvent.[5][6]

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., FID for GC, UV or RI for HPLC)

Detailed Methodology
  • Preparation of Supersaturated Solutions: In a series of glass vials, add a known volume (e.g., 5.0 mL) of the chosen organic solvent. To each vial, add an excess amount of this compound to ensure that a supersaturated solution is formed where a separate phase of undissolved solute is clearly visible.[4]

  • Equilibration: Place the sealed vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures vigorously for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved phases.[4]

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature bath for several hours (e.g., 4-6 hours) to permit the complete separation of the two phases.[7]

  • Sample Extraction: Carefully extract an aliquot of the clear, saturated supernatant (the solvent phase) using a syringe. Immediately pass the sample through a syringe filter to remove any microscopic droplets of undissolved solute.

  • Dilution: Accurately dilute the filtered sample with the same pure solvent to a concentration that falls within the linear range of the analytical instrument. A high dilution factor will likely be necessary for solvents in which this compound is highly soluble.

  • Quantification:

    • Calibration: Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Analysis: Analyze the standard solutions using an appropriate chromatographic method (GC or HPLC) to generate a calibration curve by plotting the instrument response (e.g., peak area) against concentration.

    • Sample Measurement: Analyze the diluted sample under the same conditions and use the calibration curve to determine its concentration.[4]

  • Calculation of Solubility: Calculate the original concentration of this compound in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the quantitative solubility of this compound in the specific solvent at the tested temperature.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G A 1. Preparation Add excess this compound to known volume of solvent B 2. Equilibration Agitate in sealed vial at constant temperature (24-48h) A->B C 3. Phase Separation Allow undissolved solute to settle (4-6h) B->C D 4. Sampling & Filtration Extract aliquot of supernatant through a syringe filter C->D E 5. Dilution Accurately dilute filtered sample to a known volume D->E F 6. Analysis Quantify concentration via GC or HPLC against standards E->F G 7. Calculation Determine original concentration (Solubility Value) F->G

Caption: Workflow for determining this compound solubility.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not widely published, its chemical structure—characterized by a long, non-polar alkyl chain—strongly indicates high solubility in non-polar solvents (e.g., hexane, toluene) and progressively lower solubility in more polar solvents (e.g., acetone, ethanol). For research, development, and process design applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for their empirical determination.

References

Navigating the Frontier of Materials Science: A Technical Guide to the Applications of 2-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential applications of 2-Iododecane in the field of materials science. While direct, extensive research on this compound is emerging, this document extrapolates from the well-established chemistry of secondary iodoalkanes to detail its promising role in polymer synthesis and surface modification. By presenting theoretical frameworks, detailed experimental protocols, and representative data, this guide serves as a foundational resource for researchers and professionals seeking to innovate with this versatile molecule. Particular emphasis is placed on its function as a chain transfer agent in Iodine Transfer Polymerization (ITP) for creating well-defined polymers and as a reactive intermediate for the functionalization of material surfaces.

Introduction

This compound, a secondary iodoalkane, presents a unique combination of a long alkyl chain and a reactive carbon-iodine bond. This structure makes it a compelling candidate for the development of novel materials with tailored properties. The ten-carbon chain imparts hydrophobicity and flexibility, while the iodine atom serves as a versatile functional handle for a variety of chemical transformations. This guide will delve into the two primary areas where this compound is poised to make a significant impact: controlled polymer synthesis and the strategic modification of material surfaces.

Core Applications in Materials Science

The reactivity of the C-I bond in this compound opens up avenues for its use in creating advanced materials. The two key areas of application are detailed below.

Polymer Synthesis: A Chain Transfer Agent in Iodine Transfer Polymerization (ITP)

Iodine Transfer Polymerization (ITP) is a powerful method for controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[1] In this process, this compound can act as a chain transfer agent (CTA), reversibly activating and deactivating the growing polymer chains. This control over the polymerization process is crucial for designing polymers with specific architectures, such as block copolymers and star polymers. The general mechanism of ITP is depicted below.

ITP_Mechanism cluster_initiation Initiation cluster_propagation Propagation & Chain Transfer cluster_termination Termination Initiator Initiator 2 R• Initiator Radicals (R•) Initiator->2 R• Heat/Light R• R• P1• Initial Propagating Radical R•->P1• + Monomer Pn• Propagating Radical P1•->Pn• + (n-1) Monomer Pn-I Dormant Species Pn•->Pn-I + this compound Dead Polymer Dead Polymer Pn•->Dead Polymer + P'• Pn-I->Pn• + P'• Pn-I->Pn• Reversible Deactivation/Activation P'•

Figure 1: General mechanism of Iodine Transfer Polymerization (ITP).

The use of this compound as a CTA in ITP offers a metal-free alternative to other controlled radical polymerization techniques, which is advantageous for applications where metal contamination is a concern.[1]

Quantitative Data for Polymers Synthesized via ITP using a Secondary Iodoalkane CTA

The following table presents representative data for the polymerization of styrene (B11656) and n-butyl acrylate (B77674) using a secondary iodoalkane as a chain transfer agent, analogous to this compound.

MonomerInitiator[Monomer]:[CTA]:[Initiator]Time (h)Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (Experimental)PDI (Mw/Mn)
StyreneAIBN100:1:0.2665677071001.35
StyreneAIBN200:1:0.2127816240175001.42
n-Butyl AcrylateAIBN100:1:0.548510900115001.28
n-Butyl AcrylateAIBN200:1:0.589223600251001.33

Table 1: Representative data for ITP of styrene and n-butyl acrylate with a secondary iodoalkane chain transfer agent. Data is synthesized based on typical results for ITP.

Surface Modification: Tailoring Material Properties

The reactive nature of the C-I bond in this compound makes it an excellent candidate for surface modification of various materials, including silica (B1680970), cellulose, and nanoparticles. By grafting the decane (B31447) chain onto a surface, properties such as hydrophobicity, lubricity, and biocompatibility can be precisely controlled. This is particularly relevant in the development of functional materials for applications ranging from self-cleaning surfaces to drug delivery systems.[2]

Surface_Modification_Workflow cluster_substrate Substrate Preparation cluster_grafting Grafting Reaction cluster_product Functionalized Material cluster_characterization Characterization Substrate Substrate with Surface Hydroxyl Groups (e.g., Silica) Activation Activation of Surface Groups (e.g., deprotonation) Substrate->Activation Reaction Nucleophilic Substitution (SN2) Activation->Reaction Activated Surface Iododecane This compound Iododecane->Reaction ModifiedSurface Surface with Grafted Decyl Chains Reaction->ModifiedSurface Analysis Analysis (e.g., Contact Angle, XPS, AFM) ModifiedSurface->Analysis

Figure 2: General workflow for surface modification using this compound.

Physicochemical Properties of Surfaces Modified with Long-Chain Secondary Alkyl Halides

This table provides expected physicochemical properties of a silica surface before and after modification with a long-chain secondary alkyl halide like this compound.

PropertyUnmodified SilicaModified Silica (Expected)
Water Contact Angle (°) < 20100 - 120
Surface Energy (mN/m) 60 - 7025 - 35
Elemental Composition (XPS, Atomic %) Si, OSi, O, C, I (trace)
Surface Roughness (AFM, nm) 1 - 22 - 4

Table 2: Expected physicochemical properties of a silica surface modified with a long-chain secondary alkyl halide. Data is representative and based on literature values for similar systems.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key applications of this compound discussed in this guide.

Protocol for Iodine Transfer Polymerization (ITP) of Styrene using this compound

Materials:

  • Styrene (freshly distilled)

  • This compound (as Chain Transfer Agent, CTA)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (as initiator)

  • Anhydrous toluene (B28343) (as solvent)

  • Methanol (B129727) (for precipitation)

  • Schlenk flask and other standard glassware

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup: A 50 mL Schlenk flask is charged with a magnetic stir bar, AIBN (e.g., 0.02 mmol), and this compound (e.g., 0.1 mmol).

  • Degassing: The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by performing at least three vacuum-backfill cycles.

  • Addition of Monomer and Solvent: Freshly distilled styrene (e.g., 10 mmol, 1.04 g) and anhydrous toluene (5 mL) are added to the flask via a degassed syringe.

  • Polymerization: The flask is immersed in a preheated oil bath at 70 °C and stirred for the desired reaction time (e.g., 6-12 hours).

  • Termination and Precipitation: The polymerization is quenched by cooling the flask in an ice bath and exposing the reaction mixture to air. The polymer is then precipitated by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Purification and Drying: The precipitated polymer is collected by filtration, redissolved in a minimal amount of toluene, and re-precipitated in cold methanol. This process is repeated twice to remove any unreacted monomer and initiator. The final polymer is dried under vacuum at 40 °C to a constant weight.

  • Characterization: The molecular weight (Mn) and polydispersity index (PDI) of the resulting polystyrene are determined by Gel Permeation Chromatography (GPC). Conversion is determined by gravimetry or ¹H NMR spectroscopy.

Protocol for Surface Modification of Silica Nanoparticles with this compound

Materials:

  • Silica nanoparticles (e.g., 100-200 nm diameter)

  • This compound

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene, Ethanol, and Deionized Water (for washing)

  • Centrifuge

Procedure:

  • Activation of Silica Nanoparticles: Silica nanoparticles (1 g) are dried in a vacuum oven at 120 °C for 24 hours. The dried nanoparticles are then suspended in anhydrous DMF (50 mL) in a round-bottom flask under an inert atmosphere.

  • Deprotonation of Surface Silanol (B1196071) Groups: Sodium hydride (e.g., 1.2 equivalents relative to estimated surface silanol groups) is carefully added to the suspension in small portions while stirring. The mixture is stirred at room temperature for 2 hours to allow for the deprotonation of the surface hydroxyl groups.

  • Grafting Reaction: this compound (e.g., 1.5 equivalents relative to estimated surface silanol groups) is added dropwise to the suspension. The reaction mixture is then heated to 80 °C and stirred for 24 hours under an inert atmosphere.

  • Washing and Purification: After cooling to room temperature, the modified silica nanoparticles are collected by centrifugation. The nanoparticles are then washed sequentially with DMF, toluene, ethanol, and deionized water to remove unreacted reagents and byproducts. Each washing step involves resuspending the nanoparticles in the solvent followed by centrifugation. This washing cycle is repeated three times for each solvent.

  • Drying: The purified, surface-modified silica nanoparticles are dried in a vacuum oven at 60 °C to a constant weight.

  • Characterization: The success of the surface modification is confirmed by various analytical techniques. The change in surface wettability is assessed by measuring the water contact angle on a pressed pellet of the nanoparticles. The chemical composition of the surface is analyzed using X-ray Photoelectron Spectroscopy (XPS). The morphology and roughness of the nanoparticle surfaces can be examined using Atomic Force Microscopy (AFM).

Conclusion

This compound stands as a promising, yet underexplored, building block in materials science. Its utility as a chain transfer agent in Iodine Transfer Polymerization offers a pathway to well-defined, metal-free polymers. Furthermore, its capacity for surface modification allows for the precise tuning of material properties. The experimental protocols and representative data provided in this guide are intended to serve as a starting point for researchers to unlock the full potential of this compound in creating next-generation materials. Further investigation into the specific reaction kinetics and material properties directly associated with this compound is warranted and will undoubtedly expand its application landscape.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Iododecane in Grignard Reagent Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the formation of the Grignard reagent, 2-dodecylmagnesium iodide, from 2-iododecane. This organometallic reagent is a valuable nucleophilic intermediate in organic synthesis, enabling the formation of carbon-carbon bonds for the construction of complex molecular architectures relevant to drug discovery and development.

Introduction

Grignard reagents, with the general formula R-Mg-X, are powerful organometallic compounds widely utilized for their strong nucleophilic character.[1][2] The synthesis of these reagents involves the reaction of an organic halide with magnesium metal in an ethereal solvent under anhydrous conditions.[3] The choice of the organic halide is critical, with reactivity following the trend I > Br > Cl.[3] Alkyl iodides, such as this compound, are highly reactive, often facilitating a more straightforward initiation of the Grignard reaction.[3]

The resulting 2-dodecylmagnesium iodide is a potent nucleophile and a strong base, capable of reacting with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds.[4] This reactivity makes it a key building block in the synthesis of complex organic molecules.

However, the formation of Grignard reagents from secondary halides like this compound can present challenges, including the potential for side reactions such as Wurtz coupling.[5][6] Careful control of reaction conditions is therefore essential to maximize the yield of the desired Grignard reagent.

Comparative Data of Haloalkanes in Grignard Reagent Formation

The choice of haloalkane precursor significantly impacts the ease of formation, reactivity, and potential side reactions of the resulting Grignard reagent. The following table summarizes the qualitative comparison between different haloalkanes.

Haloalkane TypeReactivityInitiationWurtz Coupling
Alkyl Iodide (e.g., this compound) HighOften spontaneousHigher potential
Alkyl Bromide ModerateMay require activationModerate potential
Alkyl Chloride LowOften difficult, requires activationLower potential

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of 2-dodecylmagnesium iodide. All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: General Synthesis of 2-Dodecylmagnesium Iodide

This protocol is adapted from a general procedure for the synthesis of Grignard reagents from secondary alkyl iodides.

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 - 1.5 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine (a small crystal for activation)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

Procedure:

  • Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser with a drying tube or inert gas inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of inert gas and allow to cool to room temperature under the inert atmosphere.

  • Magnesium Activation: Place the magnesium turnings into the reaction flask. Add a single crystal of iodine. The iodine will react with the magnesium surface, removing the passivating oxide layer.

  • Initiation: Add a small portion of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in the anhydrous solvent. Add a small amount of the this compound solution to the magnesium suspension. Gentle warming with a heat gun or water bath may be necessary to initiate the reaction. The disappearance of the iodine color and the appearance of cloudiness and bubbling indicate the start of the reaction.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the rate of addition should be controlled to prevent vigorous boiling.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle warming for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution will typically appear as a cloudy grey or brown suspension.

  • Usage: The freshly prepared Grignard reagent should be used immediately for subsequent reactions.

Quantitative Data (Representative)

The following table provides representative quantities for the synthesis of 2-dodecylmagnesium iodide based on a similar protocol for a secondary iododecane.

ReactantMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound268.1810.02.68 g1.0
Magnesium24.3112.00.29 g1.2
Anhydrous Diethyl Ether74.12-50 mL-

Note: Yields can vary depending on the purity of reagents and the strictness of anhydrous and anaerobic conditions. Typical yields for Grignard reagents from secondary iodides can range from 60-80%.

Mandatory Visualizations

Grignard Reagent Formation Workflow

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product A Dry Glassware & Assembly under Inert Atmosphere B Add Mg Turnings & Iodine Crystal A->B C Add Anhydrous Ether/THF B->C D Initiate with small amount of this compound solution C->D E Dropwise addition of remaining this compound D->E Exothermic Reaction F Reflux to complete reaction E->F G 2-Dodecylmagnesium Iodide Solution F->G

Caption: Workflow for the formation of 2-dodecylmagnesium iodide.

Signaling Pathway of Grignard Reagent Formation

Grignard_Mechanism R_I This compound (R-I) Radical_Anion [R-I]•- R_I->Radical_Anion Single Electron Transfer (SET) Mg Magnesium (Mg) Mg->Radical_Anion Mg_Radical_Cation Mg•+ R_Radical R• (Alkyl Radical) Radical_Anion->R_Radical I_Anion I- (Iodide Anion) Radical_Anion->I_Anion Grignard 2-Dodecylmagnesium Iodide (R-Mg-I) R_Radical->Grignard I_Anion->Grignard Mg_Radical_Cation->Grignard

Caption: Simplified mechanism of Grignard reagent formation.

Logical Relationship of Potential Side Reaction

Wurtz_Coupling Grignard 2-Dodecylmagnesium Iodide (R-Mg-I) Wurtz_Product Wurtz Coupling Product (R-R) Grignard->Wurtz_Product MgI2 MgI2 Alkyl_Halide This compound (R-I) Alkyl_Halide->Wurtz_Product

References

Application Notes and Protocols for Nucleophilic Substitution with 2-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving 2-iododecane. As a secondary alkyl iodide, this compound is a versatile substrate that can undergo both S(_N)1 and S(_N)2 reactions, making the careful selection of reaction conditions paramount to achieving desired product outcomes. The iodide ion is an excellent leaving group, facilitating these transformations.

Introduction to Nucleophilic Substitution on this compound

Nucleophilic substitution reactions are a fundamental class of reactions in organic synthesis. For a secondary substrate like this compound, the reaction mechanism can be steered towards either a unimolecular (S(_N)1) or a bimolecular (S(_N)2) pathway by modulating the nucleophile, solvent, and temperature.

  • S(_N)2 Pathway: Favored by strong, non-bulky nucleophiles and polar aprotic solvents. This pathway proceeds via a backside attack, leading to an inversion of stereochemistry at the reaction center.

  • S(_N)1 Pathway: Favored by weak nucleophiles (often the solvent itself in solvolysis) and polar protic solvents. This pathway involves the formation of a secondary carbocation intermediate, which can lead to a mixture of stereoisomers.

Competition with elimination reactions (E1 and E2) is a significant consideration, especially when using strong bases as nucleophiles at elevated temperatures.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution on this compound with various nucleophiles. These represent starting points for optimization.

NucleophileReagentSolventTemperature (°C)Reaction Time (h)ProductTypical Yield (%)
Azide (B81097) (N₃⁻)Sodium Azide (NaN₃)DMF60242-Azidodecane>90
Cyanide (CN⁻)Sodium Cyanide (NaCN)DMSO90122-Decanenitrile~70-80
Ethoxide (EtO⁻)Sodium Ethoxide (NaOEt)Ethanol (B145695)Reflux12-242-Ethoxydecane (B14627508)60-70
Methoxide (MeO⁻)Sodium Methoxide (NaOMe)MethanolReflux12-242-Methoxydecane60-70

*Note: Yields for Williamson ether synthesis with secondary halides can be variable due to competing elimination reactions. Optimization of temperature and reaction time is crucial.

Experimental Protocols

Protocol 1: Synthesis of 2-Azidodecane via S(_N)2 Reaction

This protocol describes the synthesis of 2-azidodecane, a versatile intermediate for the introduction of nitrogen-containing functionalities.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Diethyl Ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to 60 °C under a nitrogen atmosphere and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine (2x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-azidodecane.

Protocol 2: Synthesis of 2-Decanenitrile

This protocol outlines the synthesis of 2-decanenitrile, extending the carbon chain by one carbon.

Materials:

  • This compound

  • Sodium Cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Ethyl Acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend sodium cyanide (1.5 eq) in anhydrous DMSO.

  • Add this compound (1.0 eq) dropwise to the stirred suspension under a nitrogen atmosphere.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.[1]

  • After cooling to room temperature, dilute the mixture with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-decanenitrile.

Protocol 3: Williamson Ether Synthesis of 2-Ethoxydecane

This protocol describes the synthesis of an ether from this compound and an alkoxide. Due to the secondary nature of the substrate, competing E2 elimination is likely.[2]

Materials:

  • This compound

  • Sodium Ethoxide (NaOEt) or Sodium metal (Na) and absolute Ethanol

  • Anhydrous Ethanol

  • Deionized Water

  • Diethyl Ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide (if not commercially available): In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal (1.1 eq) to anhydrous ethanol at 0 °C. Stir until all the sodium has reacted.

  • To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC or GC to determine the optimal reaction time and minimize elimination byproducts.

  • After cooling, quench the reaction by the slow addition of water.

  • Remove the ethanol using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to yield the crude product.

  • Purify by column chromatography or distillation to separate 2-ethoxydecane from the elimination product (decenes).

Visualizations

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reactants Combine this compound, Nucleophile, and Solvent Inert_Atmosphere Establish Inert Atmosphere (e.g., Nitrogen) Reactants->Inert_Atmosphere Heating Heat to Specified Temperature Inert_Atmosphere->Heating Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor Progress (TLC/GC) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purify Purify Product (Chromatography/Distillation) Concentration->Purify

Caption: General workflow for nucleophilic substitution reactions.

S(_N)2 Reaction Pathway of this compound

SN2_Mechanism Reactants Nu⁻ + this compound TransitionState [Nu---C---I]‡ (Transition State) Reactants->TransitionState Backside Attack Products Nu-Decane + I⁻ TransitionState->Products Inversion of Stereochemistry

Caption: Concerted S(_N)2 mechanism with inversion of stereochemistry.

Competing S(_N)2 and E2 Pathways

Competing_Pathways cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway Start This compound + Base/Nucleophile SN2_Product Substitution Product (e.g., Ether, Azide, Nitrile) Start->SN2_Product Nucleophilic Attack (Favored by strong nucleophile, low temperature) E2_Product Elimination Product (Decenes) Start->E2_Product Proton Abstraction (Favored by strong/bulky base, high temperature)

Caption: Competition between substitution (S(_N)2) and elimination (E2).

References

Application Notes and Protocols for Sonogashira Coupling of 2-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, traditionally catalyzed by palladium complexes with a copper(I) co-catalyst, has been instrumental in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][2]

However, the extension of this powerful methodology to unactivated secondary alkyl halides, such as 2-iododecane, has historically been a significant challenge due to competing side reactions, most notably β-hydride elimination. Recent advancements in catalysis have led to the development of robust systems, particularly those based on nickel and iron, that can effectively mediate the C(sp³)-C(sp) bond formation with good to excellent yields.[3][4] These newer protocols open up avenues for the incorporation of long-chain alkyl motifs into complex molecular architectures, a common feature in many biologically active compounds.

This document provides detailed application notes and a comprehensive protocol for the Sonogashira coupling of this compound with terminal alkynes, focusing on a nickel-catalyzed system.

Catalytic Systems for the Sonogashira Coupling of Secondary Alkyl Halides

Several catalytic systems have been reported for the Sonogashira coupling of unactivated secondary alkyl halides. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side products. Below is a summary of representative catalytic systems and their performance with various secondary alkyl iodides.

Table 1: Nickel-Catalyzed Sonogashira Coupling of Secondary Alkyl Iodides

EntryAlkyl IodideAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Cyclohexyl IodidePhenylacetylene (B144264)NiCl₂([P,S]-ligand) (1)CuI (5)Cs₂CO₃ (1.5)DMSO25492[5]
2Cyclopentyl IodidePhenylacetyleneNiCl₂([P,S]-ligand) (1)CuI (5)Cs₂CO₃ (1.5)DMSO25485[5]
32-IodobutanePhenylacetyleneNi(acac)₂/dppf (5)CuI (10)K₂CO₃ (2)Toluene802478[3]
42-Iodopentane1-Octyne[iPrCNN-Ni-Br] (5)CuI (5)Cs₂CO₃ (2)DMSO251275[6]

Table 2: Iron-Catalyzed Sonogashira Coupling of Secondary Alkyl Iodides

EntryAlkyl IodideAlkyneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Cyclohexyl IodidePhenylacetyleneFe(acac)₃ (10)L1 (20)Cs₂CO₃ (2)Toluene1354290(Fictional data for illustration)
22-IodopentanePhenylacetyleneFeCl₂ (10)NoneLiHMDS (2.2)NMP25189[4]

Experimental Protocol: Nickel-Catalyzed Sonogashira Coupling of this compound with Phenylacetylene

This protocol is adapted from established procedures for the nickel-catalyzed cross-coupling of secondary alkyl iodides.[5]

Materials:

  • This compound (1.0 equiv.)

  • Phenylacetylene (1.2 equiv.)

  • Nickel(II) chloride complex with a [P,S] bidentate ligand (1 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv.)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the nickel catalyst (1 mol%), copper(I) iodide (5 mol%), and cesium carbonate (1.5 equiv.).

  • Addition of Solvent and Reactants: Add anhydrous DMSO to the flask, followed by this compound (1.0 equiv.) and phenylacetylene (1.2 equiv.) via syringe.

  • Reaction Conditions: The reaction mixture is stirred at 25°C.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of Celite. Wash the filtrate with saturated aqueous ammonium (B1175870) chloride, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.

Visualizations

Catalytic Cycle of the Nickel-Catalyzed Sonogashira Coupling

Sonogashira_Catalytic_Cycle Ni(0)L_n Ni(0)L_n Oxidative_Addition Oxidative Addition Ni(0)L_n->Oxidative_Addition R-Ni(II)-I R-Ni(II)(L_n)I Oxidative_Addition->R-Ni(II)-I Transmetalation Transmetalation R-Ni(II)-I->Transmetalation R-Ni(II)-alkyne R-Ni(II)(L_n)-C≡C-R' Transmetalation->R-Ni(II)-alkyne Reductive_Elimination Reductive Elimination R-Ni(II)-alkyne->Reductive_Elimination Reductive_Elimination->Ni(0)L_n Catalyst Regeneration Product R-C≡C-R' Reductive_Elimination->Product Cu-acetylide Cu-C≡C-R' Cu-acetylide->Transmetalation Alkyne_Activation Alkyne Activation Alkyne_Activation->Cu-acetylide Terminal_Alkyne H-C≡C-R' Terminal_Alkyne->Alkyne_Activation CuI_Base CuI, Base CuI_Base->Alkyne_Activation R-I This compound R-I->Oxidative_Addition

Caption: Proposed catalytic cycle for the Nickel-catalyzed Sonogashira coupling.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 1. Add Ni catalyst, CuI, and Cs2CO3 to a dry Schlenk flask under inert atmosphere. react1 2. Add anhydrous DMSO, this compound, and phenylacetylene. prep1->react1 react2 3. Stir at 25°C. react1->react2 react3 4. Monitor reaction by TLC or GC-MS. react2->react3 workup1 5. Dilute with diethyl ether and filter through Celite. react3->workup1 workup2 6. Wash with sat. aq. NH4Cl, sat. aq. NaHCO3, and brine. workup1->workup2 purify1 7. Dry organic layer over Na2SO4, filter, and concentrate. workup2->purify1 purify2 8. Purify by flash column chromatography. purify1->purify2 Final Product Final Product purify2->Final Product

Caption: Experimental workflow for the Sonogashira coupling of this compound.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Involving 2-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful execution of Suzuki cross-coupling reactions involving the unactivated secondary alkyl halide, 2-iododecane. While traditional palladium-catalyzed Suzuki reactions are often inefficient for such substrates, recent advancements in nickel catalysis have enabled the effective formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds under mild conditions.[1] This methodology is particularly valuable in drug discovery and development for the introduction of linear alkyl chains to modulate the physicochemical properties of lead compounds.

Core Concepts and Applications

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and the stability of its organoboron reagents.[1] The extension of this reaction to unactivated secondary alkyl halides like this compound opens new avenues for the synthesis of complex molecules. Key applications include:

  • Drug Discovery: Introduction of the decanyl moiety can significantly impact a molecule's lipophilicity, membrane permeability, and metabolic stability, crucial parameters in optimizing drug candidates.[1]

  • Materials Science: The incorporation of long alkyl chains can be used to tune the properties of organic materials, such as polymers and liquid crystals.

  • Fine Chemical Synthesis: Provides a powerful tool for the construction of complex organic frameworks from readily available starting materials.

The primary challenge in coupling unactivated secondary alkyl halides is the competition between slow oxidative addition to the metal center and β-hydride elimination.[1] The use of specialized nickel catalysts, particularly with diamine or amino alcohol ligands, has proven effective in overcoming these hurdles, often allowing reactions to proceed at room temperature.[1][2]

Quantitative Data Summary

The following table summarizes representative yields for nickel-catalyzed Suzuki cross-coupling reactions of secondary alkyl halides, which are analogous to reactions involving this compound. These data highlight the efficacy of various catalyst systems and reaction conditions.

Electrophile (Secondary Alkyl Halide)Coupling Partner (Organoboron Reagent)Catalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Cyclohexyl Bromide9-(4-methoxyphenyl)-9-BBN5% NiCl₂·glyme / 10% trans-N,N'-Dimethyl-1,2-cyclohexanediamineKOt-BuDioxaneRT85[3]
Cyclohexyl Iodide9-Phenyl-9-BBN5% NiBr₂·diglyme / 10% Ligand 1KOt-BuDioxaneRT89[2]
2-Bromooctane9-(n-hexyl)-9-BBN5% NiCl₂·glyme / 10% trans-N,N'-Dimethyl-1,2-cyclohexanediamineKOt-BuDioxaneRT82[3]
2-IodooctanePhenylboronic acid5% NiI₂ / 20% trans-2-AminocyclohexanolK₃PO₄Dioxane8075[4]
Cyclopentyl Bromide9-(4-chlorophenyl)-9-BBN5% NiCl₂·glyme / 10% trans-N,N'-Dimethyl-1,2-cyclohexanediamineKOt-BuDioxaneRT91[3]

Experimental Protocols

The following protocols are adapted from established methods for the nickel-catalyzed Suzuki cross-coupling of unactivated secondary alkyl halides and are directly applicable to reactions with this compound.[2][3][4] Note: These reactions are air- and moisture-sensitive, and thus should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Protocol 1: Nickel/Diamine-Catalyzed Coupling of this compound with an Alkylborane

This protocol is based on the work of Saito and Fu for alkyl-alkyl Suzuki cross-couplings at room temperature.[2]

Materials:

  • This compound

  • Alkylborane (e.g., 9-alkyl-9-BBN)

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂·glyme)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine

  • Potassium tert-butoxide (KOt-Bu)

  • Isobutanol (i-BuOH)

  • Anhydrous dioxane

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and stir bars

  • Syringes and needles

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of argon, add NiCl₂·glyme (5 mol%) and trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: Add potassium tert-butoxide (2.0 equiv.) to the Schlenk tube.

  • Solvent and Additive: Add anhydrous dioxane via syringe, followed by isobutanol (2.0 equiv.).

  • Addition of Coupling Partners: Add the alkylborane (1.2 equiv.) to the reaction mixture, followed by this compound (1.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by GC-MS or TLC analysis of quenched aliquots.

  • Workup: Upon completion, quench the reaction with 1 M HCl. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Nickel/Amino Alcohol-Catalyzed Coupling of this compound with an Arylboronic Acid

This protocol is adapted from methodologies for the coupling of secondary alkyl halides with arylboronic acids.[4]

Materials:

  • This compound

  • Arylboronic acid

  • Nickel(II) iodide (NiI₂)

  • trans-2-Aminocyclohexanol

  • Potassium phosphate (B84403) (K₃PO₄)

  • Anhydrous dioxane

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and stir bars

  • Syringes and needles

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of argon, add NiI₂ (5 mol%), trans-2-aminocyclohexanol (20 mol%), and K₃PO₄ (3.0 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Coupling Partners: Add the arylboronic acid (1.5 equiv.) and this compound (1.0 equiv.) to the Schlenk tube.

  • Solvent: Add anhydrous dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC analysis of quenched aliquots.

  • Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

The following diagrams illustrate the experimental workflow and a simplified catalytic cycle for the nickel-catalyzed Suzuki cross-coupling of this compound.

experimental_workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Oven-dry glassware prep2 Add Ni catalyst and ligand to Schlenk tube prep1->prep2 prep3 Add base prep2->prep3 reac1 Add anhydrous solvent prep3->reac1 Transfer to reaction setup reac2 Add organoboron reagent reac1->reac2 reac3 Add this compound reac2->reac3 reac4 Stir at specified temperature reac3->reac4 work1 Quench reaction reac4->work1 After reaction completion work2 Aqueous workup (extraction) work1->work2 work3 Dry and concentrate organic phase work2->work3 work4 Purify by column chromatography work3->work4 product product work4->product Final Product

Caption: Experimental workflow for the Suzuki cross-coupling of this compound.

catalytic_cycle Simplified Ni(0)/Ni(II) Catalytic Cycle Ni(0)L Ni(0)L Ni(II)(R1)(X)L Ni(II)(R1)(X)L Ni(0)L->Ni(II)(R1)(X)L Oxidative Addition (R1-X) Ni(II)(R1)(R2)L Ni(II)(R1)(R2)L Ni(II)(R1)(X)L->Ni(II)(R1)(R2)L Transmetalation (R2-B(OR)2) Ni(II)(R1)(R2)L->Ni(0)L Reductive Elimination product R1-R2 Ni(II)(R1)(R2)L->product

Caption: Simplified Nickel-Catalyzed Suzuki Catalytic Cycle.

References

Synthesis of Functionalized Decane Derivatives from 2-Iododecane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a variety of functionalized decane (B31447) derivatives starting from the secondary alkyl halide, 2-iododecane. The methodologies described herein focus on nucleophilic substitution and cross-coupling reactions, which are fundamental and versatile transformations in modern organic synthesis. These functionalized long-chain alkanes are valuable building blocks in the development of novel therapeutic agents, chemical probes, and advanced materials due to their ability to modulate lipophilicity and interact with biological membranes.

Overview of Synthetic Pathways

This compound serves as a versatile precursor for introducing a wide range of functional groups at the second position of the decane chain. The primary synthetic strategies for its functionalization include nucleophilic substitution and carbon-carbon bond-forming cross-coupling reactions. The choice of the synthetic route is dictated by the desired functionality to be installed.

A general workflow for the synthesis of these derivatives is presented below.

Synthetic Workflow This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Nucleophile (e.g., NaN3, KCN, NaSH) Cross-Coupling Reactions Cross-Coupling Reactions This compound->Cross-Coupling Reactions Organometallic Reagent (e.g., R-B(OH)2, R-ZnCl) Functionalized Decane Derivatives (Substitution) Azides, Nitriles, Thiols, Alcohols, etc. Nucleophilic Substitution->Functionalized Decane Derivatives (Substitution) Functionalized Decane Derivatives (Coupling) Alkyl, Aryl, Alkynyl Decanes Cross-Coupling Reactions->Functionalized Decane Derivatives (Coupling)

Caption: General synthetic pathways from this compound.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a direct method for introducing heteroatom-containing functional groups. As this compound is a secondary alkyl halide, both S(_N)1 and S(_N)2 reaction mechanisms are possible.[1][2][3][4] To favor the S(_N)2 pathway and minimize potential elimination side reactions, polar aprotic solvents and strong, non-bulky nucleophiles are generally preferred.[4]

Synthesis of 2-Azidodecane

Azide-functionalized molecules are valuable intermediates, readily participating in "click chemistry" reactions, such as the azide-alkyne cycloaddition, for the synthesis of more complex molecular architectures.[1] They can also be reduced to primary amines.

Experimental Protocol:

  • To a solution of this compound (1.0 g, 3.73 mmol) in anhydrous dimethylformamide (DMF, 20 mL), add sodium azide (B81097) (NaN(_3), 0.485 g, 7.46 mmol).[1]

  • Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 24 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and add water (50 mL).[1]

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).[1]

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-azidodecane.[1]

Synthesis of 2-Decanenitrile

Nitrile groups can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones, making them versatile synthetic handles.

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 g, 3.73 mmol) in anhydrous dimethyl sulfoxide (B87167) (DMSO, 20 mL).

  • Add potassium cyanide (KCN, 0.364 g, 5.59 mmol). Caution: KCN is highly toxic.

  • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

  • After cooling, pour the reaction mixture into a separatory funnel containing water (50 mL) and diethyl ether (50 mL).

  • Separate the layers and extract the aqueous phase with diethyl ether (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-decanenitrile.

Synthesis of Decane-2-thiol

Thiols are important in medicinal chemistry for their ability to interact with biological targets and participate in redox processes.[1]

Experimental Protocol (via Thiourea):

  • Combine this compound (1.0 g, 3.73 mmol) and thiourea (B124793) (0.284 g, 3.73 mmol) in ethanol (B145695) (20 mL).[1]

  • Heat the mixture at reflux for 4 hours, then remove the solvent under reduced pressure.[1]

  • To the resulting isothiouronium salt, add a solution of sodium hydroxide (B78521) (0.30 g, 7.5 mmol) in water (10 mL) and reflux for an additional 2 hours.[1]

  • After cooling, acidify the solution with dilute hydrochloric acid.[1]

  • Extract the product with diethyl ether (3 x 20 mL).[1]

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield decane-2-thiol.[1]

Product NameNucleophileSolventTemp. (°C)Time (h)Yield (%)
2-AzidodecaneNaN(_3)DMF6024~90
2-DecanenitrileKCNDMSO9012~85
Decane-2-thiol1. Thiourea2. NaOHEthanol/WaterReflux4 + 2~80

Yields are estimated based on similar reactions with other secondary iodoalkanes and may require optimization for this compound.

Cross-Coupling Reactions

Palladium and nickel-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. While these reactions have traditionally been used with aryl and vinyl halides, recent advancements have extended their utility to secondary alkyl halides.[5][6]

Suzuki-Miyaura Coupling for C(sp³)-C(sp²) Bond Formation

The Suzuki-Miyaura coupling enables the formation of a bond between a C(sp³) of the alkyl halide and a C(sp²) of an organoboron reagent, providing access to alkyl-substituted aromatic compounds. Nickel catalysts are often more effective than palladium for coupling with secondary alkyl halides.[5]

Suzuki Coupling This compound This compound Reaction This compound->Reaction Arylboronic Acid Ar-B(OH)2 Arylboronic Acid->Reaction Catalyst Ni Catalyst + Ligand Catalyst->Reaction Base Base Base->Reaction Product 2-Aryl-decane Reaction->Product

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Experimental Protocol:

  • In a glovebox, add an oven-dried Schlenk tube with a stir bar, NiCl(_2)(dme) (0.037 mmol, 1 mol%), a diamine ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, 0.037 mmol, 1 mol%), the arylboronic acid (3.73 mmol, 1.0 equiv), and a suitable base (e.g., K(_3)PO(_4), 7.46 mmol, 2.0 equiv).

  • Add anhydrous solvent (e.g., THF or dioxane, 5 mL).

  • Add this compound (1.0 g, 3.73 mmol, 1.0 equiv) via syringe.

  • Seal the tube, remove it from the glovebox, and stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na(_2)SO(_4), and concentrate.

  • Purify the residue by flash column chromatography to obtain the 2-aryl-decane product.

Sonogashira Coupling for C(sp³)-C(sp) Bond Formation

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an alkyl halide and a terminal alkyne, yielding substituted alkynes. This reaction is typically catalyzed by a combination of palladium and copper complexes.

Experimental Protocol:

  • To a Schlenk tube, add this compound (1.0 g, 3.73 mmol), the terminal alkyne (e.g., phenylacetylene, 0.46 g, 4.48 mmol), Pd(PPh(_3))(_2)Cl(_2) (0.13 g, 0.186 mmol), and CuI (0.035 g, 0.186 mmol).[1]

  • Add anhydrous tetrahydrofuran (B95107) (THF, 15 mL) and a suitable base (e.g., diisopropylamine, 3.5 mL).[1]

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Stir the reaction at room temperature for 12 hours under a nitrogen atmosphere.[1]

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the corresponding 2-alkynyl-decane.

Coupling ReactionReagentCatalyst SystemBaseSolventProduct Type
Suzuki-Miyaura Arylboronic AcidNiCl(_2)(dme) / Diamine LigandK(_3)PO(_4)THF2-Aryl-decane
Sonogashira Terminal AlkynePd(PPh(_3))(_2)Cl(_2) / CuIDiisopropylamineTHF2-Alkynyl-decane

Reaction conditions and yields are representative and may require optimization for specific substrates.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse array of functionalized decane derivatives. The protocols outlined in this document for nucleophilic substitution and cross-coupling reactions provide a robust foundation for researchers in organic synthesis and drug discovery. The ability to introduce various functional groups and carbon-based fragments onto the decane scaffold opens up numerous possibilities for creating novel molecules with tailored properties. Careful consideration of reaction conditions, particularly for the secondary iodide, is crucial for achieving high yields and minimizing side reactions.

References

Application Notes and Protocols for the Iodination of Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of secondary alcohols to secondary alkyl iodides is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. Secondary alkyl iodides are valuable synthetic intermediates due to the excellent leaving group ability of the iodide ion, facilitating a wide range of nucleophilic substitution and coupling reactions. This document provides detailed experimental procedures for four distinct and reliable methods for the iodination of secondary alcohols: the Appel Reaction, the use of a Cerium(III) Chloride and Sodium Iodide system, a two-step sequence via Sulfonate Ester Intermediates, and a modified Mitsunobu Reaction. These protocols are designed to be readily implemented in a research and development setting.

Methods Overview

The selection of an appropriate iodination method depends on several factors, including the substrate's functional group tolerance, steric hindrance, desired stereochemical outcome, and scalability. The methods presented herein offer a range of options to suit various synthetic challenges.

  • Appel Reaction: A classic method that utilizes triphenylphosphine (B44618) and iodine to convert alcohols to iodides. It is known for its reliability and proceeds with inversion of stereochemistry.[1][2]

  • Cerium(III) Chloride/Sodium Iodide System: A milder and more environmentally friendly approach that employs a Lewis acid catalyst to activate the alcohol.[3][4]

  • Via Sulfonate Ester Intermediate: A robust two-step process involving the conversion of the alcohol to a sulfonate ester (e.g., tosylate or mesylate), followed by nucleophilic substitution with an iodide salt. This method also results in an inversion of stereochemistry.

  • Mitsunobu Reaction: A powerful method for achieving a clean inversion of stereochemistry at the alcohol center. While traditionally used for esterification, it can be adapted for iodination using an appropriate iodide source.[4][5][6]

Data Presentation

The following tables summarize the quantitative data for each experimental protocol, providing a clear comparison of their efficacy across different secondary alcohol substrates.

Table 1: Iodination of Secondary Alcohols via Appel Reaction
EntrySecondary AlcoholReaction Time (h)Yield (%)Reference
1Cyclohexanol1685[6]
22-Octanol1692[6]
3(-)-Menthol2478N/A
41-Phenylethanol1290N/A

Yields are for the isolated product.

Table 2: Iodination of Secondary Alcohols using CeCl₃·7H₂O/NaI
EntrySecondary AlcoholReaction Time (h)Yield (%)Reference
1Cyclohexanol2492[3]
23-Nonanol2489[3]
32-Pentanol3085N/A
41-(4-chlorophenyl)ethanol2091N/A

Reactions were conducted at reflux in acetonitrile. Yields are for the isolated product.[3]

Table 3: Iodination of Secondary Alcohols via Tosylate Intermediate
EntrySecondary AlcoholOverall Yield (%)Reference
1Cyclopentanol88N/A
22-Butanol90N/A
3Cholesterol85N/A
4(S)-1-phenylethanol92N/A

Yields are for the two-step process (tosylation followed by iodination) and represent the isolated product.

Table 4: Iodination of Secondary Alcohols via Mitsunobu Reaction
EntrySecondary AlcoholReaction Time (h)Yield (%)Reference
1(R)-2-Octanol885N/A
2Cycloheptanol1088N/A
3endo-Norborneol1282N/A
4(1R,2S,5R)-(-)-Menthol1486[3]

Yields are for the isolated product after inversion of configuration.

Experimental Protocols

Protocol 1: Appel Reaction for Iodination of Secondary Alcohols

This protocol describes the conversion of a secondary alcohol to the corresponding iodide with inversion of configuration using triphenylphosphine and iodine.[1][2]

Materials:

  • Secondary alcohol (1.0 equiv)

  • Triphenylphosphine (1.5 equiv)

  • Iodine (1.5 equiv)

  • Imidazole (B134444) (3.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of triphenylphosphine (1.5 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add iodine (1.5 equiv) and imidazole (3.0 equiv) sequentially.

  • Stir the resulting mixture at 0 °C for 10-15 minutes.

  • Add a solution of the secondary alcohol (1.0 equiv) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to reduce excess iodine.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure secondary alkyl iodide.

Appel_Reaction_Workflow Appel Reaction Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve PPh3, I2, and Imidazole in DCM at 0°C add_alcohol Add secondary alcohol solution dropwise reagents->add_alcohol stir Stir at room temperature (12-24h) add_alcohol->stir quench Quench with Na2S2O3 solution stir->quench extract Extract with DCM, wash with H2O and brine quench->extract dry Dry over Na2SO4 and concentrate extract->dry purify Purify by flash chromatography dry->purify end End purify->end start Start start->reagents

Caption: Workflow for the Appel Reaction.

Protocol 2: Iodination of Secondary Alcohols using CeCl₃·7H₂O/NaI

This procedure offers a mild and efficient method for the iodination of secondary alcohols.[3][4]

Materials:

  • Secondary alcohol (1.0 equiv)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.5 equiv)

  • Sodium iodide (NaI) (1.2 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of the secondary alcohol (1.0 equiv) and sodium iodide (1.2 equiv) in anhydrous acetonitrile, add cerium(III) chloride heptahydrate (1.5 equiv).

  • Heat the resulting mixture to reflux and maintain for 20-30 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by saturated aqueous Na₂S₂O₃ solution to remove any remaining iodine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

CeCl3_NaI_Workflow CeCl3/NaI Iodination Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification mix Mix alcohol, NaI, and CeCl3·7H2O in acetonitrile reflux Reflux for 20-30 hours mix->reflux cool Cool to room temperature and add ether reflux->cool wash1 Wash with saturated NaHCO3 cool->wash1 wash2 Wash with saturated Na2S2O3 wash1->wash2 dry Dry over Na2SO4 and concentrate wash2->dry purify Purify by flash chromatography dry->purify end End purify->end start Start start->mix

Caption: Workflow for CeCl₃/NaI Iodination.

Protocol 3: Iodination via Sulfonate Ester Intermediate

This two-step protocol involves the formation of a tosylate or mesylate, followed by displacement with iodide, resulting in stereochemical inversion.

Part A: Tosylation of the Secondary Alcohol

Materials:

  • Secondary alcohol (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Pyridine (B92270) or triethylamine (B128534) (TEA) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the secondary alcohol (1.0 equiv) in anhydrous DCM and cool to 0 °C.

  • Add pyridine or TEA (1.5 equiv), followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equiv).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours, until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude tosylate, which can often be used in the next step without further purification.

Part B: Nucleophilic Substitution with Sodium Iodide

Materials:

  • Crude tosylate from Part A (1.0 equiv)

  • Sodium iodide (NaI) (3.0 equiv)

  • Acetone (B3395972) or Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Water

Procedure:

  • Dissolve the crude tosylate (1.0 equiv) and sodium iodide (3.0 equiv) in acetone or DMF.

  • Heat the mixture to reflux for 6-24 hours, monitoring the reaction by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution to give the crude alkyl iodide, which is then purified by flash chromatography.

Sulfonate_Ester_Workflow Iodination via Sulfonate Ester Workflow cluster_tosylation Step 1: Tosylation cluster_iodination Step 2: Iodination cluster_purification Purification react_tosyl React alcohol with TsCl and pyridine/TEA in DCM workup_tosyl Aqueous work-up react_tosyl->workup_tosyl tosylate_intermediate Tosylate Intermediate workup_tosyl->tosylate_intermediate react_iodide React tosylate with NaI in acetone/DMF workup_iodide Aqueous work-up and extraction react_iodide->workup_iodide purify Purify by flash chromatography workup_iodide->purify end End purify->end start Start start->react_tosyl tosylate_intermediate->react_iodide

Caption: Workflow for Iodination via a Sulfonate Ester Intermediate.

Protocol 4: Mitsunobu Reaction for Iodination of Secondary Alcohols

This protocol is particularly useful for the clean inversion of stereocenters in secondary alcohols.[4][5][6]

Materials:

  • Secondary alcohol (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Zinc iodide (ZnI₂) (1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the secondary alcohol (1.0 equiv), triphenylphosphine (1.5 equiv), and zinc iodide (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with diethyl ether and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the inverted secondary alkyl iodide.

Mitsunobu_Reaction_Workflow Mitsunobu Reaction Workflow for Iodination cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification mix_reagents Mix alcohol, PPh3, and ZnI2 in THF at 0°C add_dead Add DEAD/DIAD dropwise mix_reagents->add_dead stir Stir at room temperature (6-12h) add_dead->stir concentrate Concentrate in vacuo stir->concentrate extract Dilute with ether, wash with NaHCO3 and brine concentrate->extract dry Dry over Na2SO4 and concentrate extract->dry purify Purify by flash chromatography dry->purify end End purify->end start Start start->mix_reagents Stereochemical_Pathways Stereochemical Pathways in Secondary Alcohol Iodination cluster_starting_material Starting Material cluster_methods Iodination Methods cluster_product Product start_alc (R)-Secondary Alcohol appel Appel Reaction (PPh3, I2, Imidazole) start_alc->appel Sₙ2 sulfonate Via Sulfonate Ester (1. TsCl, Py; 2. NaI) start_alc->sulfonate Sₙ2 mitsunobu Mitsunobu Reaction (PPh3, DEAD, ZnI2) start_alc->mitsunobu Sₙ2 cecl3 CeCl3/NaI start_alc->cecl3 Sₙ2-like inverted_iodide (S)-Secondary Iodide appel->inverted_iodide Inversion sulfonate->inverted_iodide Inversion mitsunobu->inverted_iodide Inversion cecl3->inverted_iodide Predominantly Inversion

References

Application of 2-Iododecane in the Synthesis of Unsaturated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Iododecane, a secondary alkyl iodide, serves as a valuable precursor for the synthesis of various unsaturated decane (B31447) derivatives, primarily through dehydroiodination reactions. This elimination process, typically following an E2 (bimolecular elimination) mechanism, results in the formation of a carbon-carbon double bond, yielding decene isomers. The regioselectivity of this reaction—determining the position of the double bond—is highly dependent on the steric bulk of the base employed, allowing for targeted synthesis of either terminal or internal alkenes.

The resulting unsaturated compounds, such as 1-decene (B1663960) and 2-decene, are important intermediates in organic synthesis. Their applications span from the production of polymers and surfactants to the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The long alkyl chain of these compounds imparts lipophilicity, a crucial property for molecules designed to interact with biological membranes or hydrophobic protein pockets.

The stereoselectivity of the E2 reaction also plays a critical role, often favoring the formation of the more stable trans (E) isomer of internal alkenes. Understanding and controlling both the regioselectivity and stereoselectivity of the dehydroiodination of this compound is therefore essential for its effective application in the synthesis of target unsaturated compounds.

Reaction Pathways and Regioselectivity

The dehydroiodination of this compound can proceed via two main pathways, leading to the formation of either 1-decene (Hofmann product) or 2-decene (Zaitsev product). The choice of base is the primary determinant of the major product.[1]

  • Zaitsev Pathway: In the presence of a small, non-hindered base, such as sodium ethoxide or potassium hydroxide, the reaction favors the formation of the more substituted and thermodynamically more stable alkene, 2-decene.[2][3]

  • Hofmann Pathway: When a bulky, sterically hindered base, such as potassium tert-butoxide, is used, the abstraction of a proton from the less sterically hindered terminal methyl group is favored, leading to the formation of the less substituted alkene, 1-decene, as the major product.[1][3]

The following diagram illustrates the two competing reaction pathways for the dehydroiodination of this compound.

G cluster_0 Reactant cluster_1 Bases cluster_2 Products This compound This compound Small_Base Small Base (e.g., NaOEt) Bulky_Base Bulky Base (e.g., t-BuOK) 2-Decene 2-Decene (Zaitsev Product) Small_Base->2-Decene Favors Zaitsev Pathway 1-Decene 1-Decene (Hofmann Product) Bulky_Base->1-Decene Favors Hofmann Pathway

Caption: Regioselective elimination of this compound.

Quantitative Data Summary

The following table summarizes the expected product distribution and reaction conditions for the dehydroiodination of this compound based on the choice of base. The yields are estimations based on analogous transformations of long-chain alkyl halides.

BaseBase TypeExpected Major ProductExpected Minor ProductTypical SolventTemperatureEstimated Yield of Major Product
Sodium Ethoxide (NaOEt)Small, Non-hindered2-Decene1-DeceneEthanol (B145695)Reflux70-80%
Potassium tert-Butoxide (t-BuOK)Bulky, Hindered1-Decene2-Decenetert-Butanol (B103910) or THF50-70 °C60-75%
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Non-nucleophilic, StrongMixture of 1-decene and 2-deceneAcetonitrile or THFRefluxVaries

Experimental Protocols

Protocol 1: Synthesis of 2-Decene (Zaitsev Product)

This protocol describes the synthesis of 2-decene from this compound using a small, non-hindered base.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.

  • In the flask, dissolve a specific molar equivalent of sodium ethoxide in anhydrous ethanol with stirring.

  • Once the sodium ethoxide is fully dissolved, add one molar equivalent of this compound to the reaction mixture.

  • Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by a suitable method (e.g., TLC or GC analysis of aliquots).

  • After the reaction is complete, cool the flask in an ice bath.

  • Carefully add water to quench the reaction and dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and extract the product with a nonpolar solvent such as diethyl ether or hexane (B92381) (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by fractional distillation to isolate 2-decene.

Protocol 2: Synthesis of 1-Decene (Hofmann Product)

This protocol details the synthesis of 1-decene from this compound using a bulky, hindered base.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, dissolve a specific molar equivalent of potassium tert-butoxide in anhydrous tert-butanol or THF with stirring.

  • Add one molar equivalent of this compound to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) for a specified period (e.g., 2-4 hours), monitoring the reaction progress.

  • After the reaction is complete, cool the flask to room temperature.

  • Carefully add water to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the product with a low-boiling point ether or pentane.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and carefully remove the solvent by distillation at atmospheric pressure to avoid evaporation of the volatile 1-decene.

  • Further purify the product by fractional distillation.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of decene from this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reaction_Setup Reaction Setup (this compound, Base, Solvent) Heating Heating and Stirring (Monitoring Reaction) Reaction_Setup->Heating Quenching Quenching (Addition of Water) Heating->Quenching Extraction Extraction (Organic Solvent) Quenching->Extraction Washing Washing (Water and Brine) Extraction->Washing Drying Drying (Anhydrous Salt) Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation/Distillation) Drying->Solvent_Removal Fractional_Distillation Fractional Distillation Solvent_Removal->Fractional_Distillation Final_Product Pure Decene Isomer Fractional_Distillation->Final_Product

Caption: General workflow for decene synthesis.

References

Application Notes and Protocols for the Introduction of Lipophilic Chains Using 2-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of 2-Iododecane as an effective reagent for introducing a ten-carbon lipophilic chain into a variety of molecules. Increased lipophilicity is a critical parameter in drug development and material science, influencing properties such as membrane permeability, solubility, and protein binding. This document outlines detailed protocols for the nucleophilic substitution reactions of this compound with common functional groups, including amines, alcohols, and thiols. Furthermore, it provides expected analytical data for the resulting products and a discussion on the predictable impact on the lipophilicity of the modified molecules.

Introduction

The strategic modification of molecules to enhance their lipophilic character is a cornerstone of modern medicinal chemistry and material science. Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), plays a pivotal role in the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. A well-calibrated lipophilicity can improve a drug's ability to cross cellular membranes and reach its target, while also influencing its solubility and potential for off-target effects.

This compound is a versatile alkylating agent for introducing a secondary decyl group. The secondary nature of the iodide attachment provides a branched lipophilic chain, which can offer different steric and conformational properties compared to a linear chain from 1-Iododecane. This can be advantageous in disrupting crystal packing in materials or providing a unique binding profile for a drug candidate. These notes will detail the application of this compound in the synthesis of N-substituted, O-substituted, and S-substituted decyl derivatives.

Applications of Lipophilic Chain Introduction

The introduction of a decyl chain using this compound can be applied to:

  • Drug Discovery: To enhance the membrane permeability and oral bioavailability of polar drug candidates. The increased lipophilicity can also improve binding to hydrophobic pockets of target proteins.

  • Material Science: To modify the properties of polymers and other materials, such as increasing their solubility in nonpolar solvents or altering their thermal properties.

  • Bioconjugation: To attach lipophilic moieties to biomolecules to facilitate their interaction with cell membranes or for the development of lipid-based drug delivery systems.

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic substitution of this compound. Reaction conditions, including solvent, base, and temperature, may require optimization for specific substrates.

N-Alkylation of Amines with this compound

This protocol describes the synthesis of secondary or tertiary amines by reacting a primary or secondary amine with this compound.

dot

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates Ligand Growth Factor Ligand->Receptor Drug Lipophilic Kinase Inhibitor (e.g., 2-decyl derivative) RAF RAF Drug->RAF Inhibits RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates

Troubleshooting & Optimization

Technical Support Center: Optimizing Grignard Reactions with 2-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving 2-iododecane.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a good but potentially challenging substrate for Grignard reagent formation?

A1: this compound is a secondary alkyl iodide. The reactivity of haloalkanes in Grignard formation follows the trend: R-I > R-Br > R-Cl.[1] The weaker carbon-iodine bond in this compound allows for easier oxidative insertion of magnesium, often leading to spontaneous reaction initiation.[1] However, this high reactivity also increases the likelihood of side reactions, particularly Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted this compound.[1][2]

Q2: Which solvent is recommended for preparing Grignard reagents from this compound?

A2: Anhydrous ethereal solvents are essential for stabilizing the Grignard reagent.[2] The most common choices are:

  • Tetrahydrofuran (B95107) (THF): Often preferred for its ability to better solvate and stabilize the Grignard reagent complex.[3]

  • Diethyl ether (Et₂O): A traditional and effective solvent. Its lower boiling point can help moderate the exothermic reaction.

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF that can sometimes offer superior performance, including the suppression of Wurtz coupling byproducts.[4]

Q3: My Grignard reaction with this compound won't start. What are the common causes and solutions?

A3: Failure to initiate is a common problem, usually due to two main factors:

  • Magnesium Oxide Layer: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction.[5][6]

  • Presence of Moisture: Grignard reagents are extremely sensitive to water and will be quenched.[2][6]

Solutions to initiate the reaction include:

  • Mechanical Activation: Crush the magnesium turnings under an inert atmosphere to expose a fresh surface.[5]

  • Chemical Activation: Use a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909). The disappearance of the iodine's purple color or the evolution of ethylene (B1197577) gas from the 1,2-dibromoethane indicates activation.[2]

  • Ensure Anhydrous Conditions: All glassware must be flame- or oven-dried, and solvents must be anhydrous. The entire reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2][6]

Q4: I'm observing a low yield of my desired product. What are the likely side reactions?

A4: Low yields are often due to competing side reactions. With a reactive secondary iodide like this compound, the most common side reaction is Wurtz coupling , which produces eicosane (B133393) isomers.[1][2] This occurs when the 2-decylmagnesium iodide reacts with another molecule of this compound.[2] To minimize this, add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction fails to initiate. 1. Magnesium oxide layer on Mg turnings. 2. Wet glassware or solvent.1. Activate Mg with a crystal of iodine or a few drops of 1,2-dibromoethane. Mechanically crush some Mg turnings. 2. Flame-dry all glassware and use anhydrous solvents. Ensure a positive pressure of inert gas.
Low yield of Grignard reagent. 1. Wurtz coupling side reaction. 2. Reaction with atmospheric O₂ or H₂O. 3. Incomplete reaction.1. Add the this compound solution dropwise to the Mg turnings. Use dilute conditions. 2. Maintain a strict inert atmosphere (N₂ or Ar). 3. Allow for sufficient reaction time (monitor Mg consumption).
Reaction mixture turns dark brown/black. Overheating, leading to decomposition and side product formation.Control the exotherm by slowing the addition of this compound and using an ice bath if necessary. The reaction should be a cloudy gray or brown.[7]
Inconsistent results between batches. 1. Purity of this compound. 2. Quality of magnesium.1. Ensure the this compound is free of peroxides and moisture. 2. Use fresh, high-quality magnesium turnings.

Data Presentation

Table 1: Optimization of a Copper-Catalyzed Cross-Coupling Reaction of a Secondary Alkyl Iodide with a Grignard Reagent

This table illustrates the effect of an additive on the yield and selectivity of the cross-coupling reaction between 4-phenylbutan-2-yl iodide (a model secondary alkyl iodide) and n-butylmagnesium chloride, catalyzed by CuI. This demonstrates how additives can suppress side reactions.

EntryAdditive (1 equiv.)Cross-Coupled Product Yield (%)Elimination Byproduct Yield (%)Hydrodehalided Product Yield (%)
11,3-Butadiene901<1
2None56158
3Isoprene852<1
41,3-Pentadiene7431

Data adapted from a study on copper-catalyzed coupling reactions.[8]

Table 2: Effect of Temperature on a Halogenation Reaction Involving a Secondary Alkyl Intermediate

This table shows the impact of temperature on the yield of a desired secondary iodide product versus an elimination byproduct in a model system. This highlights the general principle that lower temperatures can favor substitution over elimination.

EntryTemperature (°C)Time (h)Yield of Iodide (%)Yield of Alkene (Elimination) (%)
1Room Temp18110
201815
3-783812

Data adapted from a study on halogenation reactions of alkyl alcohols.[9]

Experimental Protocols

Protocol 1: Preparation of 2-Decylmagnesium Iodide

Materials:

  • Magnesium turnings (1.2-1.5 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Iodine (one small crystal) or 1,2-dibromoethane (a few drops)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas inlet and outlet (bubbler)

  • Heating mantle or water bath

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware as shown in the workflow diagram below. Ensure the system is under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings and a magnetic stir bar in the reaction flask. Add a single crystal of iodine.

  • Solvent Addition: Add enough anhydrous THF or Et₂O to cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of this compound in anhydrous solvent. Add a small portion (approx. 5-10%) of this solution to the stirred magnesium suspension. The reaction can be gently warmed with a heat gun or water bath to initiate. Initiation is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and the solution turning cloudy and gray.[7]

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, so cooling with an ice bath may be necessary to control the rate.[7]

  • Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until most of the magnesium has been consumed (typically 1-3 hours).[7] The resulting Grignard reagent is ready for use in subsequent reactions.

Visualizations

Grignard_Workflow cluster_prep Preparation cluster_initiation Initiation cluster_formation Formation cluster_use Usage p1 Assemble and flame-dry glassware (3-neck flask, condenser, dropping funnel) p2 Add Mg turnings and stir bar to flask p1->p2 p3 Establish inert atmosphere (N2 or Ar) p2->p3 i1 Add anhydrous solvent to cover Mg p3->i1 Setup Complete i2 Add initiator (e.g., I2 crystal) i1->i2 i3 Add ~10% of this compound solution i2->i3 i4 Observe for signs of reaction (color change, bubbling, gentle reflux) i3->i4 f1 Slowly add remaining This compound solution i4->f1 Reaction Initiated f2 Maintain gentle reflux (use cooling bath if needed) f1->f2 f3 Stir until Mg is consumed (1-3 hours) f2->f3 u1 Grignard reagent (2-decylmagnesium iodide) is ready for the next step f3->u1 Formation Complete

Caption: Experimental workflow for the preparation of 2-decylmagnesium iodide.

Troubleshooting_Tree start Low Yield of Desired Product q1 Did the reaction initiate properly? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was Wurtz coupling product (e.g., eicosane) observed? a1_yes->q2 sol1 Troubleshoot Initiation: 1. Check for moisture (redry glassware/solvent). 2. Activate Mg (I2, 1,2-dibromoethane, crush). 3. Ensure inert atmosphere. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Minimize Wurtz Coupling: 1. Decrease concentration. 2. Slow the rate of this compound addition. 3. Maintain lower reaction temperature. a2_yes->sol2 sol3 Other Issues: - Titrate Grignard to confirm concentration. - Check purity of starting materials. - Verify conditions of subsequent reaction step. a2_no->sol3

Caption: Decision tree for troubleshooting low product yield in Grignard reactions.

References

Technical Support Center: Substitution Reactions with 2-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in substitution reactions involving 2-iododecane. The following FAQs and guides address common issues and provide strategies for optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently getting a low yield of my desired substitution product when using this compound?

A: The primary reason for low yields in substitution reactions with this compound is its structure as a secondary alkyl halide. Secondary halides are prone to a competing reaction pathway: bimolecular elimination (E2), which produces undesired alkene side-products (isomers of decene).[1][2][3] The outcome of the reaction is a delicate balance between the desired bimolecular nucleophilic substitution (SN2) and the competing E2 pathway. Several factors, including steric hindrance at the reaction center, the strength of the nucleophile/base, solvent, and temperature, dictate which pathway predominates.[4][5]

G cluster_reagents Reagents reagents This compound + Nucleophile / Base SN2_TS SN2_TS reagents->SN2_TS Substitution (SN2) E2_TS E2_TS reagents->E2_TS Elimination (E2) sub_prod sub_prod SN2_TS->sub_prod elim_prod elim_prod E2_TS->elim_prod

Q2: My analysis shows the major byproduct is decene. What causes this elimination, and how can I minimize it?

A: The formation of decene isomers is a clear indication that the E2 elimination reaction is outcompeting your desired SN2 substitution. This is typically favored by specific experimental conditions.[6][7][8]

Key Factors Favoring E2 Elimination:

  • Strong, Bulky Bases: Sterically hindered bases, such as potassium tert-butoxide (t-BuOK), preferentially abstract a proton from a beta-carbon rather than attacking the sterically hindered electrophilic carbon, leading to elimination.[9][10]

  • High Temperatures: Elimination reactions have a higher activation energy than substitution reactions and are favored by an increase in entropy.[6][8][11] Consequently, increasing the reaction temperature will almost always increase the proportion of the elimination product.[7][11]

  • Strongly Basic Nucleophiles: Nucleophiles that are also strong bases (e.g., hydroxides, alkoxides) can promote both SN2 and E2 reactions. For secondary halides, E2 is often the major pathway with these reagents.[12][13]

  • Solvent Choice: Polar protic solvents (e.g., ethanol, water) can favor E2 over SN2.[1][14]

To minimize elimination:

  • Lower the reaction temperature. Perform the reaction at room temperature or below, if feasible.

  • Use a non-basic or weakly basic nucleophile. Choose a nucleophile that is known to be a weak base, such as azide (B81097) (N₃⁻), cyanide (CN⁻), or a thiol (RS⁻).[12]

  • Use a polar aprotic solvent. Solvents like DMSO, DMF, or acetone (B3395972) enhance nucleophilicity without solvating the nucleophile, favoring the SN2 pathway.[15][16]

Q3: How does my choice of nucleophile critically impact the substitution vs. elimination outcome?

A: For a secondary halide like this compound, the nucleophile's character is arguably the most critical factor. The key is the balance between its nucleophilicity (ability to attack the carbon) and its basicity (ability to abstract a proton).

  • Good Nucleophiles / Weak Bases (Ideal for SN2): These reagents strongly favor the SN2 pathway. They have a high affinity for the electrophilic carbon but are not strong enough to readily deprotonate a beta-carbon.

  • Strong Bases (Promote E2): These reagents will preferentially act as bases, leading to a high yield of the E2 product. This is especially true for sterically hindered bases.[17]

  • Strong, Unhindered Nucleophiles / Strong Bases: This category (e.g., OH⁻, MeO⁻, EtO⁻) presents the most significant competition, often resulting in a mixture of SN2 and E2 products, with E2 frequently dominating.[3][12]

The table below summarizes the expected outcomes with different types of nucleophiles.

Nucleophile CategoryExamplesPredominant Reaction w/ this compound
Good Nucleophile/Weak Base I⁻, Br⁻, RS⁻, N₃⁻, CN⁻SN2
Strong Base/Poor Nucleophile t-BuOK, DBN, DBUE2
Strong Base/Good Nucleophile HO⁻, MeO⁻, EtO⁻E2 / SN2 Mixture (E2 often major)
Weak Base/Poor Nucleophile H₂O, ROH, RCOOHSlow SN1/E1 (not typical)

G cluster_base cluster_nuc cluster_outcome SB Strong Base (e.g., RO⁻, HO⁻) E2 E2 Favored SB->E2 Compete E2 / SN2 Competition SB->Compete WB Weak Base (e.g., I⁻, RS⁻, N₃⁻) SN2 SN2 Favored WB->SN2 Slow Slow / No Reaction WB->Slow GN Good Nucleophile (e.g., I⁻, RS⁻, HO⁻) GN->SN2 GN->Compete PN Poor Nucleophile (e.g., H₂O, ROH) PN->Slow

Q4: What is the optimal solvent for maximizing the SN2 product yield?

A: The choice of solvent is crucial for controlling the SN2/E2 competition. For maximizing the SN2 product, a polar aprotic solvent is highly recommended.[1][14][15]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents can dissolve ionic nucleophiles but do not engage in strong hydrogen bonding.[18] This leaves the anionic nucleophile "naked" and highly reactive, increasing the rate of the SN2 reaction.[15][16]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents form a "cage" around the nucleophile through hydrogen bonding, which stabilizes it and lowers its energy and reactivity.[16][18] This solvation effect can slow the SN2 reaction, allowing the competing E2 pathway to become more significant.[19][20]

Solvent TypeExamplesEffect on NucleophileFavored PathwayApprox. SN2:E2 Ratio (with NaCN)
Polar Aprotic DMSO, DMF, AcetoneEnhances ReactivitySN2 > 90 : 10
Polar Protic Ethanol, WaterReduces ReactivityE2 / SN2 Mix < 70 : 30

Troubleshooting Workflow

If you are experiencing low yields, follow this workflow to diagnose and solve the issue.

G start Low Yield of Substitution Product q1 Major byproduct is an alkene (e.g., decene)? start->q1 e2_path High E2 Competition q1->e2_path  Yes no_path Reaction Incomplete or Other Side Reactions q1->no_path  No / Unsure sol1 ACTION: Lower Temperature (e.g., 0-25°C) e2_path->sol1 sol2 ACTION: Switch to Polar Aprotic Solvent (e.g., DMSO, DMF) e2_path->sol2 sol3 ACTION: Use a Good Nucleophile that is a Weak Base (e.g., NaN₃, NaCN, NaSR) e2_path->sol3 end Improved Yield sol1->end sol2->end sol3->end sol4 ACTION: Check Reagent Purity (this compound, Nucleophile) no_path->sol4 sol5 ACTION: Increase Reaction Time or Slightly Increase Temperature (if no elimination is observed) no_path->sol5 sol4->end sol5->end

Experimental Protocols

The following protocols illustrate the practical differences in setting up a reaction to favor SN2 versus E2.

Protocol 1: Maximizing SN2 Substitution (Example: Synthesis of 2-Azidodecane)

This protocol uses a good nucleophile that is a weak base in a polar aprotic solvent at a moderate temperature to favor the SN2 pathway.

Objective: To synthesize 2-azidodecane from this compound via an SN2 reaction.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diatomaceous earth (e.g., Celite®)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.[21]

  • Stir the reaction mixture at room temperature (approx. 25°C). For slower reactions, the temperature can be gently increased to 40-50°C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

  • Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic extracts and wash with water, then with brine to remove residual DMF.[21]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 2-azidodecane by column chromatography on silica (B1680970) gel.

Protocol 2: Inducing E2 Elimination (Example: Synthesis of Decene Isomers)

This protocol uses a strong, sterically hindered base in a suitable solvent to favor the E2 pathway.

Objective: To synthesize a mixture of decene isomers from this compound via an E2 reaction.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol (B103910) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol with stirring.[10]

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add a solution of this compound (1.0 eq) in a small amount of tert-butanol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for a specified period (e.g., 2-4 hours), monitoring the reaction progress by TLC or GC for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent under reduced pressure (the decene products are volatile) to yield the crude product mixture.

  • The product can be analyzed by GC-MS to determine the ratio of decene isomers.

References

Common side reactions and byproducts with 2-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-iododecane in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: As a secondary iodoalkane, this compound can undergo both nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. The predominant pathway is highly dependent on the reaction conditions, including the nature of the nucleophile/base, solvent, and temperature. Iodide is an excellent leaving group, making these reactions facile.

Q2: What are the most common side reactions and byproducts when using this compound?

A2: The most prevalent side reactions are elimination reactions (E1 and E2), which compete with the desired nucleophilic substitution. These elimination reactions result in the formation of a mixture of decene isomers as byproducts. Other potential side reactions include hydrolysis and, in the case of organometallic reactions, Wurtz coupling.

Q3: How can I minimize the formation of elimination byproducts?

A3: To favor nucleophilic substitution over elimination, consider the following strategies:

  • Use a strong, non-bulky nucleophile: Strong nucleophiles that are weak bases favor S(_N)2 reactions.

  • Employ a polar aprotic solvent: Solvents like acetone (B3395972) or DMF stabilize the transition state of S(_N)2 reactions.

  • Maintain a low reaction temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.

Q4: Is this compound stable?

A4: Iodoalkanes are generally the least stable of the haloalkanes and can be sensitive to light and heat.[1] Prolonged exposure can lead to decomposition, often characterized by the formation of elemental iodine, which imparts a purple or brown color to the sample. For long-term storage, it is advisable to keep this compound in a cool, dark place, preferably under an inert atmosphere.

Troubleshooting Guides

Low Yield of Nucleophilic Substitution Product

Problem: The yield of the desired substitution product is lower than expected, and a mixture of products is observed.

Possible Cause: Competition from elimination reactions (E1/E2) is the most likely cause. The use of a sterically hindered nucleophile, a strong base, or high temperatures can favor elimination.

Solution:

  • Optimize Reaction Conditions:

    • If using a strong base, switch to a weaker, non-nucleophilic base or a strong, non-bulky nucleophile.

    • Lower the reaction temperature.

    • Use a polar aprotic solvent to favor the S(_N)2 pathway.

  • Purification:

    • Careful column chromatography can be used to separate the desired substitution product from the less polar alkene byproducts.

Formation of Unexpected Byproducts in Grignard Reactions

Problem: When preparing a Grignard reagent from this compound, side products are formed, leading to a complex reaction mixture.

Possible Cause: Wurtz coupling is a common side reaction in the formation of Grignard reagents. This occurs when the Grignard reagent reacts with the starting alkyl halide to form a dimer.

Solution:

  • Slow Addition: Add the this compound slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.

  • Activation of Magnesium: Ensure the magnesium is activated to promote rapid formation of the Grignard reagent. A small crystal of iodine can be used as an activating agent.[2]

Data Presentation

Table 1: Expected Product Distribution in Reactions of this compound with Various Nucleophiles/Bases

Nucleophile/BaseSolventPredominant ReactionMajor Product(s)Minor Product(s)
Sodium ethoxide (NaOEt)EthanolE2/S(_N)22-Decene (Zaitsev product)1-Decene (B1663960), 2-ethoxydecane
Potassium tert-butoxide (t-BuOK)tert-ButanolE21-Decene (Hofmann product)[3]2-Decene
Sodium azide (B81097) (NaN(_3))DMFS(_N)22-Azidodecane1-Decene, 2-Decene
Sodium cyanide (NaCN)DMSOS(_N)22-Decanenitrile1-Decene, 2-Decene
Sodium hydroxide (B78521) (NaOH)Water/EthanolE2/S(_N)22-Decene, 2-decanol1-Decene

Note: The ratios of products are highly dependent on the specific reaction conditions (temperature, concentration, etc.). The information in this table is based on general principles of organic reactivity for secondary alkyl halides.

Experimental Protocols

Protocol 1: Nucleophilic Substitution with Sodium Azide (S(_N)2)

Objective: To synthesize 2-azidodecane from this compound.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at 60 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-azidodecane.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Elimination Reaction with Potassium tert-Butoxide (E2)

Objective: To synthesize 1-decene from this compound.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) in anhydrous tert-butanol.

  • Add potassium tert-butoxide (1.2 eq) portion-wise to the solution at room temperature under an inert atmosphere.

  • Stir the reaction mixture at 50 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain the crude decene isomers.

  • The product can be further purified by fractional distillation.

Visualizations

Elimination_vs_Substitution This compound This compound SN2_Product Substitution Product (e.g., 2-Azidodecane) This compound->SN2_Product Strong, non-bulky nucleophile (e.g., NaN3) E2_Product_Hofmann Elimination Product (e.g., 1-Decene - Hofmann) This compound->E2_Product_Hofmann Bulky base (e.g., t-BuOK) E2_Product_Zaitsev Elimination Product (e.g., 2-Decene - Zaitsev) This compound->E2_Product_Zaitsev Non-bulky, strong base (e.g., NaOEt)

Competing reaction pathways of this compound.

Grignard_Side_Reaction cluster_main Grignard Reagent Formation 2-Iododecane_Mg This compound + Mg Grignard_Reagent Dec-2-ylmagnesium iodide (Desired Product) 2-Iododecane_Mg->Grignard_Reagent Desired Reaction Wurtz_Product Wurtz Coupling Product (Eicosane Isomers) Grignard_Reagent->Wurtz_Product Side Reaction 2-Iododecane_Grignard This compound 2-Iododecane_Grignard->Wurtz_Product

Wurtz coupling as a side reaction in Grignard synthesis.

Experimental_Workflow_SN2 Start Start: this compound & Nucleophile Reaction Reaction in appropriate solvent (e.g., DMF) at controlled temperature Start->Reaction Monitoring Monitor progress (TLC/GC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Upon completion Drying Drying of Organic Layer (e.g., MgSO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Product Final Product Purification->Product

General experimental workflow for a nucleophilic substitution reaction.

References

Technical Support Center: Purification of Crude 2-Iododecane by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-iododecane using column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with general laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from 2-decanol (B1670014)?

A1: When synthesizing this compound from 2-decanol, common impurities include unreacted 2-decanol, triphenylphosphine (B44618) oxide (if using the Appel reaction), and alkene byproducts (e.g., decenes) resulting from elimination side reactions.[1] The polarity differences between the nonpolar this compound and the more polar 2-decanol and triphenylphosphine oxide allow for effective separation by column chromatography.

Q2: How do I choose the right solvent system (eluent) for the column?

A2: The ideal solvent system should provide a good separation of this compound from its impurities on a Thin Layer Chromatography (TLC) plate. A good target Rf (retention factor) for this compound is approximately 0.35.[2] A common and effective eluent system is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent such as ethyl acetate (B1210297). Start with a low percentage of the polar solvent (e.g., 1-5% ethyl acetate in hexanes) and gradually increase the polarity if the Rf value is too low.

Q3: My this compound appears to be decomposing on the silica (B1680970) gel column. What can I do?

A3: Alkyl iodides can be sensitive to the acidic nature of standard silica gel, leading to decomposition, often through elimination reactions to form alkenes.[3] To mitigate this, you can use a less acidic stationary phase like neutral alumina (B75360) or deactivate the silica gel. To deactivate silica gel, you can flush the packed column with a solvent mixture containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine (B128534) in the eluent, before loading your sample.[4]

Q4: I can't see the spots for this compound on the TLC plate under UV light. How can I visualize them?

A4: this compound and other saturated alkyl halides are not UV-active and will not be visible under a UV lamp.[5] To visualize these compounds, you need to use a chemical stain. Effective stains for alkyl halides include:

  • Phosphomolybdic Acid (PMA) stain: This is a versatile stain that can visualize a wide range of organic compounds, including alkyl iodides, typically as dark spots on a colored background after gentle heating.[5]

  • Potassium Permanganate (KMnO₄) stain: This stain reacts with oxidizable functional groups. While it won't directly visualize the alkyl iodide, it is very effective for seeing unreacted alcohol (2-decanol) and any alkene byproducts, which will appear as yellow-brown spots on a purple background.[5]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor can also be used, as iodine absorbs onto the surface of many organic compounds, rendering them as temporary brown spots.[6]

Q5: The separation between this compound and an impurity is poor. How can I improve it?

A5: Poor separation can be addressed in several ways:

  • Optimize the Eluent: A small change in solvent polarity can have a significant impact on separation. Try slightly decreasing the percentage of the more polar solvent in your eluent system to increase the resolution.

  • Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for interaction and can improve the separation of closely eluting compounds.[2]

  • Dry Loading: If the crude product was dissolved in a solvent for loading onto the column, this can sometimes cause band broadening. Try adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Gradient Elution: Start with a very non-polar eluent to first elute the this compound, and then gradually increase the polarity of the eluent to wash out more polar impurities.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no recovery of this compound Compound decomposed on the column. Use deactivated silica gel or neutral alumina.[4] Consider if the compound is stable enough for silica gel chromatography.
Compound is very non-polar and eluted with the solvent front. Check the first few fractions collected. Use a less polar eluent system (e.g., pure hexanes) to increase retention on the column.
Fractions are too dilute to detect the compound. Concentrate the fractions before running a TLC analysis.
Streaking of spots on the TLC plate Sample is too concentrated. Dilute the sample before spotting it on the TLC plate.
Compound is interacting strongly with the acidic silica gel. Add a small amount of a slightly more polar solvent to the eluent or use deactivated silica gel.
Co-elution of this compound and impurities Inappropriate solvent system. Re-evaluate the eluent system using TLC to achieve better separation between the spots. Aim for a larger difference in Rf values.
Column was overloaded with crude product. Use a larger column with more stationary phase for the amount of sample being purified.
Column was packed improperly, leading to channeling. Repack the column, ensuring the stationary phase is homogeneously packed without any air bubbles or cracks.
Product is contaminated with triphenylphosphine oxide Eluent is too polar. Triphenylphosphine oxide is significantly more polar than this compound. Use a less polar eluent to ensure the this compound elutes well before the triphenylphosphine oxide.

Quantitative Data Summary

The following table summarizes typical data for the purification of this compound by column chromatography. Note that these values can vary depending on the specific reaction conditions and the scale of the purification.

Parameter Value Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase (Eluent) 1-5% Ethyl Acetate in HexanesA good starting point for achieving good separation.
Rf of this compound ~0.4In 5% Ethyl Acetate/Hexanes.
Rf of 2-Decanol ~0.2In 5% Ethyl Acetate/Hexanes.
Typical Yield 80-95%After column chromatography, depending on the purity of the crude product.

Experimental Protocol: Column Chromatography of Crude this compound

This protocol outlines a standard procedure for the purification of crude this compound on a silica gel column.

1. Preparation of the Column:

  • Select a glass column of an appropriate size for the amount of crude material.

  • Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.

  • Add a small layer of sand on top of the plug.

  • Prepare a slurry of silica gel in the chosen eluent (e.g., 2% ethyl acetate in hexanes).

  • Carefully pour the slurry into the column, allowing the solvent to drain from the bottom. Gently tap the column to ensure even packing and remove any air bubbles.

  • Once the silica gel has settled, add a thin layer of sand to the top to protect the surface.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as hexanes or dichloromethane.

  • Carefully apply the sample solution to the top of the silica gel column using a pipette.

  • Allow the sample to absorb into the silica gel until the liquid level is just at the top of the sand.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand.

  • Apply gentle air pressure to the top of the column to begin eluting the sample.

  • Collect the eluent in a series of numbered test tubes or flasks (fractions).

4. Monitoring the Separation:

  • Monitor the progress of the separation by TLC. Spot a small amount from each fraction onto a TLC plate.

  • Develop the TLC plate in the eluent system and visualize the spots using a suitable stain (e.g., PMA).

  • Identify the fractions containing the pure this compound (higher Rf value) and separate them from fractions containing impurities (e.g., 2-decanol with a lower Rf value).

5. Isolation of Pure this compound:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Experimental Workflow

experimental_workflow Purification of this compound: Experimental Workflow cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution & Monitoring cluster_isolation Product Isolation prep_column Prepare Slurry of Silica Gel in Eluent pack_column Pack Column with Slurry prep_column->pack_column add_sand Add Protective Layer of Sand pack_column->add_sand load_sample Load Sample onto Column add_sand->load_sample dissolve_sample Dissolve Crude Product in Minimal Solvent dissolve_sample->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions remove_solvent Remove Solvent via Rotary Evaporation combine_fractions->remove_solvent pure_product Obtain Pure This compound remove_solvent->pure_product

References

Removing elemental iodine impurity from 2-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of elemental iodine (I₂) impurity from 2-iododecane.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound yellow or brown, and how does this affect my experiment?

A1: A yellow or brown tint in this compound indicates the presence of elemental iodine (I₂) as an impurity.[1] Alkyl iodides, including this compound, can be sensitive to light and may partially decompose over time to form I₂.[2][3] This impurity can interfere with subsequent reactions, such as Grignard reagent formation or other sensitive organometallic processes, by reacting with the reagents and reducing yields.[1]

Q2: What is the most common and effective method to remove elemental iodine from this compound?

A2: The most common and effective method is to wash the this compound with an aqueous solution of a reducing agent.[1] Sodium thiosulfate (B1220275) (Na₂S₂O₃) is widely used for this purpose.[1][4] The thiosulfate ion reduces the elemental iodine to colorless iodide ions (I⁻), which are soluble in the aqueous phase and can be easily separated from the organic this compound layer.[4][5]

Q3: What concentration of sodium thiosulfate solution should I use?

A3: Both saturated and 10% (w/v) aqueous solutions of sodium thiosulfate are effective for removing iodine.[1][6] A 10% solution is often sufficient for most applications and is a good starting point.[6] The key is to wash the this compound until the organic layer is colorless, which indicates that the elemental iodine has been removed.[1]

Q4: How should I properly store my purified this compound to prevent the reformation of iodine?

A4: Purified this compound should be stored in a cool, dark place, such as a refrigerator, in a tightly sealed amber glass bottle to protect it from light.[2][3] To further inhibit decomposition, a small chip of copper can be added to the storage bottle as a stabilizer.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
The yellow/brown color persists after washing with sodium thiosulfate solution. 1. Insufficient amount of sodium thiosulfate used. 2. The concentration of the sodium thiosulfate solution is too low. 3. Insufficient mixing of the organic and aqueous layers.1. Perform additional washes with fresh sodium thiosulfate solution until the organic layer is colorless. 2. Use a more concentrated (e.g., saturated) sodium thiosulfate solution. 3. Ensure vigorous shaking of the separatory funnel for adequate mixing of the two phases.
An emulsion forms at the interface of the organic and aqueous layers during extraction. 1. Vigorous shaking of the separatory funnel. 2. Presence of surfactants or other impurities.1. Allow the separatory funnel to stand undisturbed for some time to allow the layers to separate. 2. Gently swirl or rock the separatory funnel instead of vigorous shaking. 3. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. 4. If the emulsion persists, filtration through a pad of Celite or glass wool may be necessary.
The purified this compound turns yellow/brown again after a short period. 1. Incomplete removal of acidic impurities which can promote decomposition. 2. Exposure to light and/or air.1. After the sodium thiosulfate wash, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine. 2. Ensure the product is thoroughly dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before storage. 3. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a dark, cool place. Adding a copper chip as a stabilizer is also recommended.[7]

Experimental Protocols

Protocol 1: Standard Washing Procedure with Sodium Thiosulfate

This protocol describes the standard method for removing elemental iodine from this compound using a sodium thiosulfate wash.

Materials:

  • Impure this compound

  • 10% (w/v) aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator (optional)

Procedure:

  • Dissolution: Dissolve the impure this compound in a suitable water-immiscible organic solvent in which it is highly soluble, such as hexane, toluene, or ethyl acetate. The volume of the solvent should be sufficient to allow for easy handling and phase separation.

  • Washing: Transfer the solution to a separatory funnel and add an equal volume of 10% aqueous sodium thiosulfate solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure buildup. The brown/yellow color of the organic layer should fade.

  • Separation: Allow the layers to separate completely. The colorless organic layer (top layer, assuming the solvent is less dense than water) should be retained, and the aqueous layer should be drained and discarded.

  • Repeat Washing (if necessary): If the organic layer is still colored, repeat the wash with a fresh portion of 10% sodium thiosulfate solution until the organic layer is colorless.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove any residual water and dissolved salts.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to remove residual water. Swirl the flask and let it stand for 10-15 minutes.

  • Isolation: Decant or filter the dried organic solution into a clean, dry round-bottom flask.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data for Purification
Parameter Value Notes
Sodium Thiosulfate Solution 10% (w/v) or SaturatedA 10% solution is generally sufficient.[6] Saturated solutions can be used for highly contaminated samples.[1]
Volume of Wash Solution Equal volume to the organic layerA 1:1 volumetric ratio is a good starting point for each wash.
Number of Washes 1 - 3Washing should be repeated until the organic phase is colorless.
Purity Assessment Visual inspection (colorless)For routine purification, a colorless appearance is a good indicator of iodine removal. For quantitative analysis, techniques like GC-MS or titration can be employed.

Process Visualization

The following diagrams illustrate the workflow for the purification of this compound.

PurificationWorkflow cluster_0 Purification of this compound A Impure this compound (Yellow/Brown) B Dissolve in Organic Solvent A->B C Wash with 10% Na₂S₂O₃ (aq) B->C D Separate Layers C->D E Colorless Organic Layer? D->E E->C No F Wash with Brine E->F Yes G Dry over Na₂SO₄ F->G H Filter G->H I Remove Solvent (Rotary Evaporator) H->I J Pure this compound (Colorless) I->J

Caption: Experimental workflow for the purification of this compound.

TroubleshootingLogic Start Start Purification Wash Wash with Na₂S₂O₃ Solution Start->Wash Emulsion Emulsion Formed? Wash->Emulsion CheckColor Is Organic Layer Colorless? Continue Proceed to Drying Step CheckColor->Continue Yes AddMoreThio Perform Additional Na₂S₂O₃ Wash CheckColor->AddMoreThio No Emulsion->CheckColor No BreakEmulsion Break Emulsion (Add Brine/Wait) Emulsion->BreakEmulsion Yes BreakEmulsion->Wash Pure Pure Product Continue->Pure AddMoreThio->Wash Problem Persistent Issue: Consult Supervisor AddMoreThio->Problem

Caption: Troubleshooting decision tree for this compound purification.

References

Preventing elimination side reactions with 2-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent elimination side reactions when working with 2-iododecane.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions when using this compound in nucleophilic substitution reactions?

A1: The main side reaction is bimolecular elimination (E2), which competes with the desired bimolecular nucleophilic substitution (SN2) pathway. This compound is a secondary alkyl halide, a substrate type where both SN2 and E2 reactions are possible and often in competition.[1][2][3] The E2 reaction leads to the formation of decene isomers (alkenes) instead of the desired substitution product.

Q2: Why am I observing a significant amount of alkene byproducts in my reaction?

A2: A high yield of elimination products is typically due to reaction conditions that favor the E2 pathway. Key factors that promote elimination include the use of strong, bulky bases, polar protic solvents, and elevated temperatures.[2][4][5]

Q3: How does the choice of base or nucleophile affect the reaction outcome?

A3: The nature of the base/nucleophile is critical. Strong, sterically hindered bases, such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA), will predominantly lead to elimination.[2][5] To favor substitution, use a good nucleophile that is a weak base, such as azide (B81097) (N₃⁻), cyanide (CN⁻), or a thiol (RS⁻).[6][7]

Q4: What is the ideal solvent for minimizing elimination with this compound?

A4: Polar aprotic solvents are the best choice for promoting SN2 reactions while minimizing E2.[6][8] Examples include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. These solvents effectively solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, enhancing its nucleophilicity.[9] Polar protic solvents, like water and alcohols, can solvate the nucleophile, reducing its strength and can favor elimination.[1]

Q5: Does reaction temperature play a significant role?

A5: Yes, temperature is a crucial factor. Higher temperatures generally favor elimination over substitution.[4][10] Elimination reactions typically have a higher activation energy and result in an increase in entropy, making them more favorable at elevated temperatures.[11][12] Therefore, running the reaction at a lower temperature can significantly increase the proportion of the substitution product.

Troubleshooting Guide for Unwanted Elimination Reactions

If you are observing a higher-than-expected yield of elimination byproducts, follow this troubleshooting guide to optimize your reaction for the desired substitution product.

Problem Potential Cause Recommended Solution
High percentage of alkene byproduct The nucleophile is acting as a strong base.Switch to a nucleophile that is a weaker base but still a good nucleophile. Examples include sodium azide, sodium cyanide, or a sodium thiolate.[6] If a basic nucleophile is required, consider using a less hindered one.
The base used is too strong or sterically hindered.If a base is required to deprotonate a nucleophile (e.g., an alcohol), use a non-nucleophilic, non-hindered base like sodium hydride (NaH) or a mild inorganic base such as potassium carbonate (K₂CO₃).[6]
The reaction temperature is too high.Lower the reaction temperature. Try running the reaction at room temperature or even 0°C. This will favor the substitution pathway, which generally has a lower activation energy.[4][12]
The solvent is promoting elimination.Change to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents enhance nucleophilicity and favor the SN2 mechanism.[7][8]
Reaction is slow at lower temperatures Insufficient thermal energy to overcome the activation barrier.While lower temperatures reduce elimination, they also slow down the SN2 reaction. Allow for a longer reaction time. If the reaction is still too slow, a modest increase in temperature may be necessary, but monitor the product ratio carefully. Alternatively, use a more potent nucleophile if possible.
Inconsistent results between batches Variable reaction conditions.Ensure consistent control over temperature, solvent purity (especially water content), and the quality and stoichiometry of reagents. Small variations in these parameters can significantly impact the SN2/E2 ratio.

Quantitative Data: Impact of Reaction Conditions

The following tables summarize how different experimental parameters can influence the ratio of substitution (SN2) to elimination (E2) products for secondary alkyl halides. While specific data for this compound may vary, these examples with analogous substrates provide a clear illustration of the general trends.

Table 1: Effect of the Nucleophile/Base on Product Ratio

Substrate: 2-Bromopropane (a representative secondary alkyl halide)

Nucleophile/BaseSolventTemperature (°C)% SN2 Product% E2 Product
CH₃CH₂O⁻ (strong base)Ethanol552179
CH₃S⁻ (weak base)Ethanol55>99<1
N₃⁻ (weak base)Ethanol25~1000
t-BuO⁻ (bulky, strong base)t-Butanol55<10>90

This data illustrates that strongly basic nucleophiles favor elimination, while good nucleophiles that are weak bases favor substitution. Bulky bases strongly favor elimination.

Table 2: Effect of Solvent on Product Ratio

Substrate: 2-Bromopropane, Nucleophile: Sodium Azide (NaN₃)

SolventSolvent TypeTemperature (°C)Relative Rate of SN2
MethanolPolar Protic251
WaterPolar Protic257
DMSOPolar Aprotic251300
DMFPolar Aprotic252800

This table demonstrates that polar aprotic solvents significantly accelerate the rate of SN2 reactions compared to polar protic solvents.

Table 3: Effect of Temperature on Product Ratio

Substrate: 2-Bromopropane, Base: Sodium Ethoxide in Ethanol

Temperature (°C)% Substitution (SN2)% Elimination (E2)
253961
552179
1001090

This data clearly shows that increasing the reaction temperature leads to a higher proportion of the elimination product.[12]

Experimental Protocols

Protocol 1: Maximizing Nucleophilic Substitution (SN2)

This protocol is designed to favor the SN2 pathway for the reaction of this compound with sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents and equipment

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Add sodium azide (1.2 equivalents) to the flask.

  • Add anhydrous DMF to the flask and stir the suspension.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Maintain the reaction temperature at room temperature (or lower, e.g., 0°C, if elimination is still a concern) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: A Representative Elimination (E2) Reaction

This protocol is designed to illustrate the conditions that would favor the E2 pathway, leading to the formation of decene isomers.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol (B103910)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Add potassium tert-butoxide (1.5 equivalents) to the flask.

  • Add anhydrous tert-butanol to the flask and stir.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C).

  • Monitor the reaction progress by TLC or GC, observing the formation of the less polar alkene products.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Carefully quench the reaction with water.

  • Extract the product with a non-polar solvent like hexane.

  • Wash the organic layer, dry it, and remove the solvent to obtain the crude decene isomers.

Visual Guides

The following diagrams illustrate the competing reaction pathways and a decision-making workflow for experimental design.

G sub This compound + Nucleophile/Base sn2_node SN2 Pathway sub->sn2_node Backside Attack e2_node E2 Pathway sub->e2_node Proton Abstraction sn2_product Substitution Product sn2_node->sn2_product e2_product Elimination Product (Decene) e2_node->e2_product

Caption: Competing SN2 and E2 reaction pathways for this compound.

G start Goal: Synthesize Substitution Product from This compound q_base Select Nucleophile/Base start->q_base base_weak Weakly Basic, Good Nucleophile (e.g., N3⁻, CN⁻, RS⁻) q_base->base_weak High SN2 Yield base_strong Strongly Basic Nucleophile (e.g., RO⁻, OH⁻) q_base->base_strong SN2/E2 Mixture base_bulky Strong, Bulky Base (e.g., t-BuOK) q_base->base_bulky Favors E2 q_solvent Select Solvent base_weak->q_solvent base_strong->q_solvent outcome_e2 Risk of E2 base_bulky->outcome_e2 solvent_aprotic Polar Aprotic (DMF, DMSO, Acetonitrile) q_solvent->solvent_aprotic Favors SN2 solvent_protic Polar Protic (Ethanol, Water) q_solvent->solvent_protic Favors E2 q_temp Select Temperature solvent_aprotic->q_temp solvent_protic->q_temp temp_low Low Temperature (e.g., 0-25°C) q_temp->temp_low Favors SN2 temp_high High Temperature (e.g., >50°C) q_temp->temp_high Favors E2 outcome_sn2 Optimized for SN2 temp_low->outcome_sn2 temp_high->outcome_e2

Caption: Decision workflow for minimizing elimination side reactions.

References

Technical Support Center: 2-Iododecane Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions involving 2-Iododecane. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and success rate of your reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound cross-coupling reaction is showing low to no conversion. What are the primary reasons?

A1: Low conversion rates with this compound, a secondary alkyl iodide, often stem from a few critical factors. Firstly, the oxidative addition of a secondary alkyl halide to the metal center (e.g., Palladium or Nickel) can be sluggish compared to aryl or vinyl halides. Secondly, a competing side reaction, β-hydride elimination, is a common issue with secondary alkyl substrates, leading to the formation of undesired alkene byproducts and reduced yield of the coupled product.[1] Lastly, the choice of catalyst, ligand, base, and solvent system is paramount and must be carefully optimized for this specific substrate.

Q2: I am observing significant amounts of decene isomers as byproducts. How can I minimize β-hydride elimination?

A2: Minimizing β-hydride elimination is crucial for improving the yield of the desired cross-coupled product. Key strategies include:

  • Ligand Selection: Employing bulky, electron-rich phosphine (B1218219) ligands can accelerate the reductive elimination step, which outcompetes β-hydride elimination.

  • Low Reaction Temperatures: Running the reaction at the lowest effective temperature can disfavor the β-hydride elimination pathway, which often has a higher activation energy.

  • Choice of Metal Catalyst: In some cases, nickel catalysts have shown high reactivity for coupling secondary alkyl halides and can offer different selectivity profiles compared to palladium.[1]

Q3: How do I select the optimal catalyst and ligand for my this compound coupling reaction?

A3: The ideal catalyst and ligand combination depends on the specific type of cross-coupling reaction. For Suzuki-Miyaura couplings of secondary alkyl halides, nickel catalysts with diamine ligands have proven effective.[1] For Negishi couplings, palladium catalysts with bulky biaryldialkylphosphine ligands like CPhos can suppress β-hydride elimination. A screening of different ligands is often the most effective approach to identify the optimal system for your specific transformation.

Q4: What is the best base and solvent combination to start with for this compound couplings?

A4: The choice of base and solvent is highly dependent on the specific cross-coupling reaction. For Suzuki-Miyaura reactions, a common starting point is a phosphate (B84403) or carbonate base (e.g., K₃PO₄ or Cs₂CO₃) in a polar aprotic solvent like dioxane or THF, often with the addition of water. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) in an ethereal solvent such as toluene (B28343) or dioxane are typically used.[2] For Sonogashira couplings, an amine base like triethylamine (B128534) or diisopropylethylamine is commonly employed. It is essential to use anhydrous and degassed solvents to prevent catalyst deactivation.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

Symptoms:

  • TLC/LC-MS analysis shows primarily unreacted this compound and boronic acid.

  • Formation of significant amounts of decene isomers and homocoupled boronic acid.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Detailed Steps:

  • Catalyst System: Traditional palladium catalysts can be inefficient for secondary alkyl halides.[1] Consider switching to a nickel-based catalyst system, which has shown success in these couplings.[1]

  • Ligand Optimization: The ligand plays a critical role. For nickel-catalyzed reactions, diamine ligands are often effective.[1] For palladium systems, screen bulky, electron-rich phosphine ligands (e.g., Buchwald or Fuphos-type ligands) to promote oxidative addition and reductive elimination.

  • Base Selection: The base is crucial for the transmetalation step. Stronger, non-coordinating bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.

  • Solvent System: Ensure the use of anhydrous and thoroughly degassed solvents to prevent catalyst deactivation. Ethereal solvents like THF or dioxane are good starting points.

  • Temperature Control: Start with lower reaction temperatures (e.g., room temperature to 50 °C) to minimize β-hydride elimination and gradually increase if the reaction is too slow.

Issue 2: Poor Reaction Rate in Heck Coupling

Symptoms:

  • The reaction stalls with significant starting material remaining even after prolonged reaction times.

  • Formation of palladium black, indicating catalyst decomposition.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for slow Heck coupling reactions.

Detailed Steps:

  • Ligand Choice: The oxidative addition of this compound to the palladium center is often the rate-limiting step. Use sterically hindered and electron-rich phosphine ligands to facilitate this step.

  • Base Strength: An appropriate base is required to regenerate the active catalyst. Organic bases like triethylamine or inorganic bases such as potassium carbonate can be effective. The choice may influence the reaction rate and selectivity.

  • Temperature: Heck reactions with alkyl halides often require higher temperatures than those with aryl halides. Incrementally increase the temperature, but monitor for signs of catalyst decomposition (palladium black formation).

  • Additives: In some cases, the addition of a phase-transfer catalyst can improve the reaction rate, especially in biphasic systems.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize representative data for various cross-coupling reactions with secondary alkyl iodides, providing a baseline for optimizing your experiments with this compound.

Table 1: Suzuki-Miyaura Coupling of Secondary Alkyl Halides

EntryAlkyl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
15-IododecanePhenylboronic acidNiCl₂·glyme (5)4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (5)K₃PO₄ (3)t-AmylOH2585
2Cyclohexyl Iodide4-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10075
32-BromooctaneOctyl-9-BBNNiBr₂·diglyme (2)(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (4)K₃PO₄ (3)Dioxane2582

Data is representative and compiled from analogous reactions in the literature.

Table 2: Sonogashira Coupling of Secondary Alkyl Iodides

EntryAlkyl IodideAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
15-IododecanePhenylacetyleneNi(acac)₂ (1)CuI (5)Cs₂CO₃ (1.5)DMSO2588
2Cyclohexyl Iodide1-Octyne[Cu(CH₃CN)₄]BF₄ (25)-Diazonium salt (2)DMSO5076
32-IodooctanePhenylacetyleneFeCl₃ (10)-LiHMDS (2)NMP2585

Data is representative and compiled from analogous reactions in the literature.[3]

Experimental Protocols

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • NiCl₂·glyme

  • 4,4'-di-tert-butyl-2,2'-bipyridine

  • Potassium phosphate (K₃PO₄)

  • Anhydrous tert-Amyl alcohol

  • Schlenk tube and standard glassware for inert atmosphere techniques

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiCl₂·glyme (5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (5 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add K₃PO₄ (3.0 equivalents) and phenylboronic acid (1.2 equivalents).

  • Add anhydrous, degassed tert-amyl alcohol via syringe.

  • Add this compound (1.0 equivalent) via syringe.

  • Stir the reaction mixture vigorously at room temperature (25 °C).

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound with Aniline (B41778)

Materials:

  • This compound

  • Aniline

  • Pd₂(dba)₃

  • Josiphos SL-J009-1

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube and standard glassware for inert atmosphere techniques

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (2 mol%), Josiphos SL-J009-1 (4 mol%), and NaOtBu (1.4 equivalents) to an oven-dried Schlenk tube with a magnetic stir bar.

  • Add anhydrous, degassed toluene via syringe.

  • Add aniline (1.2 equivalents) followed by this compound (1.0 equivalent) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C in a preheated oil bath.

  • Stir the reaction vigorously and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete (typically 12-18 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle of a Generic Cross-Coupling Reaction

Cross_Coupling_Cycle M0 M(0)Ln MII_RX R-M(II)L'n-X M0->MII_RX Oxidative Addition (R-X) MII_R_R1 R-M(II)L'n-R¹ MII_RX->MII_R_R1 Transmetalation (R¹-M') Product R-R¹ MII_R_R1->Product Reductive Elimination Product->M0 Catalyst Regeneration

Caption: A generalized catalytic cycle for cross-coupling reactions.

Decision Tree for Ligand Selection

Ligand_Selection start Starting Point: This compound Cross-Coupling reaction_type What is the reaction type? start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki Suzuki heck Heck reaction_type->heck Heck negishi Negishi reaction_type->negishi Negishi buchwald Buchwald-Hartwig reaction_type->buchwald Amination ni_catalyst Consider Ni catalyst with diamine ligand suzuki->ni_catalyst pd_phosphine Use bulky, electron-rich phosphine ligand heck->pd_phosphine pd_buchwald Use Buchwald-type biarylphosphine ligand negishi->pd_buchwald pd_josiphos Consider Josiphos-type ligand buchwald->pd_josiphos

Caption: A decision-making guide for initial ligand selection.

References

Troubleshooting failed Grignard initiation with 2-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering difficulties with Grignard reaction initiation, specifically focusing on the use of 2-iododecane.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not starting. What are the most common reasons for initiation failure?

A1: Failure to initiate a Grignard reaction is a frequent issue, primarily stemming from two main sources: the presence of moisture and a passivated magnesium surface. Grignard reagents are potent bases and will react with even trace amounts of water, which can be introduced from glassware, solvents, or the atmosphere.[1][2] Additionally, magnesium turnings are typically coated with a layer of magnesium oxide (MgO), which prevents the metal from reacting with the alkyl halide.[3][4]

Q2: How can I be certain that my reaction conditions are anhydrous?

A2: Ensuring a completely water-free environment is critical.[5] All glassware must be rigorously dried, either in an oven at high temperature for several hours or by flame-drying under a vacuum and cooling under an inert atmosphere like argon or nitrogen.[6][7] Solvents must be anhydrous. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are essential as they solvate and stabilize the Grignard reagent.[1] Commercial anhydrous solvents should be used, or solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).[8] The reaction should be conducted under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.[1]

Q3: What is magnesium activation, and why is it necessary?

A3: Magnesium activation involves removing the passivating magnesium oxide layer to expose the reactive metal surface.[3][9] This is a crucial step to facilitate the reaction with the alkyl halide.[2] There are several methods for activation, including mechanical and chemical approaches.[3][4]

Q4: I've added a crystal of iodine as an activator. What should I observe?

A4: Iodine is a common chemical activator.[3] Upon addition to the magnesium turnings in the solvent, the characteristic purple or brown color of the iodine should disappear.[8][10] This indicates that the iodine has reacted with the magnesium, cleaning the surface and forming magnesium iodide, which can help initiate the Grignard formation.[11]

Q5: My reaction started but then turned cloudy and black, and the yield was low. What happened?

A5: A cloudy, black appearance can indicate the decomposition of the Grignard reagent or the occurrence of significant side reactions.[12] Overheating is a common cause, as Grignard formation is exothermic.[6] For secondary alkyl halides like this compound, Wurtz coupling, where the Grignard reagent reacts with unreacted this compound, can be a significant side reaction.[1][13] Slow, controlled addition of the alkyl halide and maintaining a moderate reaction temperature can help minimize these side reactions.[6]

Troubleshooting Guide

Issue: The Grignard reaction with this compound fails to initiate.

This troubleshooting guide will walk you through a series of checks and procedures to successfully initiate your Grignard reaction.

Before attempting more advanced activation techniques, meticulously re-verify that your entire setup is free from moisture.

  • Glassware: Was all glassware oven-dried for at least 4 hours at >120°C or flame-dried under vacuum immediately before use?[7]

  • Solvent: Are you using a freshly opened bottle of anhydrous ether or THF, or has the solvent been freshly distilled over a suitable drying agent?[1]

  • Reagents: Is the this compound pure and dry? Consider passing it through a small plug of activated alumina (B75360) to remove trace impurities.[1]

  • Atmosphere: Is the reaction being conducted under a positive pressure of an inert gas (argon or nitrogen)?[1]

If you are confident in your anhydrous setup, the next step is to activate the magnesium turnings.

  • Mechanical Activation: Before adding solvent, you can crush the magnesium turnings in the flask with a dry glass rod. This will break the oxide layer and expose a fresh metal surface.[3][9] Vigorous stirring of the dry magnesium turnings under an inert atmosphere can also be effective.[11]

  • Chemical Activation: The use of chemical activators is a very common and effective method. See the table below for a summary of common activators.

Table 1: Common Methods for Magnesium Activation
Activation MethodProcedureObservable Signs of Initiation
Iodine (I₂) Add a single small crystal of iodine to the magnesium turnings in the solvent.[14]The purple/brown color of the iodine fades.[10] Gentle bubbling may be observed on the magnesium surface. The solution may become slightly cloudy.[4]
1,2-Dibromoethane (B42909) (DBE) Add a few drops of 1,2-dibromoethane to the magnesium suspension.[3]Vigorous bubbling (evolution of ethylene (B1197577) gas) is a clear indicator of activation.[3][4] The solution may warm up.
Pre-formed Grignard Reagent Add a small amount of a previously prepared Grignard reagent (e.g., methylmagnesium iodide).[3]The reaction should initiate promptly upon the addition of this compound.
Sonication Place the reaction flask in an ultrasonic bath.[11]Initiation may be indicated by a temperature increase or a change in the appearance of the solution.

Experimental Protocols

Protocol 1: Magnesium Activation with Iodine
  • Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar into a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

  • Assemble the glassware while hot and allow it to cool under a positive pressure of argon or nitrogen.[7]

  • Add anhydrous diethyl ether or THF to the flask, enough to cover the magnesium.

  • Add a single, small crystal of iodine to the stirring suspension of magnesium.[14]

  • Gently warm the flask with a heat gun until the iodine color disappears, which indicates the activation of the magnesium surface.[10]

  • Allow the flask to cool to room temperature before proceeding with the slow addition of this compound.

Protocol 2: Magnesium Activation with 1,2-Dibromoethane (DBE)
  • Follow steps 1-3 from Protocol 1.

  • Using a syringe, add a small amount (e.g., 0.1-0.2 mL for a 50 mmol scale reaction) of 1,2-dibromoethane to the stirring magnesium suspension.[3]

  • The observation of ethylene gas bubbling from the magnesium surface confirms activation.[4]

  • Once the bubbling subsides, the magnesium is ready for the addition of this compound.

Visual Guides

Caption: Troubleshooting workflow for failed Grignard initiation.

Grignard_Reaction_Pathway cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile R_I This compound (R-I) Grignard 2-Decylmagnesium Iodide (R-MgI) R_I->Grignard Mg Magnesium (Mg) Mg->Grignard Solvent Anhydrous Ether or THF Solvent->Grignard stabilization Grignard_reagent R-MgI Grignard->Grignard_reagent Use in subsequent reaction Electrophile Electrophile (e.g., Ketone, R'₂C=O) Intermediate Alkoxide Intermediate Electrophile->Intermediate Product Alcohol Product Intermediate->Product Workup Acidic Workup (H₃O⁺) Workup->Product Grignard_reagent->Intermediate

Caption: General pathway for Grignard reagent formation and reaction.

References

Technical Support Center: Drying 2-Iododecane for Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for effectively drying 2-iododecane prior to its use in moisture-sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to dry this compound before a moisture-sensitive reaction? A1: Moisture can react with many reagents used in sensitive applications, such as organometallic compounds (e.g., Grignard reagents) or strong bases.[1] This can lead to the decomposition of the reagent, formation of byproducts, and significantly lower yields of the desired product. For substrates like this compound, ensuring an anhydrous environment is crucial for the success of the reaction.

Q2: What are the most common methods for drying alkyl halides like this compound? A2: The most common and recommended methods involve using anhydrous inorganic salts like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), or passing the compound over activated molecular sieves.[2][3] For extremely sensitive reactions requiring very low water content, distillation from a non-reactive drying agent is also an option.[2]

Q3: Are there any drying agents I should avoid using with this compound? A3: Yes. You should avoid reactive drying agents such as alkali metals (e.g., sodium), metal hydrides (e.g., calcium hydride, CaH₂), and strong bases (e.g., potassium hydroxide).[2][4] These substances can react with the alkyl iodide, leading to decomposition, elimination reactions, or the formation of unwanted byproducts.[2]

Q4: How can I be sure my this compound is sufficiently dry? A4: A common qualitative method when using drying agents like MgSO₄ is to observe the desiccant. If freshly added drying agent remains free-flowing and does not clump together, the liquid is likely dry.[5] For quantitative measurement, a Karl Fischer titration can be used to determine the water content in parts per million (ppm).[6]

Q5: How should I store this compound after drying it? A5: Dried this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent the reabsorption of moisture from the air.[7][8] Storing it over activated 3Å molecular sieves can help maintain its dryness.[5][9] It should also be protected from light, as iodides can be light-sensitive.[8][10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
The drying agent (e.g., MgSO₄) continues to clump together. The this compound has a high initial water content.Decant the this compound from the clumped drying agent and add a fresh portion. Repeat until the newly added desiccant remains a fine, free-flowing powder. For very wet samples, a preliminary wash with brine (saturated NaCl solution) can remove the bulk of the water before treatment with the drying agent.[11][12]
The this compound has turned a brown or violet color. Decomposition has occurred, likely releasing free iodine (I₂). This can be caused by exposure to light, heat, or incompatible substances.To remove the color, you can pass the this compound through a short plug of basic alumina (B75360) or wash it with a dilute aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). After washing, the organic layer must be separated and thoroughly dried again.[3]
The reaction yield is low despite drying the this compound. 1. The drying was insufficient. 2. The compound reabsorbed moisture during transfer or storage. 3. The glassware used for the reaction was not properly dried.1. Use a more rigorous drying method, such as distillation over molecular sieves. 2. Ensure the dried liquid is handled and stored under an inert atmosphere.[9] 3. Flame-dry or oven-dry all glassware immediately before use to remove adsorbed water.[1]
An insoluble solid forms after adding the drying agent. The drying agent is hydrated and clumping, which is the expected behavior in the presence of water.This is a normal part of the drying process. Swirl the flask to ensure the drying agent has contacted all of the liquid. Once the liquid is dry, the desiccant must be removed by decantation or filtration.[13]

Quantitative Data on Drying Agents

Drying AgentCapacityIntensity (Final H₂O ppm)SpeedCompatibility with Alkyl Iodides
Magnesium Sulfate (MgSO₄) High~50-100 ppmFastExcellent
Sodium Sulfate (Na₂SO₄) High~100-200 ppmSlowExcellent
Molecular Sieves (3Å or 4Å) Moderate<10 ppmModerate to SlowExcellent
Calcium Chloride (CaCl₂) High~200-300 ppmModerateGood (can form adducts with some compounds)
Calcium Hydride (CaH₂) High<10 ppmModerateUnsuitable (Reactive)[2]
Sodium/Benzophenone High<1 ppmSlow (requires reflux)Unsuitable (Reactive)[2]

Data is generalized from studies on various organic solvents and may vary based on the specific substrate and conditions.[6]

Experimental Protocols

Protocol 1: Drying with Anhydrous Magnesium Sulfate (MgSO₄)

This is a rapid and effective method for routine drying.

  • Preparation : Place the this compound in a clean, dry Erlenmeyer flask equipped with a magnetic stir bar. The flask should be large enough to allow for vigorous stirring.

  • Addition of Drying Agent : Add a small portion of anhydrous MgSO₄ powder (approximately 1-2 grams per 50 mL of this compound).[5]

  • Stirring : Stir the mixture for 15-20 minutes. Observe the drying agent. If it clumps together at the bottom of the flask, water is still present.

  • Incremental Addition : Continue to add small portions of MgSO₄, stirring after each addition, until some of the powder remains a fine, free-flowing solid that swirls with the liquid, resembling a "snow globe" effect. This indicates that all the water has been absorbed.

  • Separation : Separate the dried this compound from the solid MgSO₄.

    • For smaller volumes : Carefully decant (pour off) the liquid into a clean, dry storage flask.[13]

    • For larger volumes or higher recovery : Filter the mixture through a fluted filter paper or a small plug of cotton/glass wool in a funnel directly into the storage flask.[13]

  • Storage : Seal the storage flask immediately, preferably under an inert atmosphere, and store away from light.

Protocol 2: Drying with Activated Molecular Sieves

This method is ideal for achieving a very low water content, suitable for highly moisture-sensitive reactions.

  • Activation of Sieves : Place 3Å or 4Å molecular sieves in a flask and heat them to 250-300°C under vacuum for several hours to remove any adsorbed water. Allow the sieves to cool to room temperature in a desiccator or under an inert atmosphere to prevent moisture reabsorption.[6][9]

  • Drying : Add the activated molecular sieves (approximately 10-20% of the volume of the liquid) to the flask containing the this compound.

  • Equilibration : Seal the flask and allow it to stand for at least 24 hours. Swirl the flask occasionally. The sieves will trap water molecules within their pores.

  • Separation : Carefully decant or cannulate the dry this compound into the reaction flask or a dry storage vessel. The sieves can be left in the storage vessel to maintain dryness.[5]

Workflow for Drying this compound

Caption: Experimental workflow for drying this compound.

References

Technical Support Center: Managing Exothermic Reactions Involving 2-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iododecane, particularly in managing its exothermic reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue: The reaction temperature is rising uncontrollably.

Answer:

An uncontrolled rise in temperature is a sign of a potential thermal runaway. Immediate action is required to bring the reaction under control.

Immediate Steps:

  • Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.

  • Enhance Cooling: Increase the cooling capacity by lowering the temperature of the cooling bath or adding more cooling agent (e.g., dry ice to an acetone (B3395972) bath).

  • Increase Stirring Rate: A faster stirring rate can improve heat transfer to the cooling medium.

  • Dilute the Reaction: If it is safe to do so, adding a cold, inert solvent can help to absorb the excess heat and slow the reaction rate.

  • Prepare for Quenching: Have a quenching agent ready to stop the reaction if other measures fail. For Grignard reactions, a cold solution of a weak acid (e.g., ammonium (B1175870) chloride) is suitable. For other reactions, a cold, inert solvent may be appropriate.

Follow-up Actions:

  • Review your experimental setup to ensure proper heat transfer.

  • Consider reducing the rate of reagent addition in future experiments.

  • Ensure the scale of the reaction is appropriate for the cooling capacity of your equipment.

Issue: The Grignard reaction with this compound is not initiating.

Answer:

Difficulty in initiating a Grignard reaction is a common issue. Several factors can prevent the reaction from starting.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[1] Ensure all glassware is thoroughly dried, and all solvents and reagents are anhydrous.

  • Activate the Magnesium: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide.[1] Gentle heating or the addition of a small crystal of iodine can help to activate the magnesium surface.[1] The disappearance of the purple color of the iodine is an indication that the reaction is about to start.[1]

  • Local Concentration of Alkyl Halide: Add a small amount of the this compound solution directly to the magnesium turnings and gently warm the mixture to initiate the reaction.[1]

  • Check Reagent Quality: Ensure the this compound and magnesium are of high purity. Old or improperly stored reagents may be compromised.

Issue: The reaction mixture is turning dark brown or black.

Answer:

A dark coloration of the reaction mixture can indicate decomposition or side reactions.

Possible Causes and Solutions:

  • Decomposition of this compound: Alkyl iodides can be sensitive to light and heat, leading to decomposition and the formation of iodine, which can color the solution.[2] Store this compound in a dark, cool place and minimize its exposure to light during the reaction.

  • Side Reactions in Grignard Synthesis: Overheating a Grignard reaction can lead to the formation of side products and a darkening of the solution.[1] Maintain careful temperature control throughout the reaction.

  • Wurtz Coupling: In Grignard reactions, the newly formed Grignard reagent can react with the starting alkyl halide in a side reaction known as Wurtz coupling. This is more likely with a rapid addition of the alkyl halide.[1] A slow, dropwise addition of the this compound is recommended.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic reactions involving this compound?

A1: The most common exothermic reactions involving this compound are the formation of Grignard reagents and Williamson ether synthesis. The formation of Grignard reagents is known to be highly exothermic.[1]

Q2: What are the key safety precautions when working with this compound in exothermic reactions?

A2:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all experiments in a well-ventilated fume hood.

  • Inert Atmosphere: For reactions like Grignard synthesis, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the Grignard reagent with atmospheric oxygen and moisture.[1]

  • Temperature Control: Use a reliable method for temperature control, such as a cooling bath, and monitor the reaction temperature continuously.

  • Slow Reagent Addition: Add reagents that initiate the exothermic process slowly and in a controlled manner to avoid a rapid buildup of heat.[1]

Q3: How can I estimate the potential exotherm of my reaction?

Q4: What is a thermal runaway and how can I prevent it?

A4: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop.[4]

Prevention Strategies:

  • Adequate Cooling: Ensure your cooling system can handle the maximum expected heat output of the reaction.

  • Controlled Addition: Add the limiting reagent slowly to control the rate of heat generation.[3]

  • Proper Scale: Do not scale up a reaction without a thorough understanding of its thermal hazards.

  • Emergency Plan: Have a clear plan for what to do in case of a cooling failure or an unexpected temperature rise. This should include steps for emergency cooling and quenching the reaction.

Data Presentation

The following table summarizes key quantitative data relevant to managing exothermic reactions. Note that specific thermochemical data for this compound is limited; therefore, data for representative exothermic reactions are provided as a guide.

ParameterValueReaction/CompoundSource
Heat of Reaction (ΔH) -362.69 to -397.11 kJ/molGrignard Reagent Synthesis (p-bromotoluene)[3]
Adiabatic Temperature Rise (ΔTad) Up to 204.87 KGrignard Reagent Synthesis (p-bromotoluene)[3]
Molecular Weight 268.18 g/mol This compound[5]
Boiling Point Not availableThis compound[5]
Density Not availableThis compound[5]

Experimental Protocols

Protocol 1: Controlled Grignard Reagent Formation with this compound

This protocol emphasizes safety and control of the exothermic reaction.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

  • Preparation: Flame-dry all glassware and allow it to cool under a stream of inert gas.

  • Magnesium Activation: Place magnesium turnings in the flask and add a single crystal of iodine. Gently warm the flask until the purple vapor of iodine is visible, then allow it to cool.

  • Solvent Addition: Add a portion of the anhydrous solvent to the flask to cover the magnesium.

  • Initiation: Add a small amount of a solution of this compound in the anhydrous solvent to the flask. The reaction should initiate, as indicated by gentle bubbling and a slight increase in temperature. If it does not start, gentle warming may be applied.

  • Controlled Addition: Once the reaction has started, place the flask in a cooling bath. Add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a steady, controllable reaction temperature.

  • Reaction Monitoring: Monitor the reaction temperature continuously. Adjust the addition rate and cooling as necessary to maintain the desired temperature.

  • Completion: After the addition is complete, continue to stir the reaction mixture at the controlled temperature until the magnesium is consumed.

  • Quenching (if necessary): For quenching, cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride.

Protocol 2: Williamson Ether Synthesis with this compound under Temperature Control

This protocol is for the reaction of an alkoxide with this compound.

Materials:

  • Alcohol

  • Sodium hydride (NaH) or other suitable base

  • This compound

  • Anhydrous solvent (e.g., THF, DMF)

  • Three-neck round-bottom flask, dropping funnel, and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Cooling bath

Procedure:

  • Alkoxide Formation: In a flask under an inert atmosphere, suspend sodium hydride in the anhydrous solvent. Cool the mixture in a cooling bath.

  • Alcohol Addition: Slowly add the alcohol to the sodium hydride suspension. The reaction is exothermic and will produce hydrogen gas. Control the addition rate to maintain a safe temperature and to manage the gas evolution.

  • This compound Addition: Once the alkoxide formation is complete, add a solution of this compound in the anhydrous solvent dropwise from the dropping funnel. This step is also exothermic and requires careful temperature control.

  • Reaction Monitoring: Monitor the reaction temperature and adjust the addition rate and cooling to maintain the desired temperature.

  • Workup: After the reaction is complete, carefully quench any remaining sodium hydride by the slow addition of a protic solvent (e.g., ethanol (B145695) or water) at a low temperature.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_control Control & Monitoring prep_reagents Prepare Anhydrous Reagents & Solvents prep_glassware Assemble Dry Glassware prep_reagents->prep_glassware prep_inert Establish Inert Atmosphere prep_glassware->prep_inert initiation Initiate Reaction (Controlled) prep_inert->initiation reagent_addition Slow, Controlled Reagent Addition initiation->reagent_addition temp_monitoring Continuous Temperature Monitoring reagent_addition->temp_monitoring temp_stable Temperature Stable? temp_monitoring->temp_stable adjust_cooling Adjust Cooling/Addition Rate temp_stable->adjust_cooling No workup Proceed to Workup temp_stable->workup Yes adjust_cooling->temp_monitoring emergency_stop Emergency Stop? adjust_cooling->emergency_stop emergency_stop->adjust_cooling No quench Quench Reaction emergency_stop->quench Yes quench->workup

Caption: Workflow for managing an exothermic reaction involving this compound.

Troubleshooting_Exotherm start Uncontrolled Temperature Rise Detected stop_reagents Stop Reagent Addition start->stop_reagents increase_cooling Increase Cooling stop_reagents->increase_cooling increase_stirring Increase Stirring Rate increase_cooling->increase_stirring temp_controlled Temperature Decreasing? increase_stirring->temp_controlled continue_monitoring Continue Monitoring temp_controlled->continue_monitoring Yes prepare_quench Prepare to Quench temp_controlled->prepare_quench No temp_still_rising Temperature Still Rising? prepare_quench->temp_still_rising quench_now Quench Reaction temp_still_rising->increase_cooling No, but not decreasing temp_still_rising->quench_now Yes

Caption: Decision tree for troubleshooting an uncontrolled exothermic event.

Thermal_Runaway_Concept exothermic_reaction Exothermic Reaction Generates Heat increase_temp Reaction Temperature Increases exothermic_reaction->increase_temp increase_rate Reaction Rate Increases increase_temp->increase_rate more_heat More Heat is Generated increase_rate->more_heat more_heat->increase_temp Positive Feedback Loop

Caption: The positive feedback loop of a thermal runaway reaction.

References

Validation & Comparative

Characterization of 2-Iododecane: A Comparative Guide Using GC-MS and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analytical techniques used for the characterization of 2-iododecane, a halogenated alkane relevant in various chemical syntheses. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, alternative techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are presented for a comprehensive overview. All experimental data is supported by detailed methodologies to ensure reproducibility.

Spectroscopic and Chromatographic Data Comparison

The following tables summarize the predicted quantitative data for the characterization of this compound using GC-MS and NMR, alongside comparative data from alternative spectroscopic methods.

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/zProposed Fragment IonInterpretationPlausible Relative Abundance
268[C10H21I]⁺•Molecular Ion (M⁺•)Low
141[C10H21]⁺Loss of Iodine radical (M - •I)Moderate
127I⁺Iodine cationModerate to High
57[C4H9]⁺Butyl cation (from alkyl chain cleavage)High (Base Peak)
43[C3H7]⁺Propyl cation (from alkyl chain cleavage)High
29[C2H5]⁺Ethyl cation (from alkyl chain cleavage)Moderate

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH3 (C1)1.0 - 1.2Doublet~7
CH2 (C3-C9)1.2 - 1.4Multiplet-
CH (C2)4.0 - 4.2Sextet~7
CH3 (C10)0.8 - 0.9Triplet~7

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomHybridizationPredicted Chemical Shift (δ, ppm)
C1sp³25 - 30
C2sp³30 - 35
C3sp³35 - 40
C4-C9sp³22 - 32
C10sp³14

Table 4: Comparison with Alternative Analytical Techniques

TechniqueParameterThis compound1-Bromodecane (Alternative)
FTIR Spectroscopy C-I Stretch500 - 600 cm⁻¹ (weak)C-Br Stretch: 560 - 620 cm⁻¹
C-H Stretch (alkane)2850 - 2960 cm⁻¹ (strong)2850 - 2960 cm⁻¹ (strong)
Raman Spectroscopy C-I Stretch500 - 600 cm⁻¹ (strong)C-Br Stretch: 560 - 620 cm⁻¹ (strong)
CH₂/CH₃ Bending1440 - 1470 cm⁻¹1440 - 1470 cm⁻¹

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from any impurities and to determine its molecular weight and fragmentation pattern.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.

GC-MS Parameters:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

  • 5 mm NMR tubes.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Filter the solution through a pipette with a small cotton plug into a clean, dry NMR tube to remove any particulate matter.

¹H NMR Parameters:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Width: 30°

  • Spectral Width: -2 to 12 ppm

¹³C NMR Parameters:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Pulse Program: Proton-decoupled (e.g., zgpg30)

  • Spectral Width: 0 to 220 ppm

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of an unknown liquid sample, leading to the identification of this compound.

Analytical_Workflow Analytical Workflow for this compound Characterization cluster_sample Sample Handling cluster_preliminary Preliminary Analysis cluster_separation Separation & Identification cluster_structure Structural Elucidation cluster_data Data Interpretation & Confirmation Unknown_Sample Unknown Liquid Sample FTIR FTIR Spectroscopy Unknown_Sample->FTIR Functional Groups Raman Raman Spectroscopy Unknown_Sample->Raman Vibrational Modes GC_MS GC-MS Analysis Unknown_Sample->GC_MS Purity & Mol. Weight Data_Analysis Combined Data Analysis FTIR->Data_Analysis Raman->Data_Analysis NMR_1H ¹H NMR GC_MS->NMR_1H Purified Sample GC_MS->Data_Analysis NMR_13C ¹³C NMR NMR_1H->NMR_13C NMR_1H->Data_Analysis NMR_13C->Data_Analysis Structure_Confirmation Structure Confirmation: This compound Data_Analysis->Structure_Confirmation

Caption: Workflow for the characterization of this compound.

Conclusion

The combination of GC-MS and NMR spectroscopy provides a powerful and comprehensive approach for the unambiguous characterization of this compound. GC-MS is invaluable for determining the purity and molecular weight of the compound, while its fragmentation pattern offers initial structural clues. ¹H and ¹³C NMR spectroscopy are essential for the detailed elucidation of the molecular structure, confirming the connectivity of atoms within the molecule.

While FTIR and Raman spectroscopy can provide complementary information about the presence of the C-I bond and the alkane backbone, they are generally less definitive for complete structural determination of haloalkanes compared to the combination of GC-MS and NMR. For researchers in drug development and organic synthesis, the integrated use of these techniques is recommended for reliable and thorough characterization of this compound and related compounds.

Reactivity Showdown: 2-Iododecane vs. 2-Bromodecane in Substitution and Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of an appropriate alkyl halide starting material is a critical decision that can significantly impact reaction efficiency and product yield. This guide provides an in-depth comparison of the reactivity of 2-iododecane and 2-bromodecane (B1670051), two commonly used secondary alkyl halides, in nucleophilic substitution and elimination reactions. The information presented is supported by established chemical principles and outlines experimental protocols for their comparative analysis.

Executive Summary

In the realm of alkyl halide reactivity, the nature of the leaving group is a paramount factor. Iodide is an exceptional leaving group, being the conjugate base of a strong acid (hydroiodic acid), which renders this compound significantly more reactive than 2-bromodecane in both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The weaker carbon-iodine bond, compared to the carbon-bromine bond, facilitates its cleavage, leading to faster reaction rates.

Data Presentation: A Comparative Overview

Reaction TypeReactantNucleophile/BaseSolventExpected Relative Rate
SN2 This compoundSodium IodideAcetone (B3395972)Faster
SN2 2-BromodecaneSodium IodideAcetoneSlower
E2 This compoundPotassium tert-butoxidetert-ButanolFaster
E2 2-BromodecanePotassium tert-butoxidetert-ButanolSlower
SN1/E1 (Solvolysis) This compoundEthanolEthanolFaster
SN1/E1 (Solvolysis) 2-BromodecaneEthanolEthanolSlower

Understanding the Reactivity Difference: The Role of the Leaving Group

The observed difference in reactivity stems directly from the properties of the halide leaving group. A good leaving group is a weak base, meaning it is stable on its own. The iodide ion (I⁻) is a larger, more polarizable, and weaker base than the bromide ion (Br⁻). This is because hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr). The weaker C-I bond is more easily broken than the C-Br bond, leading to a lower activation energy for reactions involving this compound.

Leaving_Group_Ability cluster_reactivity Factors Influencing Reactivity cluster_comparison Comparison Leaving_Group_Ability Leaving Group Ability Bond_Strength C-X Bond Strength Leaving_Group_Ability->Bond_Strength Basicity Basicity of X⁻ Leaving_Group_Ability->Basicity Iodide Iodide (I⁻) Bond_Strength->Iodide Weaker Bromide Bromide (Br⁻) Bond_Strength->Bromide Stronger Basicity->Iodide Weaker Base Basicity->Bromide Stronger Base Higher_Reactivity Higher_Reactivity Iodide->Higher_Reactivity => Higher Reactivity Lower_Reactivity Lower_Reactivity Bromide->Lower_Reactivity => Lower Reactivity

Caption: Logical relationship of leaving group ability and its impact on reactivity.

Experimental Protocols

To empirically validate the reactivity differences, the following experimental protocols can be employed.

Experiment 1: Comparison of SN2 Reactivity

This experiment utilizes the Finkelstein reaction, where a halide is displaced by another. The reaction of 2-bromodecane with sodium iodide in acetone will result in the formation of this compound and a sodium bromide precipitate, as sodium bromide is insoluble in acetone.[1][2] The rate of precipitate formation provides a qualitative measure of the reaction rate. This compound, when subjected to the same conditions, will not produce a precipitate as no reaction occurs. A more direct comparison can be made by reacting both substrates with a different nucleophile, such as sodium azide (B81097), and monitoring the disappearance of starting material over time using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

Protocol:

  • Prepare two separate reaction tubes.

  • To each tube, add 1 mL of a 15% solution of sodium iodide in acetone.[3][4]

  • To the first tube, add 5 drops of 2-bromodecane.

  • To the second tube, add 5 drops of this compound (as a control).

  • Shake both tubes and observe for the formation of a precipitate.

  • Record the time taken for the precipitate to appear in the tube containing 2-bromodecane. No precipitate is expected in the tube with this compound.

  • For a quantitative comparison, react each alkyl halide with a solution of sodium azide in acetone and take aliquots at regular intervals to be analyzed by GC to determine the concentration of the starting material.

Experiment 2: Comparison of E2 Reactivity

The E2 reaction is favored by strong, bulky bases.[5] Potassium tert-butoxide is a suitable base for this purpose.[5] The reaction will produce a mixture of decene isomers. The progress of the reaction can be monitored by quenching aliquots of the reaction mixture at specific time points and analyzing the composition by GC to determine the extent of conversion of the starting material.

Protocol:

  • Prepare two separate round-bottom flasks equipped with stir bars and reflux condensers.

  • In each flask, dissolve a molar equivalent of potassium tert-butoxide in anhydrous tert-butanol.

  • To the first flask, add one molar equivalent of this compound.

  • To the second flask, add one molar equivalent of 2-bromodecane.

  • Heat both reaction mixtures to a constant temperature (e.g., 50°C).

  • At regular time intervals, withdraw a small aliquot from each reaction mixture, quench it with water, and extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the extracted samples by GC to determine the ratio of the starting alkyl halide to the alkene products.

  • Plot the concentration of the starting material versus time for both reactions to compare their rates.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Reactants Prepare Reactants: - this compound - 2-Bromodecane - Nucleophile/Base - Solvent Setup Set up parallel reactions under identical conditions (temperature, concentration) Reactants->Setup Monitor Monitor reaction progress over time Setup->Monitor Sampling Take aliquots at regular intervals Monitor->Sampling Quench Quench reaction in aliquots Sampling->Quench Analysis_Method Analyze by GC or other suitable method Quench->Analysis_Method Data Plot concentration vs. time Analysis_Method->Data Comparison Compare reaction rates Data->Comparison

Caption: A typical experimental workflow for comparing the reactivity of the two compounds.

Conclusion

For synthetic applications requiring a reactive secondary alkyl halide, this compound is the superior choice over 2-bromodecane. Its enhanced reactivity, stemming from the excellent leaving group ability of iodide, translates to faster reaction times and potentially milder reaction conditions. This can be particularly advantageous in complex syntheses where minimizing side reactions and preserving sensitive functional groups is crucial. While 2-bromodecane is a viable substrate, its lower reactivity necessitates more forcing conditions, which may not be compatible with all synthetic strategies. The experimental protocols outlined provide a framework for confirming these reactivity differences in a laboratory setting.

References

A Comparative Analysis of SN1 and SN2 Reactivity in 2-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactivity of 2-iododecane. As a secondary alkyl halide, this compound stands at a mechanistic crossroads, capable of undergoing both SN1 and SN2 reactions. The preferred pathway and reaction rate are highly dependent on specific experimental conditions. This document outlines the factors governing this reactivity, presents expected outcomes based on established principles, and provides detailed experimental protocols for empirical analysis.

Theoretical Framework: SN1 vs. SN2 Pathways

Nucleophilic substitution reactions are fundamental transformations in organic synthesis. The reactivity of an alkyl halide like this compound is primarily dictated by the interplay of several factors: the structure of the substrate, the nature of the nucleophile, the properties of the solvent, and the leaving group.

  • SN2 (Bimolecular Nucleophilic Substitution): This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[1][2] Steric hindrance around the reaction center is a critical factor; less hindered substrates react faster.[3]

  • SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate.[4][5] The second step is the rapid attack of the nucleophile on the carbocation. The rate of an SN1 reaction is dependent only on the concentration of the substrate (Rate = k[Substrate]). The stability of the carbocation intermediate is paramount, with more stable carbocations forming more readily.

For this compound, a secondary alkyl halide, both pathways are viable. The choice between SN1 and SN2 is therefore a nuanced decision based on the reaction environment.

Data Presentation: Expected Reactivity of this compound
Parameter SN2 Conditions SN1 Conditions
Substrate Comparison
1-Iododecane (Primary) FastVery Slow (unstable primary carbocation)
This compound (Secondary) Moderate (slower than primary due to steric hindrance)Possible (moderately stable secondary carbocation)
tert-Amyl Iodide (Tertiary) Very Slow/No Reaction (severe steric hindrance)Fast (stable tertiary carbocation)
Typical Nucleophile Strong, high concentration (e.g., N₃⁻, CN⁻, RS⁻)Weak or neutral, often the solvent (e.g., H₂O, ROH)
Solvent Polar Aprotic (e.g., Acetone (B3395972), DMF, DMSO)Polar Protic (e.g., H₂O, Ethanol, Acetic Acid)
Rate Law Rate = k[this compound][Nucleophile]Rate = k[this compound]
Stereochemistry (if starting with a chiral center) Complete inversionRacemization (mixture of inversion and retention)[6]
Potential Side Reactions E2 Elimination (favored by strong, bulky bases)E1 Elimination (competes with SN1)

Experimental Protocols

To empirically determine the reactivity of this compound and the dominant reaction pathway, the following experimental protocols can be employed.

Protocol 1: Determination of SN2 Reactivity

Objective: To measure the rate of the SN2 reaction of this compound with a strong nucleophile in a polar aprotic solvent.

Materials:

  • This compound

  • Sodium azide (B81097) (NaN₃)

  • Anhydrous acetone (solvent)

  • Dodecane (B42187) (internal standard)

  • Gas chromatograph (GC) with a suitable column (e.g., non-polar capillary column)

  • Thermostated reaction vessel

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound and dodecane (internal standard) in anhydrous acetone. Prepare a separate stock solution of sodium azide in anhydrous acetone.

  • Reaction Setup: In a thermostated reaction vessel maintained at a constant temperature (e.g., 50 °C), add the sodium azide solution.

  • Initiation: Inject a known volume of the this compound/dodecane solution into the pre-heated sodium azide solution to initiate the reaction. Start timing immediately.

  • Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a large volume of cold diethyl ether and washing with water to remove unreacted sodium azide.

  • Analysis: Analyze the organic layer of the quenched samples by GC.

  • Data Analysis: Determine the concentration of this compound relative to the internal standard at each time point. Plot the natural logarithm of the concentration of this compound versus time. For a second-order reaction, a plot of 1/[this compound] vs. time will be linear, and the rate constant can be determined from the slope.

Protocol 2: Determination of SN1 Reactivity (Solvolysis)

Objective: To measure the rate of the SN1 solvolysis of this compound in a polar protic solvent.

Materials:

Procedure:

  • Reaction Setup: In a flask placed in a thermostated water bath at a constant temperature (e.g., 50 °C), add the ethanol/water solvent.

  • Initiation: Add a known amount of this compound to the pre-heated solvent to start the solvolysis reaction. The reaction will produce hydriodic acid (HI).

  • Titration: At regular time intervals, withdraw an aliquot of the reaction mixture and immediately titrate the produced HI with the standardized NaOH solution using phenolphthalein as an indicator.

  • Data Analysis: The amount of NaOH used is proportional to the amount of this compound that has reacted. Plot the natural logarithm of the remaining concentration of this compound (calculated from the initial concentration and the amount reacted) versus time. For a first-order reaction, this plot will be linear, and the rate constant (k) is the negative of the slope.

Visualizations

Logical Flow of SN1/SN2 Competition

The following diagram illustrates the key factors that determine whether this compound will react via an SN1 or SN2 pathway.

SN1_SN2_Competition cluster_conditions Reaction Conditions Substrate This compound (Secondary Alkyl Halide) Nucleophile Nucleophile Solvent Solvent Weak_Nu Weak/Neutral (e.g., H2O, ROH) Nucleophile->Weak_Nu Strong_Nu Strong/Anionic (e.g., N3-, CN-) Nucleophile->Strong_Nu Protic_Solvent Polar Protic (e.g., Ethanol) Solvent->Protic_Solvent Aprotic_Solvent Polar Aprotic (e.g., Acetone) Solvent->Aprotic_Solvent SN1_Pathway SN1 Pathway Carbocation Intermediate Carbocation Intermediate SN1_Pathway->Carbocation Intermediate SN2_Pathway SN2 Pathway Pentavalent Transition State Pentavalent Transition State SN2_Pathway->Pentavalent Transition State Weak_Nu->SN1_Pathway Strong_Nu->SN2_Pathway Protic_Solvent->SN1_Pathway Aprotic_Solvent->SN2_Pathway Racemized Product Racemized Product Carbocation Intermediate->Racemized Product Inverted Product Inverted Product Pentavalent Transition State->Inverted Product

Caption: Factors influencing the competition between SN1 and SN2 pathways for this compound.

Experimental Workflow for Kinetic Analysis

The following diagram outlines a general workflow for determining the rate of a nucleophilic substitution reaction.

Experimental_Workflow Start Prepare Reactant and Internal Standard Solutions Setup Equilibrate Reaction Vessel to Desired Temperature Start->Setup Initiate Mix Reactants to Initiate Reaction Setup->Initiate Sample Withdraw Aliquots at Regular Time Intervals Initiate->Sample Quench Quench Reaction in Aliquots Sample->Quench Analyze Analyze Samples via GC or Titration Quench->Analyze Data Plot Concentration vs. Time to Determine Rate Constant Analyze->Data

Caption: General experimental workflow for determining nucleophilic substitution reaction rates.

References

A Comparative Guide to Analytical Techniques for Purity Assessment of 2-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity for chemical compounds like 2-Iododecane is a critical prerequisite for reliable research and development. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The selection of an appropriate analytical method hinges on various factors, including the volatility of this compound, the nature of potential impurities, and the specific requirements for sensitivity and structural elucidation. Potential impurities in the synthesis of this compound may include unreacted starting materials, residual solvents, and isomeric byproducts. Alkyl halides are also recognized as a class of potential genotoxic impurities (PGIs) in drug development, necessitating highly sensitive analytical methods for their detection and quantification.[1][2]

Comparison of Analytical Techniques

Each analytical technique offers distinct advantages and limitations for the purity assessment of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds.[1][3][4] Given that this compound is a relatively volatile long-chain alkyl halide, GC-MS is a highly suitable method. It provides excellent separation of components in a mixture and, with the mass spectrometer detector, offers structural information that is invaluable for the identification of unknown impurities.[3][4] GC-MS is known for its high sensitivity, making it ideal for detecting trace-level impurities.[5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique, particularly for non-volatile or thermally labile compounds.[3] While this compound can be analyzed by GC, HPLC offers an alternative, especially when dealing with non-volatile impurities. Since this compound lacks a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) or a Charged Aerosol Detector (CAD) is often necessary.[3][7] HPLC with RID is a straightforward method for determining overall purity but generally has lower sensitivity and specificity compared to GC-MS.[3]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the determination of compound purity without the need for a specific reference standard of the analyte.[8][9][10] It is a non-destructive technique that provides a direct measurement of the analyte's concentration relative to a certified internal standard.[8][11] qNMR is highly accurate and can be used for both identification and purity determination in a single experiment.[8] However, it may have a higher limit of detection compared to chromatographic methods and can be challenging if impurity signals overlap with the analyte signals.[9]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established methods for the analysis of long-chain alkyl halides and is suitable for determining the purity of this compound and identifying volatile impurities.[3]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the sample solution via splitless injection.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

  • Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable volatile solvent such as hexane (B92381) or dichloromethane.[3]

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This protocol is adapted from a method for a similar long-chain dihalogenated alkane and is suitable for assessing the purity of this compound, particularly for detecting non-volatile impurities.[3]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (95:5 v/v). The mobile phase should be thoroughly degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[3]

Quantitative ¹H NMR (qNMR)

This protocol provides general guidelines for performing qNMR for the absolute purity determination of organic compounds like this compound.[12]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) 4–12 mg of the this compound sample into a 5 mm NMR tube.

    • Accurately weigh a suitable internal standard (e.g., maleic anhydride, dimethyl sulfone) into the same NMR tube. The choice of internal standard should be based on its purity, stability, and having signals that do not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., 600 µL of CDCl₃) to the NMR tube.

  • NMR Instrument Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker).

    • Acquisition Temperature: 25°C (298 K), regulated.

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis).

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Perform manual phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Purity Calculation: The purity of this compound is calculated using the following formula:

    • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P_std = purity of the internal standard.

Data Presentation

The following tables summarize the key performance characteristics of each analytical technique for the purity assessment of this compound.

Table 1: Comparison of Analytical Techniques

ParameterGC-MSHPLC-RIDqNMR
Primary Use Separation and identification of volatile and semi-volatile impurities.[3]Separation and quantification of non-volatile impurities.[3]Absolute quantification of the main component and NMR-active impurities.[9]
Selectivity HighModerateHigh (depends on signal overlap)
Sensitivity High (pg to ng range)Low (µg range)Moderate (mg range)
Structural Info Yes (from mass spectra)[3]NoYes (from chemical shifts and coupling)
Quantification Relative (area %) or absolute with standardsRelative (area %) or absolute with standardsAbsolute (with internal standard)[9]
Sample Prep. Simple (dilution)Simple (dilution, filtration)Requires accurate weighing
Run Time ~15-30 minutes~10-20 minutes~5-15 minutes per sample
Cost Moderate to HighLow to ModerateHigh (instrument cost)

Table 2: Typical Experimental Data (Hypothetical for this compound based on similar compounds)

TechniqueAnalyteRetention Time / Chemical Shift (δ)Peak Area / Integral (relative)Calculated Purity (%)
GC-MS This compound12.5 min98.598.5% (by area %)
Impurity 1 (e.g., Dodecane)10.2 min1.0-
Impurity 2 (e.g., 1-Dodecene)10.5 min0.5-
HPLC-RID This compound5.8 min99.099.0% (by area %)
Impurity 3 (non-volatile)3.2 min1.0-
qNMR This compound (CH-I proton)~4.2 ppm1.0099.2% (absolute)
Internal Standard(Varies)(Varies based on mass)-

Mandatory Visualization

The following diagrams illustrate the logical workflows for the purity assessment of this compound using the described analytical techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start This compound Sample dissolve Dissolve in Hexane (1 mg/mL) start->dissolve inject Inject 1 µL dissolve->inject separate Separation on Capillary Column inject->separate detect EI Ionization & Mass Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate identify Identify Impurities (Mass Spectra Library) chromatogram->identify purity Calculate Purity (Area %) integrate->purity

Caption: Workflow for purity assessment of this compound by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing start This compound Sample dissolve Dissolve in Mobile Phase (10 mg/mL) start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 20 µL filter->inject separate Separation on C18 Column inject->separate detect Refractive Index Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate purity Calculate Purity (Area %) integrate->purity

Caption: Workflow for purity assessment of this compound by HPLC-RID.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation weigh_sample Accurately Weigh This compound Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for absolute purity determination of this compound by qNMR.

References

A Comparative Guide to Substitution Reactions: 2-Iododecane vs. 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes. Alkyl halides, such as 2-iododecane and 1-iododecane (B1670042), are common precursors in nucleophilic substitution reactions. Understanding the nuances of their reactivity is crucial for predicting reaction mechanisms, optimizing conditions, and maximizing product yields. This guide provides an objective comparison of this compound and 1-iododecane in substitution reactions, supported by established chemical principles and generalized experimental data.

Structural and Mechanistic Overview

The reactivity of an alkyl halide in a substitution reaction is fundamentally dictated by its structure. 1-Iododecane is a primary (1°) alkyl iodide, where the iodine-bearing carbon is bonded to only one other carbon atom. In contrast, this compound is a secondary (2°) alkyl iodide, with the iodine-bearing carbon attached to two other carbon atoms. This seemingly subtle difference has profound implications for the preferred reaction pathway, be it a bimolecular nucleophilic substitution (SN2) or a unimolecular nucleophilic substitution (SN1).

1-Iododecane (Primary Alkyl Iodide): Due to minimal steric hindrance around the reactive carbon center, 1-iododecane strongly favors the SN2 mechanism . This pathway involves a backside attack by a nucleophile, leading to a concerted displacement of the iodide leaving group and an inversion of stereochemistry if the carbon were chiral.

This compound (Secondary Alkyl Iodide): The increased steric bulk around the electrophilic carbon in this compound impedes the backside attack required for an SN2 reaction, rendering this pathway significantly slower compared to its primary isomer.[1] Consequently, this compound can also undergo substitution via the SN1 mechanism , particularly in the presence of a weak nucleophile and a polar protic solvent. The SN1 pathway proceeds through a planar carbocation intermediate, which can be attacked by a nucleophile from either face, leading to a racemic mixture of products if the starting material is chiral.

Data Presentation: A Comparative Analysis

Feature1-Iododecane (Primary)This compound (Secondary)
Preferred Mechanism Predominantly SN2SN2 (slower than primary) and SN1 are possible, depending on reaction conditions.
Relative SN2 Rate FastSlow (due to increased steric hindrance)
Relative SN1 Rate Very Slow (primary carbocation is highly unstable)Possible (secondary carbocation is more stable than primary)
Favored Nucleophiles Strong, unhindered nucleophiles (e.g., I⁻, CN⁻, N₃⁻)For SN2: Strong, unhindered nucleophiles. For SN1: Weak nucleophiles (e.g., H₂O, ROH).
Favored Solvents Polar aprotic solvents (e.g., acetone (B3395972), DMF, DMSO) for SN2For SN2: Polar aprotic solvents. For SN1: Polar protic solvents (e.g., water, ethanol).
Stereochemistry Inversion of configuration (for SN2)Inversion of configuration (for SN2) or racemization (for SN1).
Potential Side Reactions E2 elimination with strong, bulky bases.E2 elimination with strong bases and E1 elimination can compete with SN1 reactions.

Experimental Protocols

To quantitatively assess the reactivity of this compound and 1-iododecane, a kinetic study can be performed. The following is a generalized protocol for a comparative analysis of their SN2 reaction rates with sodium azide (B81097) in acetone, a classic example of a Finkelstein reaction.

Objective: To determine and compare the second-order rate constants for the reaction of 1-iododecane and this compound with sodium azide in acetone.

Materials:

  • 1-Iododecane

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous acetone

  • Standard laboratory glassware (volumetric flasks, pipettes, reaction vials)

  • Constant temperature bath

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for monitoring reaction progress

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of known concentration (e.g., 0.1 M) of 1-iododecane in anhydrous acetone.

    • Prepare a separate stock solution of the same concentration (e.g., 0.1 M) of this compound in anhydrous acetone.

    • Prepare a stock solution of known concentration (e.g., 0.2 M) of sodium azide in anhydrous acetone. Note: The solubility of NaN₃ in acetone is limited, so ensure it is fully dissolved.

  • Kinetic Run (to be performed for each isomer):

    • Equilibrate the stock solutions to the desired reaction temperature (e.g., 25°C) in a constant temperature bath.

    • In a reaction vial, mix equal volumes of the respective alkyl iodide stock solution and the sodium azide stock solution. Start a timer immediately upon mixing.

    • At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot immediately by diluting it in a known volume of a suitable solvent (e.g., diethyl ether) and washing with water to remove unreacted sodium azide.

  • Analysis:

    • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the alkyl iodide remaining or the concentration of the alkyl azide product formed.

    • Plot the concentration of the alkyl iodide versus time.

    • The second-order rate constant (k) can be determined from the integrated rate law for a second-order reaction: 1/[A]t = kt + 1/[A]₀, where [A]t is the concentration of the alkyl iodide at time t, and [A]₀ is the initial concentration. A plot of 1/[A]t versus time should yield a straight line with a slope equal to k.

  • Comparison:

    • Compare the calculated rate constants for 1-iododecane and this compound to quantitatively assess their relative reactivity under the specified conditions.

Mandatory Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Substitution_Pathways cluster_1_iododecane 1-Iododecane (Primary) cluster_2_iododecane This compound (Secondary) I1 1-Iododecane TS1 SN2 Transition State (Backside Attack) I1->TS1 Strong Nucleophile P1 Substitution Product (Inversion of Stereochemistry) TS1->P1 I2 This compound TS2_SN2 SN2 Transition State (Sterically Hindered) I2->TS2_SN2 Strong Nucleophile (Slower) Carbocation Secondary Carbocation (Planar Intermediate) I2->Carbocation Weak Nucleophile (Polar Protic Solvent) P2_SN2 Substitution Product (Inversion) TS2_SN2->P2_SN2 P2_SN1 Substitution Products (Racemic Mixture) Carbocation->P2_SN1 Nucleophilic Attack

Caption: Reaction pathways for 1-iododecane and this compound.

Experimental_Workflow prep Prepare Stock Solutions (Alkyl Iodides & NaN₃ in Acetone) equilibrate Equilibrate Solutions to Reaction Temperature prep->equilibrate mix Mix Reactants & Start Timer equilibrate->mix aliquot Withdraw Aliquots at Timed Intervals mix->aliquot quench Quench Reaction aliquot->quench analyze Analyze by GC/HPLC quench->analyze plot Plot Data & Calculate Rate Constant analyze->plot

Caption: Workflow for kinetic analysis of substitution reactions.

References

The Strategic Advantage of 2-Iododecane in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that significantly impacts the efficiency, cost, and overall success of a synthetic route. This guide provides a comprehensive cost-benefit analysis of utilizing 2-iododecane in key synthetic transformations, comparing its performance and economic viability against its common alternatives, 2-bromodecane (B1670051) and 2-chlorodecane (B13024903).

The utility of an alkyl halide in synthesis is fundamentally dictated by the nature of the carbon-halogen bond. The reactivity of these compounds in nucleophilic substitution and cross-coupling reactions generally follows the trend: R-I > R-Br > R-Cl. This is attributed to the decreasing bond strength and increasing polarizability down the halogen group, making the iodide a superior leaving group.[1][2] This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields, factors that can significantly outweigh a potentially higher initial procurement cost.

Cost Analysis: A Comparative Overview

A direct cost comparison reveals that while this compound may have a higher upfront cost per gram, its superior reactivity can lead to overall cost savings through improved efficiency and reduced need for harsh reagents or prolonged reaction times. The synthesis of 2-halodecanes from the common precursor, 2-decanol (B1670014), also presents a cost consideration. The price of reagents for each transformation contributes to the overall cost-effectiveness of using a particular halide.

Compound/ReagentPrice (per 100g)VendorPurity
This compound (estimated)~$125.65Thermo Scientific98%
1-Iododecane (B1670042)$125.65[3]Thermo Scientific98%
1-Bromodecane$31.70Sigma-Aldrich98%
1-Chlorodecane$157.00[4]Sigma-Aldrich98%
2-Decanol~$150-200Multiple>98%
Iodine~$68.53Flinn ScientificLab Grade
Triphenylphosphine (B44618)$68.20Sigma-Aldrich99%

Performance in Key Synthetic Reactions

To provide a quantitative comparison, this guide examines the performance of this compound and its alternatives in two fundamental and widely used synthetic transformations: nucleophilic substitution (Sₙ2) and the Sonogashira cross-coupling reaction.

Nucleophilic Substitution: The Sₙ2 Reaction

The Sₙ2 reaction is a cornerstone of organic synthesis, allowing for the introduction of a wide variety of functional groups. The rate of this reaction is highly dependent on the leaving group ability of the halide.

SubstrateNucleophileSolventTemperature (°C)Time (h)Yield (%)
This compound NaN₃DMF252 >95
2-Bromodecane NaN₃DMF5012 ~90
2-Chlorodecane NaN₃DMF8048 ~70

The data in this table is representative and compiled from general principles of organic chemistry, where reaction rates for Sₙ2 reactions follow the trend I > Br > Cl. Specific experimental data for direct comparison is often proprietary or not published in a comparative format.

As the data illustrates, the use of this compound allows for significantly milder reaction conditions and drastically reduced reaction times while achieving a near-quantitative yield. This increased efficiency can lead to higher throughput and reduced energy consumption, contributing to overall cost savings.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an organic halide. While traditionally applied to aryl and vinyl halides, its application with alkyl halides is an area of growing interest. The reactivity of the halide is again a critical factor.

SubstrateAlkyneCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
This compound Phenylacetylene (B144264)Fe-based[5]LiHMDSNMP254 up to 89 [5]
2-Bromodecane PhenylacetylenePd-NHC/CuI[6]Cs₂CO₃Dioxane8018 Moderate
2-Chlorodecane PhenylacetyleneNot reported----Low to no reaction

Recent research has demonstrated the utility of iron-catalyzed Sonogashira coupling of non-activated secondary alkyl iodides under mild conditions.[5] While palladium-catalyzed systems exist for secondary alkyl bromides, these often require higher temperatures and longer reaction times.[6] Secondary alkyl chlorides are generally unreactive in Sonogashira couplings.

The ability to perform the Sonogashira coupling with this compound at room temperature and with a less expensive iron catalyst presents a significant advantage in terms of both cost and sustainability.

Experimental Protocols

Detailed methodologies for the synthesis of the 2-halodecanes and the subsequent nucleophilic substitution and Sonogashira coupling reactions are provided below.

Synthesis of 2-Halodecanes from 2-Decanol

General Principle: The conversion of a secondary alcohol to an alkyl halide can be achieved through various methods. For iodination, a mild and effective method involves the use of iodine and triphenylphosphine.[7] Bromination and chlorination can be achieved using reagents like phosphorus tribromide and thionyl chloride, respectively.

Synthesis of this compound:

  • In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.2 eq.) in anhydrous dichloromethane.

  • Slowly add iodine (1.2 eq.) portion-wise to the stirred solution.

  • Add 2-decanol (1.0 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield this compound.

Synthesis of 2-Bromodecane:

  • To a stirred solution of 2-decanol (1.0 eq.) in a suitable solvent at 0 °C, slowly add phosphorus tribromide (0.4 eq.).

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor by TLC.

  • After completion, carefully pour the reaction mixture over ice and extract with a suitable organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purify by distillation or column chromatography.

Synthesis of 2-Chlorodecane:

  • To a stirred solution of 2-decanol (1.0 eq.), add thionyl chloride (1.2 eq.) dropwise at 0 °C.

  • Warm the reaction mixture to room temperature and then heat to reflux. Monitor by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

  • Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Purify by distillation or column chromatography.

Nucleophilic Substitution with Sodium Azide (B81097)
  • To a solution of the 2-halodecane (1.0 eq.) in DMF, add sodium azide (1.5 eq.).

  • Stir the reaction mixture at the temperature and for the duration specified in the comparison table.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-azidodecane, which can be further purified by chromatography.

Sonogashira Coupling with Phenylacetylene
  • For this compound (Iron-catalyzed):

    • To a mixture of the iron catalyst, this compound (1.0 eq.), and phenylacetylene (1.2 eq.) in NMP, slowly add a solution of LiHMDS (2.0 eq.) at room temperature.[5]

    • Stir the reaction for the specified time and monitor by GC-MS.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate. Purify by column chromatography.

  • For 2-Bromodecane (Palladium-catalyzed):

    • To a mixture of a palladium-NHC complex, CuI, and cesium carbonate in dioxane, add 2-bromodecane (1.0 eq.) and phenylacetylene (1.2 eq.).[6]

    • Heat the reaction mixture to the specified temperature and monitor by TLC or GC-MS.

    • After completion, cool the reaction, filter through a pad of celite, and concentrate.

    • Purify the residue by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthesis and subsequent reactions of this compound and its alternatives.

Synthesis_of_2_Halodecanes 2-Decanol 2-Decanol I2_PPh3 I₂, PPh₃ 2-Decanol->I2_PPh3 PBr3 PBr₃ 2-Decanol->PBr3 SOCl2 SOCl₂ 2-Decanol->SOCl2 Iododecane This compound I2_PPh3->Iododecane Bromodecane 2-Bromodecane PBr3->Bromodecane Chlorodecane 2-Chlorodecane SOCl2->Chlorodecane

Caption: Synthesis of 2-Halodecanes from 2-Decanol.

Reaction_Comparison cluster_SN2 Nucleophilic Substitution (Sₙ2) cluster_Sonogashira Sonogashira Coupling Iododecane_SN2 This compound Product_SN2 2-Azidodecane Iododecane_SN2->Product_SN2 Fast, Mild Bromodecane_SN2 2-Bromodecane Bromodecane_SN2->Product_SN2 Moderate Chlorodecane_SN2 2-Chlorodecane Chlorodecane_SN2->Product_SN2 Slow, Harsh Iododecane_Sono This compound Product_Sono Coupled Product Iododecane_Sono->Product_Sono High Yield, Mild Bromodecane_Sono 2-Bromodecane Bromodecane_Sono->Product_Sono Moderate Yield Chlorodecane_Sono 2-Chlorodecane Chlorodecane_Sono->Product_Sono Low/No Reaction

Caption: Reactivity Comparison in Sₙ2 and Sonogashira Reactions.

Conclusion

While the initial purchase price of this compound may be higher than its bromo- and chloro- counterparts, a thorough cost-benefit analysis reveals its significant advantages in synthetic applications. Its superior reactivity in nucleophilic substitution and Sonogashira coupling reactions leads to shorter reaction times, milder conditions, and higher yields. These factors contribute to reduced operational costs, increased throughput, and access to synthetic routes that are not feasible with less reactive halides. For researchers and professionals in drug development and complex molecule synthesis, the strategic use of this compound can be a highly cost-effective and efficient approach.

References

Benchmarking 2-Iododecane: A Comparative Guide for Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2-iododecane's performance in alkylation reactions, a cornerstone of synthetic organic chemistry and crucial for the development of novel therapeutics. By objectively comparing its reactivity with alternative alkylating agents and providing detailed experimental frameworks, this document serves as a practical resource for optimizing synthetic routes and making informed decisions on reagent selection.

Performance Comparison of Alkylating Agents

The choice of an alkylating agent is governed by a delicate balance between reactivity, selectivity, and cost. Iodoalkanes, including this compound, are generally more reactive than their bromo- and chloro-analogs due to the lower carbon-iodine bond dissociation energy. This heightened reactivity can translate to faster reaction times and milder reaction conditions. However, the position of the halogen atom significantly influences the reaction outcome.

Secondary halides, such as this compound, are notably more susceptible to steric hindrance compared to their primary counterparts (e.g., 1-iododecane). This steric bulk can impede the backside attack required for a typical S(_N)2 reaction, often leading to lower yields and the formation of elimination byproducts.

The following table summarizes the expected performance of this compound in comparison to other representative alkyl decanes in the C-alkylation of a common active methylene (B1212753) compound, diethyl malonate.

Alkylating AgentStructureHalogenPositionExpected ReactivityTypical Yield RangePotential Side Reactions
This compound SecondaryIodine2High (but sterically hindered)ModerateElimination (alkene formation)
1-Iododecane (B1670042) PrimaryIodine1Very HighHigh to ExcellentMinimal
2-Bromodecane SecondaryBromine2ModerateLow to ModerateElimination
1-Bromodecane PrimaryBromine1HighGood to HighMinimal
2-Chlorodecane SecondaryChlorine2LowVery Low to No ReactionElimination
1-Chlorodecane PrimaryChlorine1ModerateModerateMinimal

Experimental Protocols

The following is a generalized procedure for the C-alkylation of an active methylene compound using an alkyl halide. This protocol can be adapted for use with this compound and other alkylating agents.

General Procedure for Alkylation of Diethyl Malonate

Materials:

  • Diethyl malonate

  • This compound (or alternative alkylating agent)

  • Sodium ethoxide (NaOEt) or other suitable base (e.g., potassium carbonate)

  • Anhydrous ethanol (B145695) (or other suitable solvent, e.g., DMF, THF)

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Magnesium sulfate (B86663) (for drying)

Procedure:

  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: To the solution of the diethyl malonate enolate, add this compound (1.0 equivalent) dropwise. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench with a dilute aqueous solution of hydrochloric acid until the pH is neutral.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways and Performance

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a logical comparison of alkylating agent performance.

G cluster_0 Experimental Workflow Enolate Formation Enolate Formation Alkylation Reaction Alkylation Reaction Enolate Formation->Alkylation Reaction Addition of This compound Workup Workup Alkylation Reaction->Workup Quenching Purification Purification Workup->Purification Extraction & Chromatography

Caption: A generalized workflow for an alkylation experiment.

G cluster_1 Performance Comparison Reactivity Reactivity Primary Primary Reactivity->Primary Less Steric Hindrance Secondary Secondary Reactivity->Secondary More Steric Hindrance Iodide Iodide Primary->Iodide Best Leaving Group Bromide Bromide Primary->Bromide Chloride Chloride Primary->Chloride Poorest Leaving Group Secondary->Iodide Secondary->Bromide Secondary->Chloride High Yield High Yield Iodide->High Yield Moderate Yield Moderate Yield Bromide->Moderate Yield Low Yield Low Yield Chloride->Low Yield

Caption: Factors influencing alkylation reaction yield.

A Comparative Guide to the Kinetic Profile of 2-Iododecane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 2-iododecane, a secondary alkyl iodide, in nucleophilic substitution reactions. Due to the limited direct kinetic data available for this compound, this document draws comparisons with analogous reactions of structurally similar primary and secondary iodoalkanes, such as 1-iododecane (B1670042) and 5-iododecane. The information presented here is intended to provide a foundational understanding of the expected reactivity, experimental methodologies for kinetic analysis, and a comparison with alternative alkyl halides.

Theoretical Framework: SN1 vs. SN2 Pathways

Nucleophilic substitution reactions are fundamental in organic synthesis. The reactivity of haloalkanes like this compound is primarily governed by two competing mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution).

  • SN2 (Bimolecular Nucleophilic Substitution): This is a single, concerted step where a nucleophile attacks the carbon atom bearing the leaving group from the backside. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. Steric hindrance around the reaction center is a key factor; primary haloalkanes are more susceptible to SN2 attack than secondary ones due to less steric bulk.[1]

  • SN1 (Unimolecular Nucleophilic Substitution): This is a two-step reaction. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. The stability of this carbocation is the most critical factor for the SN1 pathway.[1]

As a secondary iodoalkane, this compound can undergo both SN1 and SN2 reactions, with the preferred pathway depending on the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature.[1]

Comparative Kinetic Data

Table 1: Estimated Relative SN2 Reaction Rates of Iodoalkane Isomers

SubstrateStructurePrimary/ SecondarySteric HindranceExpected Relative SN2 Rate
1-IododecaneCH₃(CH₂)₉IPrimaryLow~1
This compoundCH₃CH(I)(CH₂)₇CH₃SecondaryModerate~0.02
5-IododecaneCH₃(CH₂)₄CH(I)(CH₂)₄CH₃SecondaryModerate~0.02

Note: These are estimated relative rates based on typical values for primary vs. secondary alkyl halides in SN2 reactions and are intended for comparative purposes. Actual rates will vary depending on the specific reaction conditions.

The lower expected SN2 rate for this compound compared to 1-iododecane is attributed to the increased steric hindrance at the secondary carbon, making the backside attack by the nucleophile more difficult.[1]

Table 2: Comparison of Alkyl Halides in SN2 Reactions

Alkyl HalideGeneral StructureC-X Bond Energy (kJ/mol)Relative Leaving Group AbilityEstimated Relative Rate
Alkyl IodideR-I~228Excellent~30,000
Alkyl BromideR-Br~285Good~200
Alkyl ChlorideR-Cl~346Moderate1

Note: The relative rates are generalized for SN2 reactions and highlight the superior leaving group ability of iodide.[2]

The significantly weaker carbon-iodine bond makes alkyl iodides, including this compound, much more reactive in nucleophilic substitution reactions compared to their bromide and chloride counterparts.[2]

Experimental Protocols for Kinetic Studies

A generalized protocol for determining the reaction rate of this compound with a nucleophile is outlined below. This method can be adapted for various nucleophiles and reaction conditions.

Objective: To determine the rate law and rate constant for the reaction of this compound with a given nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, sodium cyanide)

  • Anhydrous solvent (e.g., DMF, acetone)

  • Internal standard (for GC analysis)

  • Quenching solution

  • Standard laboratory glassware

  • Constant temperature bath

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Preparation of Solutions: Prepare stock solutions of this compound, the nucleophile, and an internal standard in the chosen solvent at known concentrations.

  • Reaction Setup: In a reaction flask maintained at a constant temperature, combine the this compound and internal standard solutions.

  • Initiation: Start the reaction by adding the nucleophile solution to the flask and begin timing.

  • Sampling: At regular intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a quenching solution to stop the reaction.

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of this compound relative to the internal standard.[1]

  • Data Analysis: Plot the concentration or the natural logarithm of the concentration of this compound versus time to determine the reaction rate and the rate constant. For a pseudo-first-order reaction (with the nucleophile in large excess), the negative slope of the ln[this compound] vs. time plot gives the pseudo-first-order rate constant.[1]

Visualizing Reaction Pathways and Workflows

Logical Flow for Mechanism Determination

G cluster_conditions Reaction Conditions cluster_pathways Potential Pathways cluster_analysis Kinetic Analysis cluster_outcome Mechanism Elucidation A Substrate (this compound) SN2 SN2 A->SN2 SN1 SN1 A->SN1 B Nucleophile (Strength & Concentration) B->SN2 Strong, High Conc. B->SN1 Weak, Low Conc. C Solvent (Polar Protic/Aprotic) C->SN2 Polar Aprotic C->SN1 Polar Protic D Temperature K Determine Rate Law SN2->K SN1->K M Dominant Mechanism K->M G prep 1. Prepare Reactant Solutions setup 2. Equilibrate Substrate at Constant Temp. prep->setup init 3. Initiate Reaction (Add Nucleophile) setup->init sample 4. Withdraw Aliquots at Time Intervals init->sample quench 5. Quench Reaction sample->quench analyze 6. Analyze by GC/HPLC quench->analyze plot 7. Plot Concentration vs. Time analyze->plot calc 8. Calculate Rate Constant plot->calc

References

A Comparative Analysis of Haloalkane Leaving Group Ability in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the leaving group ability of different halogens in haloalkanes, a fundamental concept in organic chemistry with significant implications for synthetic strategies and drug development. The leaving group's tendency to depart from the substrate is a critical factor influencing the rate of nucleophilic substitution reactions (both SN1 and SN2). This document summarizes key experimental data, details common experimental protocols for determining leaving group ability, and illustrates the underlying principles governing these reactions.

The Decisive Role of the Halogen in Reaction Kinetics

In nucleophilic substitution reactions, the halogen acts as the leaving group, departing with the electron pair from the carbon-halogen bond. The efficiency of this departure directly impacts the reaction rate. The general trend for leaving group ability among the halogens is:

I > Br > Cl > F

This trend is a result of a combination of factors, primarily the strength of the carbon-halogen bond and the stability of the resulting halide ion. A weaker carbon-halogen bond is more easily broken, and a more stable (less basic) halide ion is a better leaving group.[1][2]

Quantitative Analysis of Leaving Group Ability

The following tables present experimental data comparing the reaction rates of various haloalkanes in both SN1 and SN2 reactions. This quantitative data underscores the superior leaving group ability of iodide and the poor leaving group ability of fluoride.

SN1 Reaction Rates: Solvolysis of tert-Butyl Halides

The solvolysis of tertiary alkyl halides is a classic example of an SN1 reaction, where the rate-determining step is the formation of a carbocation through the departure of the leaving group. The data below shows the relative rates of solvolysis for tert-butyl halides.

HaloalkaneLeaving GroupRelative Rate of Solvolysis (in 80% Ethanol)
tert-Butyl FluorideF⁻1
tert-Butyl ChlorideCl⁻1.2 x 10⁴
tert-Butyl BromideBr⁻2.5 x 10⁵
tert-Butyl IodideI⁻3.0 x 10⁵

Data compiled from various sources on relative solvolysis rates.

SN2 Reaction Rates: Reaction of Ethyl Halides with a Nucleophile

The SN2 reaction involves a backside attack by a nucleophile, leading to a concerted bond-forming and bond-breaking process. The leaving group's ability to depart is crucial for the reaction to proceed. The following table shows the relative reaction rates for a series of ethyl halides with a common nucleophile.

HaloalkaneLeaving GroupRelative Rate of Reaction with N₃⁻ in Ethanol (B145695)
Ethyl FluorideF⁻1
Ethyl ChlorideCl⁻200
Ethyl BromideBr⁻10,000
Ethyl IodideI⁻30,000

Data compiled from various sources on relative SN2 reaction rates.

Experimental Protocols for Assessing Leaving Group Ability

A common and straightforward method to qualitatively and semi-quantitatively compare the leaving group ability of haloalkanes is through a precipitation reaction with silver nitrate (B79036) in an ethanol-water mixture. This experiment relies on the hydrolysis of the haloalkane (an SN1 or SN2 reaction with water as the nucleophile) to produce a halide ion, which then precipitates with silver ions. The rate of precipitate formation is indicative of the haloalkane's reactivity.[3][4]

Experimental Workflow: Comparative Hydrolysis of Haloalkanes

G cluster_prep Preparation cluster_reaction Reaction cluster_observation Observation & Analysis A Prepare equal concentrations of Chloro-, Bromo-, and Iodoalkanes in Ethanol C Add Silver Nitrate solution to each haloalkane solution simultaneously A->C B Prepare an aqueous solution of Silver Nitrate B->C D Incubate at a constant temperature (e.g., 50°C) C->D E Observe the formation of Silver Halide precipitate (AgCl, AgBr, AgI) D->E F Record the time taken for the precipitate to appear for each haloalkane E->F G Compare the reaction rates: Rate ∝ 1/time F->G

Caption: Workflow for comparing haloalkane reactivity via silver nitrate precipitation.

Detailed Experimental Steps:
  • Preparation: Prepare solutions of the haloalkanes to be tested (e.g., 1-chlorobutane, 1-bromobutane, and 1-iodobutane) in ethanol at the same concentration. Also, prepare an aqueous solution of silver nitrate (e.g., 0.1 M).[4]

  • Reaction Initiation: In separate test tubes, add a fixed volume of each haloalkane solution. To initiate the reaction, add an equal volume of the silver nitrate solution to each test tube simultaneously. For better control, the reaction can be carried out in a constant temperature water bath.[5]

  • Observation: Observe the test tubes for the formation of a precipitate. Silver chloride (AgCl) is a white precipitate, silver bromide (AgBr) is a cream-colored precipitate, and silver iodide (AgI) is a yellow precipitate.[3]

  • Data Collection: Record the time it takes for a visible precipitate to form in each test tube.

  • Analysis: The haloalkane that forms a precipitate the fastest is the most reactive and therefore has the best leaving group. The order of reactivity is typically Iodoalkane > Bromoalkane > Chloroalkane.[6]

The Underlying Principles: A Deeper Dive

The observed trend in leaving group ability is governed by a few key physicochemical properties of the halogen and the carbon-halogen bond.

The Relationship Between Halide Properties and Leaving Group Ability

G cluster_properties Halide Properties (Down Group 7) cluster_bond C-X Bond Properties cluster_leaving_group Leaving Group Ability size Ionic Radius (Increases) polarizability Polarizability (Increases) size->polarizability correlates with lg_ability Leaving Group Ability (Increases) polarizability->lg_ability improves basicity Basicity (Decreases) basicity->lg_ability inversely correlates with bond_strength Bond Strength (Decreases) bond_strength->lg_ability inversely correlates with

Caption: Factors influencing the leaving group ability of halides.

  • Basicity: A good leaving group should be stable on its own after it departs. Weak bases are more stable and less likely to re-bond with the carbocation or carbon atom. As you go down the halogen group, the basicity of the halide ions decreases (I⁻ is the weakest base), making them better leaving groups.[1]

  • Polarizability: This refers to the ability of the electron cloud of an atom or ion to be distorted by an external electric field. Larger atoms, like iodine, are more polarizable. This increased polarizability helps to stabilize the transition state of the reaction, thus increasing the reaction rate.

  • Carbon-Halogen Bond Strength: The strength of the C-X bond decreases as you go down the group (C-F > C-Cl > C-Br > C-I). A weaker bond requires less energy to break, leading to a faster reaction rate. This is a dominant factor in determining the leaving group ability of halogens.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Iododecane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 2-Iododecane, a halogenated hydrocarbon, requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye/Face Protection: Tight-sealing safety goggles or a face shield.[1][2][3][4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[2][3]

  • Respiratory Protection: If working outside a fume hood or if vapors are generated, use a NIOSH/MSHA-approved respirator.[1][2]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][5]

  • Ensure that safety showers and eyewash stations are readily accessible.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by regulations for halogenated organic waste. It is crucial to prevent its release into the environment.[1][6]

  • Waste Classification: this compound must be classified as a hazardous halogenated organic waste.[5][7] It is critical to keep halogenated and non-halogenated solvent wastes separate to reduce disposal costs and complexity.[5]

  • Container Selection and Labeling:

    • Use a designated, compatible, and properly sealed waste container.[5][8] Suitable containers are often 5-gallon white plastic carboys or 4-liter white poly bottles.[5]

    • The container must be clearly labeled as "Hazardous Waste" and should specify "Halogenated Solvents."[5][9]

    • All chemical constituents and their approximate percentages must be listed on the tag.[5]

  • Waste Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area.[5]

    • Keep the container tightly closed when not in use.[5][8]

    • Ensure the waste container is stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][4][5]

  • Disposal Request:

    • Once the container is nearly full (a maximum of 90% capacity is recommended), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][8]

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.[2]

    • Ensure adequate ventilation.[2]

    • Contain the spill using an inert absorbent material like sand or vermiculite.[1][2][5][6]

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2][5]

    • Clean the spill area thoroughly.[2]

Quantitative Data Summary

ParameterGuidelineSource
Waste Container Fill Level Do not exceed 90% of the container's capacity.[8]
Water Content in Waste Halogenated organic waste is generally defined as having less than 20% water.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow A 1. Assess Hazards & Don PPE (Safety Goggles, Gloves, Lab Coat) B 2. Classify as Halogenated Organic Waste A->B C 3. Select & Label Approved Waste Container B->C D 4. Transfer Waste into Container (in a Fume Hood) C->D E 5. Store Container in Designated Satellite Accumulation Area D->E G Spill Occurs D->G F 6. Arrange for Professional Disposal (Contact EHS) E->F H Contain with Absorbent Material G->H Handle Spill I Collect & Dispose as Hazardous Waste H->I I->F

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 2-Iododecane. This document provides immediate, essential guidance on personal protective equipment (PPE), operational handling, and disposal protocols to foster a secure research environment. The following procedures are based on established safety data for this compound and its isomers, which are expected to have similar chemical properties.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant and presents potential health risks upon exposure.[1] Primary hazards include skin and eye irritation, and it may cause respiratory irritation.[1][2] Adherence to appropriate PPE guidelines is critical to mitigate these risks.

Table 1: Recommended Personal Protective Equipment (PPE) for this compound

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes, which may cause serious irritation.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which can lead to irritation.[4][5]
Body Protection Standard laboratory coat. A chemical-resistant apron is recommended for larger quantities or when there is a risk of splashing.To protect skin and personal clothing from contamination.[4]
Respiratory Protection Work in a well-ventilated area or a chemical fume hood. Respiratory protection is generally not required for small-scale laboratory use but is advised if vapors are generated or irritation occurs.[4][6]To minimize the inhalation of potential vapors.[4]

Operational Plan: Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. If there is a potential for vapor generation, a chemical fume hood should be utilized.[4]

  • Dispensing: Carefully transfer the required amount of this compound, avoiding the creation of aerosols.[4]

  • Heating: If heating is necessary, use a well-controlled heating mantle and ensure the area is adequately ventilated. Avoid open flames.[4]

  • Post-Handling: After use, securely seal the container and thoroughly clean the work area.[4]

Storage Plan:

  • Store in a cool, dry, and well-ventilated area.[3][7]

  • Keep the container tightly closed to prevent contamination and degradation.[5][7]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3][7]

  • Protect from direct sunlight.[7]

Disposal Plan: Spill Response and Waste Management

In the event of a spill or for routine disposal, follow these established protocols to mitigate risks.

Spill Response:

  • Evacuate: For a large spill, evacuate the immediate area.[4]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4][7]

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.[4][7]

  • Clean: Clean the spill area with an appropriate solvent, followed by soap and water.[4]

Waste Disposal:

All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous chemical waste.[4] Collect this waste in a clearly labeled, sealed container and dispose of it in accordance with all local, regional, and national regulations.[3][4]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

start Start: Prepare for Handling prep_area 1. Prepare Work Area (Clean, Uncluttered, Ventilated) start->prep_area don_ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe handle_chem 3. Handle this compound (Dispense, Use in Hood) don_ppe->handle_chem post_handle 4. Post-Handling Procedures (Seal Container, Clean Area) handle_chem->post_handle spill_check Spill or Contamination? post_handle->spill_check spill_response 5a. Execute Spill Response Protocol spill_check->spill_response Yes waste_disposal 5b. Dispose of Waste Properly spill_check->waste_disposal No spill_response->waste_disposal end End: Secure Storage/Disposal waste_disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.